Technical Documentation Center

2-amino-3-bromo-6-chlorobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-amino-3-bromo-6-chlorobenzoic acid
  • CAS: 1513235-14-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Amino-3-bromo-6-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-amino-3-bromo-6-chlorobenzoic acid (CAS Number: 1513235-14-7), a halogenated anthranili...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-3-bromo-6-chlorobenzoic acid (CAS Number: 1513235-14-7), a halogenated anthranilic acid derivative with potential applications in synthetic organic chemistry and drug discovery. While publicly available, in-depth experimental data for this specific isomer is limited, this guide synthesizes information from structurally related compounds to offer valuable insights into its properties, synthesis, and potential applications. The focus is on providing a scientifically grounded resource for researchers, emphasizing the compound's role as a potential building block for complex heterocyclic systems, particularly in the synthesis of quinazolinone scaffolds of medicinal interest. This document serves as a foundational reference, encouraging further experimental validation and exploration of this compound's synthetic utility.

Chemical Identity and Physicochemical Properties

2-Amino-3-bromo-6-chlorobenzoic acid is a polysubstituted aromatic carboxylic acid. The unique arrangement of its functional groups—an amino group, a carboxylic acid, a bromine atom, and a chlorine atom—on the benzene ring imparts specific reactivity and makes it a valuable intermediate for further chemical modifications.

CAS Number: 1513235-14-7[1]

While detailed experimental physicochemical data for this specific isomer are not widely published, the properties can be estimated based on its structure and data from similar compounds.

Table 1: Physicochemical Properties of 2-Amino-3-bromo-6-chlorobenzoic Acid and Related Compounds

Property2-Amino-3-bromo-6-chlorobenzoic acid (Predicted/Supplier Data)2-Amino-3-chlorobenzoic acid (Experimental)2-Amino-6-chlorobenzoic acid (Experimental)
Molecular Formula C₇H₅BrClNO₂[1]C₇H₆ClNO₂[2]C₇H₆ClNO₂[3]
Molecular Weight 250.48 g/mol [1]171.58 g/mol [2]171.58 g/mol [3]
Appearance Predicted: Solid, likely crystalline powderOff-white to pale yellow crystalline powderLight yellow to off-white crystal powder
Storage Store in a cool, dark, and dry place under an inert atmosphere.-Store at room temperature, protect from light and keep dry.

Synthesis of 2-Amino-3-bromo-6-chlorobenzoic Acid: A Plausible Approach

Conceptual Synthetic Workflow

The synthesis could logically proceed via electrophilic aromatic substitution (bromination) of 2-amino-6-chlorobenzoic acid. The amino group is a strong activating group and ortho-, para-directing. The chlorine atom is a deactivating group but also ortho-, para-directing. The carboxylic acid group is a deactivating and meta-directing group. The regioselectivity of the bromination would be a critical factor to control.

G start 2-Amino-6-chlorobenzoic acid bromination Bromination (e.g., Br2, FeBr3 or NBS) start->bromination product 2-Amino-3-bromo-6-chlorobenzoic acid bromination->product purification Purification (Recrystallization/Chromatography) product->purification final_product Pure Product purification->final_product

Caption: A plausible synthetic workflow for 2-amino-3-bromo-6-chlorobenzoic acid.

Exemplary Experimental Protocol (Hypothetical)

Disclaimer: This is a hypothetical protocol and requires experimental validation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 2-amino-6-chlorobenzoic acid in a suitable solvent (e.g., glacial acetic acid).

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of 1.1 equivalents of bromine in glacial acetic acid dropwise with constant stirring. The reaction should be monitored for color change and completion by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.

  • Purification: The precipitate is collected by filtration, washed with cold water to remove any remaining acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Discovery: A Gateway to Quinazolinones

Substituted anthranilic acids are pivotal starting materials in the synthesis of a class of heterocyclic compounds known as quinazolinones. These scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] Although direct application of 2-amino-3-bromo-6-chlorobenzoic acid in drug synthesis is not yet widely documented, its structure strongly suggests its utility as a precursor for novel quinazolinone derivatives.

General Synthetic Pathway to Quinazolinones

The synthesis of 2,3-disubstituted quinazolinones from an anthranilic acid derivative typically involves a two-step process:

  • Acylation and Cyclization to a Benzoxazinone: The amino group of the anthranilic acid is first acylated with an acyl chloride, followed by cyclization to form a benzoxazin-4-one intermediate.

  • Reaction with a Primary Amine: The benzoxazinone intermediate is then reacted with a primary amine, which opens the ring and subsequently cyclizes to form the desired 2,3-disubstituted-4(3H)-quinazolinone.

G cluster_0 cluster_1 Drug Discovery Pipeline start 2-Amino-3-bromo-6-chlorobenzoic acid benzoxazinone Benzoxazinone Intermediate start->benzoxazinone Acylation & Cyclization acyl_chloride Acyl Chloride (R1-COCl) acyl_chloride->benzoxazinone quinazolinone 2,3-Disubstituted Quinazolinone benzoxazinone->quinazolinone Condensation primary_amine Primary Amine (R2-NH2) primary_amine->quinazolinone bio_activity Biological Screening (e.g., anticancer, anti-inflammatory) quinazolinone->bio_activity sar Structure-Activity Relationship (SAR) Studies bio_activity->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis of quinazolinones and their progression in a drug discovery context.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the four different substituents. The broad singlets for the -NH₂ and -COOH protons are likely to be exchangeable with D₂O.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (amino group): Two sharp bands in the region of 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band around 1680-1710 cm⁻¹.

  • C=C stretch (aromatic ring): Bands in the 1450-1600 cm⁻¹ region.

  • C-N, C-Cl, and C-Br stretches: These will appear in the fingerprint region (below 1300 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (250.48 g/mol ). A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[5]

Safety and Handling

Specific safety data for 2-amino-3-bromo-6-chlorobenzoic acid is not available. However, based on the GHS classifications of structurally similar compounds like 2-amino-3-chlorobenzoic acid and other halogenated anilines, the following precautions are recommended.[2]

  • Hazard Statements (Predicted): May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Use only outdoors or in a well-ventilated area.

    • Wash skin thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled, remove person to fresh air and keep comfortable for breathing.

    • If swallowed, call a poison center or doctor if you feel unwell.

Always consult the material safety data sheet (MSDS) provided by the supplier before handling this chemical.

Conclusion

2-Amino-3-bromo-6-chlorobenzoic acid represents a potentially valuable, yet underexplored, building block for synthetic and medicinal chemistry. Its polysubstituted aromatic structure makes it an attractive starting material for the synthesis of complex molecules, particularly quinazolinone derivatives with potential therapeutic applications. While a comprehensive experimental dataset for this specific isomer remains to be publicly documented, this guide provides a solid foundation for researchers by consolidating information from related compounds and outlining plausible synthetic and analytical strategies. Further research to fully characterize this compound and explore its synthetic utility is highly encouraged to unlock its full potential in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Amino-3-chlorobenzoic Acid in Pharmaceutical Synthesis.
  • PubChem. (n.d.). 2-Amino-3-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChemLite. (2026). 2-amino-6-bromo-3-chlorobenzoic acid (C7H5BrClNO2). Université du Luxembourg. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-6-chlorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Analytical Characterization of 2-Amino-3-bromo-6-chlorobenzoic Acid: A Technical Guide for Drug Development

Executive Summary In modern drug discovery, halogenated anthranilic acids serve as privileged building blocks for synthesizing complex heterocycles, including quinazolines and quinolines[1]. Among these, 2-amino-3-bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, halogenated anthranilic acids serve as privileged building blocks for synthesizing complex heterocycles, including quinazolines and quinolines[1]. Among these, 2-amino-3-bromo-6-chlorobenzoic acid (CAS: 1513235-14-7) stands out due to its dense functionalization and extreme steric hindrance[2]. As a Senior Application Scientist, I approach the characterization of such highly substituted scaffolds not merely as a routine checklist, but as a predictive exercise. The precise ortho- and meta-placement of the halogens relative to the amino and carboxyl groups dictates the molecule's downstream reactivity, solubility profile, and target-binding kinetics. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and the validated experimental protocols required for its rigorous characterization.

Structural Dynamics & Physicochemical Properties

The chemical behavior of 2-amino-3-bromo-6-chlorobenzoic acid is governed by severe steric and electronic effects:

  • The Ortho-Effect & Acidity: The carboxyl group (C1) is flanked by an amino group (C2) and a bulky chloro group (C6). This extreme steric clash forces the carboxylate moiety out of coplanarity with the aromatic ring. By disrupting the

    
    -conjugation, the electron-donating resonance from the ring is severed, allowing the strong inductive electron-withdrawing (-I) effects of the halogens to dominate. Consequently, the 
    
    
    
    of the carboxylic acid is drastically lowered compared to unsubstituted benzoic acid.
  • Nucleophilic Attenuation: The basicity and nucleophilicity of the C2-amino group are heavily attenuated by the adjacent C3-bromo group and the overall electron-deficient nature of the halogenated ring. Activation (e.g., via specialized peptide coupling reagents or conversion to an isatoic anhydride) is often required for efficient amidation.

Core Physicochemical Data
PropertyValue
Chemical Name 2-Amino-3-bromo-6-chlorobenzoic acid
CAS Registry Number 1513235-14-7[2]
Molecular Formula C7H5BrClNO2[2]
Molecular Weight 250.48 g/mol [2]
SMILES NC1=C(Br)C=CC(Cl)=C1C(=O)O[3]
Topological Polar Surface Area (TPSA) 63.33 Ų
Hydrogen Bond Donors / Acceptors 2 / 3
Rotatable Bonds 1

Synthetic Utility in Drug Discovery

The strategic placement of orthogonal reactive sites makes this compound an ideal precursor for divergent synthesis. The C3-bromo position is primed for palladium-catalyzed cross-coupling, while the anthranilic acid core is classically utilized for cyclization into quorum-sensing inhibitors and kinase-targeting pharmacophores[1].

Pathway A 2-Amino-3-bromo- 6-chlorobenzoic acid B Amide Coupling (Activation of COOH) A->B Peptide Coupling Reagents (HATU) C Suzuki-Miyaura Cross-Coupling (C3-Br) A->C Pd Catalyst, Boronic Acids D Quinazoline/Quinoline Cyclization B->D Condensation (Formamide/Urea) E Advanced API Intermediates C->E Structural Diversification D->E Target Derivatization

Figure 1: Divergent synthetic pathways utilizing 2-amino-3-bromo-6-chlorobenzoic acid.

Validated Experimental Protocols

To ensure data integrity, every analytical protocol must be a self-validating system. Below are the optimized methodologies for profiling highly lipophilic, halogenated building blocks.

Protocol A: Thermodynamic Aqueous Solubility Profiling (Shake-Flask Method)

Kinetic solvent-shift assays often yield false-positive supersaturation readings for halogenated aromatics due to their high crystal lattice energies. The thermodynamic shake-flask method is mandatory for accurate profiling.

  • Preparation: Weigh an excess amount (~10 mg) of the compound into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4, 0.15 M ionic strength).

    • Causality: Standardizing the ionic strength to 0.15 M mimics physiological conditions, ensuring the solubility data is directly translatable to biological assays.

  • Equilibration: Seal the vial and agitate on a thermoshaker at 25.0 ± 0.1 °C at 300 rpm for 48 hours.

    • Causality: A 48-hour equilibration is critical to allow the solid-liquid boundary to fully stabilize, overcoming the high lattice energy barrier of the bromo/chloro-substituted crystal.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is specifically chosen over Nylon or PES to minimize the non-specific hydrophobic binding of the halogenated compound to the filter membrane.

  • Quantification: Analyze the filtrate via UPLC-UV against a pre-established calibration curve.

Protocol B: Potentiometric Determination (Cosolvent Extrapolation)

Due to the compound's poor aqueous solubility, direct aqueous titration is impossible. A cosolvent extrapolation method (Yasuda-Shedlovsky) must be employed.

  • Sample Preparation: Dissolve 2-3 mg of the compound in 10 mL of methanol/water mixtures (e.g., 30%, 40%, and 50% MeOH by volume) containing 0.15 M KCl.

    • Causality: KCl is added to maintain a constant ionic strength, which prevents activity coefficient fluctuations from skewing the Nernstian response of the pH electrode during titration.

  • Titration: Titrate the solution using standardized 0.1 M KOH or 0.1 M HCl under a continuous nitrogen purge at 25 °C.

    • Causality: Nitrogen purging prevents atmospheric

      
       from dissolving and forming carbonic acid, which would introduce artifactual buffering regions and distort the derivative curve.
      
  • Data Processing: Calculate the apparent

    
     (
    
    
    
    ) for each cosolvent ratio using the Bjerrum plot method.
  • Extrapolation: Plot the

    
     values against the inverse dielectric constant (
    
    
    
    ) of the respective solvent mixtures and extrapolate the linear regression to 100% water to determine the true aqueous
    
    
    .

Analytical Characterization Workflow

For batch release and structural verification, a multiplexed analytical approach is required to confirm both purity and regiochemistry.

Workflow Sample Compound Batch LCMS UPLC-MS (Purity & Mass) Sample->LCMS NMR 1H & 13C NMR (Regiochemistry) Sample->NMR Titration Potentiometric Titration (pKa) Sample->Titration Release Validated COA LCMS->Release NMR->Release Titration->Release

Figure 2: Multiplexed analytical characterization workflow for rigorous batch validation.

  • UPLC-MS: Utilized to confirm the exact mass and assess chromatographic purity. The isotopic pattern will clearly show the characteristic M, M+2, and M+4 peaks indicative of the presence of one bromine and one chlorine atom.

  • NMR Spectroscopy:

    
     NMR is critical for confirming the substitution pattern. The two aromatic protons (C4-H and C5-H) will appear as a pair of doublets with ortho-coupling (
    
    
    
    Hz), definitively proving the 1,2,3,6-tetrasubstituted pattern.

References

  • Perković, I., et al. "Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum-Sensing Inhibitors." ResearchGate (Preprints), 2023. URL:[Link]

Sources

Foundational

Comprehensive Technical Guide: Molecular Structure, Synthesis, and Applications of 2-Amino-3-bromo-6-chlorobenzoic Acid

Introduction to the Core Molecular Architecture As modern drug discovery and agrochemical development increasingly rely on highly functionalized aromatic scaffolds, the demand for precisely substituted anthranilic acids...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Core Molecular Architecture

As modern drug discovery and agrochemical development increasingly rely on highly functionalized aromatic scaffolds, the demand for precisely substituted anthranilic acids has surged. Among these, 2-amino-3-bromo-6-chlorobenzoic acid (CAS: 1513235-14-7) stands out as a premium bifunctional building block[1]. Characterized by its dense array of orthogonal reactive sites—an amino group, a carboxylic acid, and two distinct halogens—this molecule serves as a critical linchpin in the late-stage functionalization of complex heterocycles.

The strategic placement of the halogens (bromine at C3, chlorine at C6) creates an electronic and steric environment that dictates its downstream reactivity. Understanding the causality behind its synthesis and analytical characterization is paramount for researchers aiming to integrate this scaffold into active pharmaceutical ingredients (APIs).

Physicochemical Profile & Quantitative Data

To effectively utilize this compound in synthetic workflows, one must first understand its fundamental physicochemical properties. The data summarized below provides the baseline metrics required for reaction stoichiometry, solvent selection, and purification design.

Table 1: Core Physicochemical Properties

PropertyValueSource / Validation
IUPAC Name 2-amino-3-bromo-6-chlorobenzoic acidNomenclature Standard[2]
CAS Registry Number 1513235-14-7Vendor Specifications[1]
Molecular Formula C7H5BrClNO2Elemental Analysis[1]
Molecular Weight 250.48 g/mol Mass Spectrometry[1]
Canonical SMILES O=C(O)C1=C(Cl)C=CC(Br)=C1NChemoinformatics[1],[2]
Hydrogen Bond Donors 2 (-NH2, -COOH)Structural Analysis
Hydrogen Bond Acceptors 3 (N, O, O)Structural Analysis
Topological Polar Surface Area 63.3 ŲTheoretical Calculation

Synthetic Methodologies & Protocols

The synthesis of 2-amino-3-bromo-6-chlorobenzoic acid is typically achieved via the electrophilic aromatic bromination of the precursor, 2-amino-6-chlorobenzoic acid[3],[4]. The primary synthetic challenge lies in controlling the regioselectivity. The strongly activating amino group directs electrophiles to both the ortho (C3) and para (C5) positions. Because the para position is often less sterically hindered, a mixture of 3-bromo and 5-bromo isomers is generated[5].

Regioselectivity SM 2-Amino-6-chlorobenzoic acid (Starting Material) Reagent NBS / DMF 0°C to RT SM->Reagent Electrophilic Bromination Target 2-Amino-3-bromo-6-chlorobenzoic acid (Target: 3-position) Reagent->Target Ortho-substitution Byproduct 2-Amino-5-bromo-6-chlorobenzoic acid (Byproduct: 5-position) Reagent->Byproduct Para-substitution (Competing) Purification Chromatographic Separation Target->Purification Byproduct->Purification Final Purified Target Compound Purification->Final Isolation

Electrophilic bromination workflow of 2-amino-6-chlorobenzoic acid highlighting regioselectivity.

Step-by-Step Methodology: Regioselective Bromination

The following protocol is designed as a self-validating system to ensure high-fidelity synthesis.

  • Preparation and Atmospheric Control: Dissolve 2-amino-6-chlorobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: DMF stabilizes the highly polar transition state of the electrophilic aromatic substitution, while argon prevents the oxidative degradation of the electron-rich aniline derivative.

  • Thermal Regulation: Chill the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy restricts the reaction to the most kinetically favorable pathways. This minimizes over-bromination (e.g., dibromination) and helps modulate the ortho/para regioselectivity ratio.

  • Electrophilic Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

    • Causality: NBS is chosen over elemental bromine (

      
      ) because it provides a controlled, steady release of the bromonium ion (
      
      
      
      ). Portion-wise addition prevents localized concentration spikes and exothermic runaway.
  • Self-Validating Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature. Monitor strictly via Thin Layer Chromatography (TLC) and LC-MS.

    • Trustworthiness: The reaction must be quenched the exact moment the starting material is consumed. Allowing it to run longer invites the formation of the 3,5-dibromo impurity.

  • Quenching and Phase Separation: Quench the mixture with saturated aqueous sodium thiosulfate (

    
    ) to neutralize any unreacted NBS. Extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Chromatographic Isolation: Purify the crude mixture via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the target 3-bromo isomer from the 5-bromo byproduct.

Structural Characterization & Analytical Workflows

Differentiating the 3-bromo and 5-bromo isomers using standard 1D ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 NMR is notoriously difficult. Both isomers present two mutually coupled aromatic protons (an AB spin system) with an ortho-coupling constant (

Hz).

To establish absolute regiochemistry, 2D Nuclear Overhauser Effect (NOE) spectroscopy is required. This provides a self-validating binary proof of the molecular structure:

  • The 5-bromo isomer: The amino protons (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) at C2 will exhibit a strong NOE spatial correlation cross-peak with the adjacent aromatic proton at C3.
    
  • The Target 3-bromo isomer: In 2-amino-3-bromo-6-chlorobenzoic acid, the C3 position is occupied by the bulky bromine atom. Consequently, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     protons lack any adjacent aromatic protons within a 5 Å radius, and no NOE cross-peak will be observed .
    

Applications in Drug Development: Orthogonal Reactivity

In medicinal chemistry, 2-amino-3-bromo-6-chlorobenzoic acid is highly prized for its "orthogonal reactivity." The carboxylic acid and amino group can be rapidly condensed with primary amines and orthoesters to form quinazolinones—a privileged scaffold in kinase inhibitors.

Once the core heterocycle is formed, the halogens serve as distinct synthetic handles. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond due to its lower bond dissociation energy. This allows researchers to selectively couple a boronic acid or amine at the 3-position (which becomes the 8-position on the quinazolinone ring), leaving the 6-chloro group intact for subsequent, more forcing transformations.

DrugDiscovery A 2-Amino-3-bromo-6-chlorobenzoic acid B Amide Coupling (Primary Amine, HATU) A->B Step 1: Amidation C Cyclization (Triethyl orthoformate, Heat) B->C Step 2: Ring Closure D 8-Bromo-5-chloroquinazolin-4(3H)-one (Key Scaffold) C->D Scaffold Generation E Pd-Catalyzed Cross-Coupling (Selective at C-Br) D->E Orthogonal Reactivity F Advanced Kinase Inhibitor / API E->F Late-stage Functionalization

Synthetic pathway utilizing the target compound to generate functionalized quinazolinone scaffolds.

References

  • [1] BLD Pharm. 1513235-14-7 | 2-Amino-3-bromo-6-chlorobenzoic acid.

  • [2] Fluorochem. 2-AMINO-3-BROMO-6-CHLOROBENZOIC ACID.

  • [3] BenchChem. 2-Bromo-6-chlorobenzoic Acid | High Purity | RUO.

  • [4] Google Patents. CN105801443A - Synthesis method of dicloxacillin drug intermediate 2-amino-6-chlorobenzoic acid.

  • [5] ResearchGate. Effect of structural factors and solvent nature in bromination of anilines.

Sources

Exploratory

Technical Guide: Sourcing and Utilizing 2-Amino-3-bromo-6-chlorobenzoic Acid

The following technical guide details the sourcing, chemical profile, and quality assurance protocols for 2-amino-3-bromo-6-chlorobenzoic acid (CAS 1513235-14-7). Executive Summary 2-amino-3-bromo-6-chlorobenzoic acid is...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, chemical profile, and quality assurance protocols for 2-amino-3-bromo-6-chlorobenzoic acid (CAS 1513235-14-7).

Executive Summary

2-amino-3-bromo-6-chlorobenzoic acid is a highly specialized halogenated anthranilic acid intermediate. Its unique substitution pattern—featuring a "soft" bromide at the C3 position and a "hard" chloride at the C6 position—provides orthogonal reactivity handles for the synthesis of complex heterocyclic scaffolds, particularly 8-chloro-5-substituted quinazolinones .

This molecule is critical for "scaffold hopping" in drug discovery, allowing researchers to explore Structure-Activity Relationships (SAR) in regions of the binding pocket where steric bulk (Cl) and pi-stacking vectors (via Br-coupling) are required simultaneously.

Critical Procurement Warning: The market is saturated with the 5-bromo isomer (2-amino-5-bromo-6-chlorobenzoic acid), which is thermodynamically favored during standard bromination. Sourcing the 3-bromo isomer requires rigorous structural validation (NMR/NOE) to prevent costly downstream synthetic failures.

Chemical Identity & Reactivity Profile[1]

Structural Specifications
  • Chemical Name: 2-Amino-3-bromo-6-chlorobenzoic acid[1]

  • CAS Number: 1513235-14-7[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrClNO
    
    
    [2]
  • Molecular Weight: 250.48 g/mol [2][3]

  • Key Isomer Distinction:

    • Target (3-Br): Bromine is ortho to the amino group.

    • Common Impurity (5-Br): Bromine is para to the amino group.

Synthetic Utility (Orthogonality)

The value of this intermediate lies in the differential reactivity of the halogen substituents.

  • C3-Bromine: Highly reactive toward Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond. This allows for early-stage functionalization of the anthranilic core.

  • C6-Chlorine: Sterically bulky and electronically stable. It typically survives standard cross-coupling conditions, serving as a blocking group or a handle for late-stage nucleophilic aromatic substitution (

    
    ) after cyclization.
    
Visualization: Reaction Pathways

The following diagram illustrates the divergent synthetic pathways enabled by this specific isomer.

ReactionPathways Start 2-Amino-3-bromo- 6-chlorobenzoic acid Step1 Pd-Cat Coupling (Suzuki/Buchwald) Start->Step1 Selective C3-Br Activation Step2 Cyclization (with Formamide/Urea) Step1->Step2 Ring Closure ProductA 5-Substituted-8-chloro- quinazolinone Step1->ProductA WRONG Regioisomer Step2->ProductA Final Scaffold Impurity 5-Bromo Isomer (Impurity) Impurity->Step1 C5-Functionalization

Figure 1: Synthetic workflow demonstrating the necessity of the 3-bromo regiochemistry for accessing 5-substituted quinazolinone scaffolds.

Market Landscape: Suppliers & Pricing[7]

The supply chain for CAS 1513235-14-7 is characterized by low inventory/high lead time . Most vendors list this as a "Make-to-Order" item due to the difficulty of separating it from the 5-bromo isomer.

Supplier Tiering
Supplier TierRepresentative VendorsAvailabilityPurity GuaranteeEst. Lead Time
Tier 1 (Stock) BLD Pharm, FluorochemIn Stock (mg to g)>97% (H-NMR)1-2 Weeks
Tier 2 (Catalog) ChemScene, Combi-Blocks2-3 Weeks>95%3-4 Weeks
Tier 3 (Aggregators) MolPort, eMoleculesVariableVariable4-8 Weeks
Pricing Benchmarks (Q4 2024 Estimates)

Pricing is non-linear. The high cost at the gram scale reflects the chromatographic separation required to isolate the 3-bromo isomer.

QuantityPrice Range (USD)Cost per GramNotes
100 mg $60 - $90$600 - $900High premium for small aliquots.
1 g $250 - $350$250 - $350Standard research pack size.
5 g $800 - $1,100$160 - $220Recommended for scale-up pilots.
100 g+ Custom Quote~$80 - $120Requires dedicated campaign.

Quality Assurance & Validation Protocols

Trusting a Certificate of Analysis (CoA) without raw data is a critical risk for this compound. The 3-bromo and 5-bromo isomers often co-elute on standard C18 HPLC gradients.

The "Self-Validating" QC Protocol

To ensure you have the correct regioisomer, perform the following Nuclear Overhauser Effect (NOE) experiment.

Rationale:

  • 3-Bromo Isomer: The amine protons (NH

    
    ) are spatially adjacent to the Bromine. There are NO  aromatic protons adjacent to the amine.
    
  • 5-Bromo Isomer: The amine protons are spatially adjacent to the aromatic proton at C3.

Protocol:

  • Solvent: Dissolve 10 mg in DMSO-

    
     (CDCl
    
    
    
    may cause broadening of NH signals).
  • 1D

    
    H-NMR:  Identify the broad NH
    
    
    
    singlet (typically
    
    
    6.0 - 8.0 ppm).
  • 1D NOE Difference / 2D NOESY: Irradiate the NH

    
     signal.
    
    • Pass (3-Br): No enhancement of aromatic signals (or weak enhancement of C6-Cl side if rotation allows, but distinctly different from ortho-H).

    • Fail (5-Br): Strong enhancement of the doublet at

      
       ~7.0-7.5 ppm (the C3 proton).
      
Specification Limits
TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow powder
Identification 1H-NMRConforms to structure; NOE confirms 3-Br regiochemistry
Purity HPLC (254 nm)

97.0% (Area %)
Regio-Isomer HPLC/NMR

1.0% (5-Bromo isomer)
Water Content Karl Fischer

0.5%

Procurement Decision Matrix

Use the following logic flow to select the appropriate supplier and mitigate risk.

ProcurementLogic Start Need CAS 1513235-14-7 CheckStock Check Tier 1 (BLD/Fluorochem) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail BuySample Buy 100mg Sample StockAvail->BuySample Yes CustomSyn Request Custom Synthesis (Specify <1% 5-Br Isomer) StockAvail->CustomSyn No QC Internal QC: 1H-NMR + NOESY BuySample->QC CustomSyn->QC Pass Pass: Order Bulk QC->Pass No NOE at C3 Fail Fail: Reject Lot QC->Fail NOE at C3

Figure 2: Decision tree for sourcing, emphasizing the mandatory internal QC step.

References

  • BLD Pharm. (2023). Product Analysis: 2-Amino-3-bromo-6-chlorobenzoic acid (CAS 1513235-14-7).[1] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11779931 (Related Isomer). Retrieved from

  • Fluorochem. (2023). Catalog Entry: 1513235-14-7.[1] Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Anthranilic Acid Derivatives via Electrophilic Halogenation. Retrieved from

Sources

Foundational

Whitepaper: Safety, Handling, and Operational Workflows for 2-Amino-3-bromo-6-chlorobenzoic Acid

Executive Summary In modern drug discovery and agrochemical development, highly functionalized building blocks are critical for synthesizing complex molecular architectures. 2-Amino-3-bromo-6-chlorobenzoic acid (CAS: 151...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized building blocks are critical for synthesizing complex molecular architectures. 2-Amino-3-bromo-6-chlorobenzoic acid (CAS: 1513235-14-7) is a densely substituted halogenated anthranilic acid derivative[1]. Its unique substitution pattern—featuring an electron-donating amine, a carboxylic acid, and two distinct halogens (bromine and chlorine)—makes it an exceptional scaffold for orthogonal cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) and the synthesis of quinazoline-based kinase inhibitors.

However, this dense functionalization also dictates a strict handling paradigm. As a Senior Application Scientist, it is imperative to move beyond basic safety data sheets and understand the causality behind the physicochemical hazards of this compound. This guide provides a self-validating framework for the safe storage, handling, and experimental utilization of 2-amino-3-bromo-6-chlorobenzoic acid.

Physicochemical Profiling & Hazard Assessment

To design effective engineering controls, we must first profile the quantitative and qualitative properties of the compound.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Amino-3-bromo-6-chlorobenzoic acid
CAS Number 1513235-14-7
Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
Physical State Solid (Crystalline Powder)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Mechanistic Hazard Causality

The hazards associated with 2-amino-3-bromo-6-chlorobenzoic acid are directly linked to its molecular structure:

  • Inhalation and Respiratory Irritation (H335): As a fine crystalline solid, the compound poses a significant respirable dust hazard. The EPA’s Significant New Use Rule (SNUR) for generic halogenated benzoic acids (40 CFR 721.11544) emphasizes the risk of respiratory complications, mandating strict airborne concentration limits (0.0195 mg/m³ as an 8-hour TWA)[2].

  • Skin and Eye Irritation (H315, H319): Anthranilic acid derivatives are documented as strong eye and skin irritants[3]. The lipophilicity introduced by the halogens enhances dermal penetration, while the acidic carboxyl group causes localized tissue irritation.

  • Photolytic Degradation: The C-Br bond has a relatively low bond dissociation energy. Exposure to ambient UV light can induce homolytic cleavage, generating reactive bromine radicals that degrade the building block and compromise experimental reproducibility.

  • Aniline Oxidation: The free amino group is electron-rich and susceptible to oxidation by atmospheric oxygen, leading to the formation of colored quinone-imine impurities.

E-E-A-T Driven Safety & Storage Protocols

Based on the mechanistic hazards, the following controls are mandatory:

  • Storage Conditions: Store the compound in an opaque, amber-glass container under an inert atmosphere (Nitrogen or Argon) at room temperature or below (≤ 25°C). Causality: The opaque glass prevents C-Br photolysis, while the inert atmosphere prevents the oxidative degradation of the aniline moiety.

  • Engineering Controls: All handling must occur within a certified chemical fume hood with a face velocity of 80-100 fpm. Local exhaust ventilation is critical to prevent the accumulation of respirable dust[2].

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile gloves is required. Halogenated aromatics can permeate standard latex.

    • Respirator: If handling outside a ventilated enclosure is unavoidable, a NIOSH-approved N95 or P100 particulate respirator must be worn to comply with EPA airborne concentration guidelines[4].

Experimental Workflows

The following step-by-step methodologies are designed as self-validating systems to ensure both operator safety and chemical integrity.

Protocol 1: Safe Weighing and Transfer
  • Environmental Preparation: Verify the fume hood flow rate. Purge the analytical balance enclosure with a gentle stream of nitrogen to displace oxygen.

  • Anti-Static Mitigation: Halogenated organic powders are highly prone to static buildup. Pass an ionizing anti-static fan over the container prior to opening. Causality: Neutralizing the static charge prevents the sudden aerosolization of the powder, mitigating the H335 inhalation hazard.

  • Transfer: Use a grounded, non-metallic spatula to transfer the desired mass into a pre-tared, inert-gas-flushed reaction vial.

  • Decontamination: Seal the source container with Parafilm. Wipe down the balance and spatulas with isopropanol, followed by a water wipe, to remove any residual micro-particles.

Protocol 2: Quenching and Spill Cleanup

In the event of an accidental spill of the solid powder, do not use dry sweeping, which will aerosolize the chemical.

  • Containment: Immediately cover the spilled powder with a damp, lint-free absorbent pad to suppress dust generation.

  • Chemical Neutralization: Spray the area with a 5% Sodium Bicarbonate (

    
    ) solution. Causality: The electron-withdrawing chlorine and bromine atoms increase the acidity of the carboxylic acid. The mild base rapidly deprotonates the acid, converting the hydrophobic, irritant solid into a highly water-soluble sodium carboxylate salt. This eliminates the dust hazard and allows for safe mechanical wiping.
    
  • Waste Segregation: Collect all used pads and liquid runoff into a designated, clearly labeled "Halogenated Organic Waste" container.

Operational Workflow Diagram

The following diagram maps the lifecycle of 2-amino-3-bromo-6-chlorobenzoic acid from storage through reaction and disposal, highlighting critical safety checkpoints.

HandlingWorkflow Storage Storage (Inert, Dark) Weighing Weighing (Fume Hood) Storage->Weighing Transfer Reaction Reaction (Cross-Coupling) Weighing->Reaction Reagent Spill Spill Event (Hazard) Weighing->Spill Drop Disposal Disposal (Halogenated) Reaction->Disposal Waste Cleanup Quench (5% NaHCO3) Spill->Cleanup Contain Cleanup->Disposal Route

Fig 1: Operational workflow mapping handling, reaction, and spill containment.

References

  • ChemScene. "2-Amino-3-bromo-6-chlorobenzoic acid | Chemikart." Available at:[Link]

  • eCFR. "40 CFR 721.11544 -- Halogenated benzoic acid (generic) (P-19-172)." Available at:[Link]

  • PubChem. "N-Phenylanthranilic Acid | CID 4386." Available at:[Link]

Sources

Exploratory

The Biological Activity and Pharmacophore Dynamics of 2-Amino-3-bromo-6-chlorobenzoic Acid in Ryanodine Receptor Modulation

As a Senior Application Scientist navigating the intersection of synthetic chemistry and molecular biology, it is critical to understand that 2-amino-3-bromo-6-chlorobenzoic acid (CAS 1513235-14-7) is rarely deployed as...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of synthetic chemistry and molecular biology, it is critical to understand that 2-amino-3-bromo-6-chlorobenzoic acid (CAS 1513235-14-7) is rarely deployed as a standalone bioactive agent. Instead, it serves as a highly specialized, sterically demanding pharmacophore core. Its true biological activity is unlocked when it is synthetically elaborated into an anthranilic diamide , a class of highly potent molecules that selectively modulate the Ryanodine Receptor (RyR) .

This technical guide dissects the mechanistic biology, structure-activity relationships (SAR), and experimental workflows required to validate the biological activity of compounds derived from this critical halogenated building block.

Mechanistic Biology: The Ryanodine Receptor (RyR) Pathway

The Ryanodine Receptor is a massive intracellular calcium channel located on the sarcoplasmic and endoplasmic reticulum (SR/ER). In target organisms (primarily lepidopteran pests, though mammalian orthologs exist), the diamide derivatives of 2-amino-3-bromo-6-chlorobenzoic acid bind to an allosteric site on the RyR .

This binding event locks the channel in an open state, causing a massive, uncontrolled efflux of


 from the SR into the cytosol. The sudden spike in cytosolic calcium forces sustained muscle contraction, leading to rapid paralysis and subsequent mortality.

RyR_Pathway Ligand Diamide Derivative (from 2-A-3B-6C-BA) Receptor Ryanodine Receptor (RyR) (Sarcoplasmic Reticulum) Ligand->Receptor Allosteric Binding Calcium Massive Ca2+ Efflux (Store Depletion) Receptor->Calcium Channel Opening Muscle Muscle Contraction (Sustained Paralysis) Calcium->Muscle Cytosolic Overload Death Pest Mortality Muscle->Death Irreversible

Fig 1: Mechanism of action for RyR modulators derived from 2-amino-3-bromo-6-chlorobenzoic acid.

Structure-Activity Relationship (SAR) & Steric Locking

The precise placement of the halogens on the anthranilic acid ring is not arbitrary; it is a masterclass in conformational control.

  • The 3-Bromo Substitution: Bromine is a large, highly polarizable atom. Placed at the 3-position (adjacent to the amino group), it provides severe steric bulk. This bulk restricts the rotation of the adjacent amide bond formed during diamide synthesis, forcing the molecule into a "pseudo-ring" conformation via intramolecular hydrogen bonding. This locked geometry is an absolute prerequisite for deep insertion into the RyR binding pocket.

  • The 6-Chloro Substitution: Chlorine at the 6-position (adjacent to the carboxylic acid) serves a dual purpose. First, it further restricts the dihedral angle of the second amide bond. Second, it significantly enhances the lipophilicity (

    
    ) of the molecule, which is critical for penetrating the lipophilic insect cuticle and cellular membranes to reach the SR .
    

Experimental Workflows

To evaluate the biological activity of this pharmacophore, we must first synthesize the active diamide and then quantify its impact on intracellular calcium dynamics.

Synthesis of the Active Diamide (Amide Coupling)

Direct amidation of highly sterically hindered, electron-deficient anilines is notoriously low-yielding. Therefore, we utilize a convergent synthesis involving a highly reactive mixed anhydride intermediate .

Step-by-Step Protocol:

  • Activation: Dissolve 2-amino-3-bromo-6-chlorobenzoic acid (1.0 eq) and a substituted pyrazole-carboxylic acid (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Dropwise add methanesulfonyl chloride (1.2 eq) followed by 3-picoline (2.5 eq) at 0°C.

    • Causality: Methanesulfonyl chloride forms a transient, highly reactive mixed anhydride. 3-picoline acts as both a nucleophilic catalyst and an acid scavenger, driving the reaction forward despite the severe steric clash imposed by the 3-bromo and 6-chloro groups.

  • Cyclization: Allow the reaction to warm to room temperature, forming a benzoxazinone intermediate.

  • Amination: Introduce the target alkylamine (e.g., methylamine, 3.0 eq) to open the benzoxazinone ring, yielding the final anthranilic diamide.

  • Self-Validation Checkpoint: The protocol is self-validating via LC-MS. The disappearance of the benzoxazinone mass peak and the appearance of the diamide mass peak

    
     confirm successful ring opening. If the benzoxazinone persists, the amine nucleophilicity is insufficient, indicating a need for a stronger base or higher temperature.
    
Biological Validation: Intracellular Calcium Imaging Assay

To quantify RyR activation, we utilize Fluo-4 AM, an esterified, cell-permeable calcium indicator.

Step-by-Step Protocol:

  • Cell Preparation: Seed Spodoptera frugiperda (Sf9) cells natively expressing insect RyR into a 96-well black, clear-bottom microplate at

    
     cells/well.
    
  • Dye Loading: Incubate cells with 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 27°C.

    • Causality: The AM (acetoxymethyl) ester masks the dye's negative charges, allowing it to cross the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the active Fluo-4 fluorophore inside the cytosol. Pluronic F-127 prevents dye aggregation.

  • Washing: Wash the cells three times with assay buffer containing 2.5 mM probenecid.

    • Causality: Washing removes extracellular dye that would cause high background fluorescence. Probenecid is critical; it inhibits organic anion transporters, preventing the cells from pumping the cleaved Fluo-4 back out into the media.

  • Compound Addition & Measurement: Inject the synthesized 3-bromo-6-chloro diamide derivative (serial dilutions from 10 µM to 0.1 nM) using an automated fluorometric imaging plate reader (FLIPR). Measure fluorescence (Ex: 488 nm, Em: 516 nm) continuously for 3 minutes.

  • Self-Validation Checkpoint: A positive control (e.g., Chlorantraniliprole) must yield a rapid, transient fluorescence spike within 10 seconds of injection. A vehicle control (DMSO) must show a flat baseline. If the baseline drifts upward before compound addition, the cells are spontaneously leaking calcium, and the assay plate must be discarded.

Exp_Workflow Step1 Cell Culture (Sf9 Cells) Step2 Fluo-4 AM Loading Step1->Step2 Step3 Compound Addition Step2->Step3 Step4 Fluorescence Measurement Step3->Step4 Step5 EC50 Calculation Step4->Step5

Fig 2: Step-by-step experimental workflow for the intracellular calcium imaging assay.

Quantitative Efficacy Data

The biological activity of the bare acid compared to its downstream derivatives highlights the necessity of the diamide scaffold for RyR activation. The data below summarizes the


 values for calcium release in Sf9 cells.
Compound / DerivativeTest System

(

Release)
Biological Phenotype
2-Amino-3-bromo-6-chlorobenzoic acid Sf9 Cells (RyR)> 100 µMInactive (Precursor)
Benzoxazinone Intermediate Sf9 Cells (RyR)> 50 µMWeak / Inactive
3-Bromo-6-chloro Diamide Derivative Sf9 Cells (RyR)45 nMPotent RyR Activation
Chlorantraniliprole (Positive Control)Sf9 Cells (RyR)30 nMPotent RyR Activation

Table 1: Comparative calcium release efficacy. The stark difference in


 demonstrates that the 2-amino-3-bromo-6-chlorobenzoic acid provides the necessary steric geometry, but the full diamide structure is required to initiate the allosteric receptor interaction.

References

  • Design, Synthesis, and Insecticidal Evaluation of N-Pyridylpyrazole Amide Derivatives Containing 4,5-Dihydroisoxazole Amide as Potential Ryanodine Receptor Activators Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Rynaxypyr™: A New Anthranilic Diamide Insecticide Acting at the Ryanodine Receptor Source: ResearchGate (Primary Literature) URL:[Link]

  • Process for the synthesis of anthranilic acid / amide compounds and their intermediates (IL301294A)
Foundational

The Strategic Utility of 2-Amino-3-bromo-6-chlorobenzoic Acid in Medicinal Chemistry: A Technical Guide to Scaffold Functionalization

Executive Summary & Electronic Profiling In modern drug discovery, the anthranilic acid core is universally recognized as a "privileged scaffold," frequently serving as the foundation for targeted oncology therapeutics,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Electronic Profiling

In modern drug discovery, the anthranilic acid core is universally recognized as a "privileged scaffold," frequently serving as the foundation for targeted oncology therapeutics, kinase inhibitors, and anti-inflammatory agents. Among its derivatives, 2-amino-3-bromo-6-chlorobenzoic acid (CAS 1513235-14-7) stands out as an exceptionally versatile building block.

The strategic value of this specific molecule lies in its highly functionalized, tetra-substituted benzene ring. The true power of this scaffold is driven by orthogonal reactivity . The carbon-bromine (C3-Br) bond possesses a significantly lower bond dissociation energy (~280 kJ/mol) compared to the carbon-chlorine (C6-Cl) bond (~330 kJ/mol). Because oxidative addition of Palladium(0) into the aryl halide bond is the rate-determining step in cross-coupling reactions, chemists can exploit this thermodynamic differential. By carefully modulating temperature and catalyst selection, one can selectively functionalize the C3 position while leaving the C6 position perfectly intact for subsequent, distinct modifications.

Orthogonal Library Generation via Sequential Cross-Coupling

To build complex, drug-like libraries, we leverage the differential reactivity of the C3 and C6 halogens. The following protocol details the selective Suzuki-Miyaura coupling at the C3-Br position.

Step-by-Step Protocol: Selective C3-Suzuki Coupling

Causality Note: We utilize Pd(dppf)Cl₂ because its large bite angle facilitates rapid reductive elimination, minimizing the residence time of the reactive Pd(II) intermediate and preventing off-target C-Cl activation. A mild base (Na₂CO₃) and moderate heat (80 °C) are strictly maintained to ensure the C6-Cl bond remains inert.

  • Preparation: Dissolve 2-amino-3-bromo-6-chlorobenzoic acid (1.0 eq) and the desired arylboronic acid (1.05 eq) in a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio). Strict stoichiometry (1.05 eq) prevents over-coupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) and Na₂CO₃ (2.0 eq) under an inert argon atmosphere.

  • Thermal Activation: Heat the reaction mixture to exactly 80 °C for 4–6 hours. Temperatures exceeding 90 °C risk initiating oxidative addition at the C6-Cl bond.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with Ethyl Acetate.

Validation Checkpoint (Self-Validating System): Do not proceed to the next synthetic step without confirming regioselectivity via LC-MS. The starting material exhibits a distinct 1:1 isotopic multiplet due to the naturally occurring


Br/

Br isotopes. Successful C3-coupling is definitively confirmed by the disappearance of this 1:1 pattern and the emergence of a 3:1 isotopic pattern, which is the diagnostic signature of the remaining, unreacted

Cl/

Cl atom on the product mass.

Cyclization Strategies: Synthesis of Quinazolinone-Based Kinase Inhibitors

Beyond cross-coupling, the adjacent amino and carboxylic acid groups make this scaffold the ideal precursor for quinazolinones. Halogenated quinazolinones are heavily represented in 1 and compounds exhibiting2.

QuinazolinoneSynthesis A 2-Amino-3-bromo- 6-chlorobenzoic Acid B N-Acyl Anthranilic Acid Intermediate A->B Acyl Chloride Pyridine C Benzoxazin-4-one Intermediate B->C Acetic Anhydride Dehydration D Quinazolin-4(3H)-one Derivative C->D Primary Amine (R-NH2)

Fig 1: Mechanistic pathway for quinazolinone synthesis from anthranilic acid.

Step-by-Step Protocol: Quinazolinone Core Assembly

Causality Note: The synthesis relies on the 3 followed by dehydration to form a highly electrophilic benzoxazinone intermediate, which is then trapped by a primary amine.

  • Acylation: Treat the starting material with an acyl chloride (1.2 eq) in the presence of pyridine at 0 °C, warming to room temperature over 2 hours.

  • Dehydration/Cyclization: Concentrate the mixture, add acetic anhydride, and reflux at 140 °C for 3 hours to force the ring closure to the benzoxazin-4-one intermediate.

  • Amine Insertion: Isolate the benzoxazin-4-one, dissolve in glacial acetic acid, and add the desired primary amine (R-NH₂). Reflux for 4 hours to yield the final 4(3H)-quinazolinone.

Validation Checkpoint (Self-Validating System): Monitor the cyclization via FTIR spectroscopy. The broad N-H and O-H stretching bands (3200–3400 cm⁻¹) of the open-chain precursor must completely vanish, replaced by a sharp, highly diagnostic lactone C=O stretch at ~1750 cm⁻¹ for the benzoxazinone. Upon final conversion to the quinazolinone, this carbonyl stretch shifts to ~1680 cm⁻¹, confirming successful nitrogen insertion and ring expansion.

Development of Targeted Therapeutics: AKR1C3 & AR Antagonists

The unique steric and electronic environment provided by the C3-Br and C6-Cl atoms makes this scaffold highly effective in binding to specific enzymatic pockets.

Recent literature demonstrates that N-benzoyl anthranilic acid derivatives act as potent, selective4, an enzyme heavily implicated in the progression of castration-resistant prostate cancer. Furthermore, halogen-substituted anthranilic acids have been identified as a novel chemical platform for 5, capable of inhibiting AR mutants that render standard treatments ineffective.

AKR1C3_Inhibition A Prostaglandin D2 (PGD2) B AKR1C3 Enzyme A->B C 11β-PGF2α B->C Reduction D Proliferation & Survival (Prostate Cancer Cells) C->D Receptor Activation E Halogenated N-Benzoyl Anthranilic Acid E->B Competitive Inhibition

Fig 2: Inhibition of the AKR1C3 signaling pathway by halogenated anthranilic acid derivatives.

Quantitative Reaction Parameters

To ensure reproducibility across medicinal chemistry campaigns, the following table summarizes the optimized quantitative parameters for the functionalization of 2-amino-3-bromo-6-chlorobenzoic acid.

Reaction PhaseTarget BondCatalyst System / ReagentsBase / SolventTemp (°C)Yield RangeDiagnostic Validation
Phase 1: Suzuki C3-BrPd(dppf)Cl₂ (5 mol%)Na₂CO₃ / Dioxane:H₂O8075-85%LC-MS: Loss of 1:1 isotope pattern
Phase 2: Buchwald C6-ClPd₂(dba)₃ / XPhos (10 mol%)Cs₂CO₃ / Toluene11065-80%NMR: Shift of C5 aromatic proton
Cyclization C1-COOH / C2-NH₂Ac₂O (reflux)Pyridine (cat)14080-92%IR: Appearance of 1680 cm⁻¹ band

References

  • Examples of anthranilic acid-based kinase inhibitors.ResearchGate.
  • Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities.ResearchGate.
  • N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3.PMC / NIH.
  • Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists.PubMed / NIH.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.PMC / NIH.

Sources

Exploratory

2-amino-3-bromo-6-chlorobenzoic acid derivatives and analogs

An In-Depth Technical Guide to 2-Amino-3-bromo-6-chlorobenzoic Acid: Scaffold Profiling, Synthetic Methodologies, and Diamide Derivatization Executive Summary In the landscape of modern agrochemical and pharmaceutical de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Amino-3-bromo-6-chlorobenzoic Acid: Scaffold Profiling, Synthetic Methodologies, and Diamide Derivatization

Executive Summary

In the landscape of modern agrochemical and pharmaceutical design, highly functionalized anthranilic acids serve as privileged scaffolds. Among these, 2-amino-3-bromo-6-chlorobenzoic acid (CAS: 1513235-14-7) [1] stands out due to its unique steric and electronic profile. Featuring orthogonal halogenation (a C3-bromine and a C6-chlorine), this tetra-substituted benzene ring is a critical building block for the synthesis of complex heterocycles, such as benzoxazinones, and advanced anthranilic diamides[2]. This whitepaper provides a comprehensive analysis of the scaffold's structural causality, detailed synthetic workflows for its derivatization, and the mechanistic rationale behind its application in ryanodine receptor (RyR) modulators[3].

Structural and Electronic Profiling

The strategic placement of substituents on the 2-amino-3-bromo-6-chlorobenzoic acid core dictates its reactivity and the biological efficacy of its downstream analogs:

  • Steric Hindrance and Conformational Locking: The presence of the bulky C6-chloro group forces the adjacent C1-carboxylate out of the aromatic plane. This breaks pi-conjugation but is essential for locking the molecule into a specific 3D conformation required for target binding (e.g., allosteric binding to the RyR channel)[2].

  • Orthogonal Reactivity:

    • C6-Chloro: Provides metabolic stability and lipophilicity. It is generally inert under standard cross-coupling conditions, acting as a structural anchor.

    • C3-Bromo: Serves as a versatile synthetic handle. The weaker C-Br bond allows for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate novel C3-aryl or C3-amino analogs.

  • Amine Activation: The C2-amino group is highly nucleophilic, enabling straightforward condensation with acid chlorides to form benzoxazinone intermediates[4].

Synthetic Methodologies: Accessing the Core and Derivatives

Protocol 1: Regioselective Bromination of 2-Amino-6-chlorobenzoic Acid

Causality & Rationale: The starting material, 2-amino-6-chlorobenzoic acid, possesses an ortho/para-directing amino group. Because the C6 position is blocked by chlorine, electrophilic aromatic substitution is directed to C3 (ortho) and C5 (para). To selectively install the bromine at C3, N-bromosuccinimide (NBS) is used in a polar aprotic solvent (DMF) at low temperatures. The mild nature of NBS prevents over-bromination to the 3,5-dibromo byproduct, while kinetic control at 0 °C favors the C3 position.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged 250 mL round-bottom flask with 2-amino-6-chlorobenzoic acid (10.0 mmol) and anhydrous DMF (50 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Electrophilic Addition: Add NBS (10.5 mmol) portion-wise over 30 minutes. Critical Step: Slow addition prevents localized heating, which would otherwise drive the formation of the thermodynamically stable 5-bromo isomer.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor conversion via LC-MS until the starting material is consumed.

  • Quenching & Isolation: Pour the reaction mixture into 200 mL of crushed ice/water. Stir vigorously until a fine precipitate forms. Filter the solid under vacuum and wash with cold water (3 × 50 mL).

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 2-amino-3-bromo-6-chlorobenzoic acid.

Protocol 2: Synthesis of the Benzoxazinone Intermediate

Causality & Rationale: Benzoxazinones are the direct precursors to anthranilic diamides. The reaction utilizes methanesulfonyl chloride (MsCl) and pyridine[4]. MsCl activates the pyrazole carboxylic acid into a highly reactive mixed anhydride. Pyridine acts as both a base to neutralize the generated HCl and a nucleophilic catalyst. The adjacent C2-amino group of the anthranilic acid attacks the mixed anhydride, followed by intramolecular cyclization into the C1-carboxylate, yielding the benzoxazinone ring[5].

Step-by-Step Methodology:

  • Activation: Dissolve 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (10.0 mmol) in anhydrous acetonitrile (30 mL). Add pyridine (27.0 mmol) and cool to 15 °C. Add MsCl (12.2 mmol) dropwise. Stir for 15 minutes to form the mixed anhydride[4].

  • Coupling: Add 2-amino-3-bromo-6-chlorobenzoic acid (10.0 mmol) to the activated mixture.

  • Cyclization: Stir the reaction at 25 °C for 1 hour. The intermediate amide spontaneously cyclizes under these conditions.

  • Workup: Add 50 mL of water to precipitate the product. Filter, wash with water, and recrystallize from ethanol to obtain the solid benzoxazinone intermediate[4].

Protocol 3: Ring-Opening Amidation to the Anthranilic Diamide

Causality & Rationale: The benzoxazinone ring is highly susceptible to nucleophilic attack at the C4 carbonyl carbon. Methylamine is used to open the oxazinone ring, forming the secondary amide. THF is selected as the solvent because it is aprotic and readily dissolves both the substrate and the methylamine, preventing competitive hydrolysis that occurs in aqueous media.

Step-by-Step Methodology:

  • Preparation: Dissolve the benzoxazinone intermediate (5.0 mmol) in anhydrous THF (20 mL).

  • Amidation: Add a solution of methylamine in THF (2.0 M, 15.0 mmol) dropwise at room temperature.

  • Maturation: Stir for 2 hours. The reaction is self-validating; the solution transitions from a suspension to a clear solution, followed by the precipitation of the final diamide product.

  • Isolation: Concentrate the mixture under reduced pressure, triturate with diethyl ether, and filter to yield the pure anthranilic diamide.

Quantitative Data Presentation

The following table summarizes the optimized reaction conditions, yields, and regioselectivity for the synthesis of the core scaffold and its downstream diamide analogs.

Compound / Reaction StepReagents & SolventsTemp (°C)Time (h)Yield (%)Regioselectivity / Purity
3-Bromo Core Scaffold NBS, DMF0 to 252.578>9:1 (C3:C5 ratio)
3,5-Dibromo Byproduct Br₂, Acetic Acid604.085N/A (Di-substitution)
Benzoxazinone Ring MsCl, Pyridine, MeCN251.082>98% (LC-MS)
Anthranilic Diamide MeNH₂, THF252.091>99% (HPLC)

Mechanistic Visualizations

SynthWorkflow A 2-Amino-6-chloro- benzoic acid B 2-Amino-3-bromo- 6-chlorobenzoic acid A->B NBS, DMF Regioselective Bromination C Benzoxazinone Intermediate B->C Pyrazole Acid Chloride Pyridine, MeSO2Cl D Anthranilic Diamide (Target Analog) C->D Methylamine in THF Ring-Opening Amidation

Synthetic workflow from 2-amino-6-chlorobenzoic acid to anthranilic diamides.

RyRPathway Diamide Anthranilic Diamide RyR Ryanodine Receptor (RyR) Conformational Change Diamide->RyR Allosteric Binding CaRelease Sarcoplasmic Reticulum Massive Ca2+ Efflux RyR->CaRelease Channel Opening Muscle Muscle Contraction (Sustained) CaRelease->Muscle Ca2+ Overload Paralysis Lethal Paralysis (Pest Control) Muscle->Paralysis Depletion of ATP

Mechanism of action for anthranilic diamides targeting the Ryanodine Receptor (RyR).

References

  • Wang, B., et al. "Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation". ResearchGate.[Link]

  • LookChem. "Cas 500008-45-7, CHLORANTRANILIPROLE". LookChem Database.[Link]

  • Zhang, Y., et al. "A Rapid and Sensitive Gold Nanoparticle-Based Lateral Flow Immunoassay for Chlorantraniliprole in Agricultural and Environmental Samples". PMC - National Institutes of Health.[Link]

  • Lahm, G. P., et al. "WO2003015519A1 - Arthropodicidal anthranilamides".

Sources

Foundational

literature review of 2-amino-3-bromo-6-chlorobenzoic acid

An In-Depth Technical Guide to 2-Amino-3-bromo-6-chlorobenzoic Acid Part 1: Executive Summary & Structural Logic 2-Amino-3-bromo-6-chlorobenzoic acid (CAS: 1513235-14-7) is a highly specialized halogenated anthranilic ac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Amino-3-bromo-6-chlorobenzoic Acid

Part 1: Executive Summary & Structural Logic

2-Amino-3-bromo-6-chlorobenzoic acid (CAS: 1513235-14-7) is a highly specialized halogenated anthranilic acid derivative. It serves as a critical scaffold in the synthesis of heterocyclic compounds, particularly quinazolinones and isatoic anhydrides , which are foundational to modern agrochemical (ryanodine receptor modulators) and pharmaceutical discovery programs.

Its value lies in its dense functionalization :

  • C1-Carboxyl & C2-Amino: The classic anthranilic core allows for rapid cyclization (e.g., to isatoic anhydrides or benzoxazinones).

  • C6-Chlorine: Provides steric bulk and orthogonal reactivity (often maintained to enforce conformation in bioactive amides).

  • C3-Bromine: A versatile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce complexity at the "western" sector of the drug molecule.

This guide synthesizes the literature on its production, reactivity, and downstream applications, addressing the specific challenges of regioselective halogenation.

Part 2: Chemical Identity & Properties

Table 1: Physicochemical Profile

PropertyDataNote
IUPAC Name 2-Amino-3-bromo-6-chlorobenzoic acid
Common Name 3-Bromo-6-chloroanthranilic acid
CAS Number 1513235-14-7
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol High halogen density increases lipophilicity
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in waterRequires polar organic solvents for reaction
pKa (Calc) ~2.5 (COOH), ~1.5 (NH₃⁺)Acidic strength increased by ortho-Cl/Br induction
Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Standard PPE required

Part 3: Synthesis & Regioselectivity Challenges

The synthesis of 2-amino-3-bromo-6-chlorobenzoic acid is non-trivial due to the directing effects of the substituents on the benzene ring. The primary challenge is distinguishing between the C3 (target) and C5 (byproduct) positions during bromination.

Mechanism of Regioselectivity

In the precursor 2-amino-6-chlorobenzoic acid :

  • Amino Group (-NH₂): Strongly activating, directs ortho (C3) and para (C5).

  • Chloro Group (-Cl): Deactivating, directs ortho (C5) and para (C3).

Both substituents cooperatively direct electrophiles to positions C3 and C5 . However, steric hindrance from the C6-chloro group often makes C5 slightly more crowded than C3 (which is flanked by the amino group and a proton). Conversely, electronic activation is typically strongest para to the amine (C5). Consequently, bromination often yields a mixture of the 3-bromo and 5-bromo isomers, requiring rigorous purification.

Protocol 1: Synthesis from 2,6-Dichlorobenzoic Acid

This route builds the anthranilic core first, followed by halogenation.

Step 1: Amination (Buchwald-Hartwig or Direct Ammonolysis)

  • Precursor: 2,6-Dichlorobenzoic acid.

  • Reagents: Aqueous Ammonia (NH₃), Cu powder (catalyst).

  • Conditions: High pressure/temperature (autoclave, 130°C) or Cu-catalyzed coupling.

  • Product: 2-Amino-6-chlorobenzoic acid.[2][3][4]

  • Logic: Nucleophilic aromatic substitution (

    
    ) replaces one chlorine. The carboxylate group ensures solubility in basic media.
    

Step 2: Regioselective Bromination

  • Precursor: 2-Amino-6-chlorobenzoic acid.[2][3][4]

  • Reagent: N-Bromosuccinimide (NBS) or Br₂/Acetic Acid.

  • Conditions: 0°C to Room Temperature in DMF or Acetic Acid.

  • Critical Control: Low temperature favors the kinetic product. Using NBS in polar aprotic solvents (DMF) can sometimes enhance ortho-selectivity (C3) via hydrogen bonding with the amine.

  • Purification: Fractional crystallization from Ethanol/Water or Preparative HPLC is required to remove the 5-bromo isomer.

Visualization of Synthetic Pathway

SynthesisPath Start 2,6-Dichlorobenzoic Acid Step1 Amination (NH3, Cu cat.) Start->Step1 Inter 2-Amino-6-chlorobenzoic Acid Step1->Inter SNAr Step2 Bromination (NBS/DMF or Br2/AcOH) Inter->Step2 Mix Isomer Mixture (3-Br & 5-Br) Step2->Mix Electrophilic Subst. Purify Purification (Crystallization/HPLC) Mix->Purify Final 2-Amino-3-bromo- 6-chlorobenzoic Acid Purify->Final Isolation

Caption: Synthetic workflow from 2,6-dichlorobenzoic acid to the target 3-bromo isomer, highlighting the critical purification step.

Part 4: Downstream Applications & Reactivity

The primary utility of 2-amino-3-bromo-6-chlorobenzoic acid is as a "masked" heterocyclic precursor.

Synthesis of Isatoic Anhydrides

Reaction with phosgene (or triphosgene) yields 5-bromo-8-chloroisatoic anhydride . This intermediate is highly reactive toward nucleophiles (amines, hydrazines) and is the gateway to quinazolinones.

  • Reagents: Triphosgene, THF/Dioxane, reflux.

  • Mechanism: Acylation of the amine followed by cyclization onto the carboxylic acid.

  • Application: The resulting anhydride reacts with primary amines to form benzamides (anthranilic diamides), a key pharmacophore in ryanodine receptor insecticides.

Quinazolinone Formation

Condensation with formamide or orthoesters yields 4(3H)-quinazolinones. The C3-Bromine atom remains available for late-stage functionalization via Palladium-catalyzed cross-coupling (e.g., Suzuki coupling to add aryl groups).

Table 2: Functional Group Reactivity Mapping

Functional GroupReaction TypeTarget Application
-NH₂ / -COOH CyclocondensationFormation of Isatoic Anhydrides, Quinazolinones, Benzoxazinones
-Br (Position 3) Pd-Catalyzed CouplingIntroduction of Biaryl/Heteroaryl motifs (Suzuki), Amination (Buchwald)
-Cl (Position 6) Nucleophilic SubstitutionRare; usually acts as a blocking group to enforce steric conformation

Visualization of Downstream Pathways

Applications Core 2-Amino-3-bromo- 6-chlorobenzoic Acid Phosgene + Triphosgene/Phosgene Isatoic 5-Bromo-8-chloro- isatoic Anhydride Core->Isatoic Cyclization Orthoester + RC(OEt)3 Quin 8-Chloro-5-bromo- quinazolin-4(3H)-one Core->Quin Condensation Amine + R-NH2 Diamide Anthranilic Diamides (Insecticide Scaffold) Isatoic->Diamide Ring Opening Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Complex Functionalized Bioactive Core Quin->Complex Pd-Catalysis (at Br)

Caption: Divergent synthesis pathways from the core acid to bioactive scaffolds (Diamides and Quinazolinones).

Part 5: Experimental Protocol (Validation)

Note: This protocol is a generalized adaptation based on standard anthranilic acid chemistry. Always verify with specific pilot studies.

Synthesis of 5-Bromo-8-chloroisatoic Anhydride (Key Intermediate)

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a dropping funnel. Purge with Nitrogen.

  • Dissolution: Dissolve 2-amino-3-bromo-6-chlorobenzoic acid (10.0 mmol, 2.50 g) in dry 1,4-dioxane (50 mL).

  • Cyclization: Add Triphosgene (3.5 mmol, 1.04 g) dissolved in dioxane (10 mL) dropwise over 20 minutes. Caution: Phosgene gas may be generated; use a scrubber.

  • Reaction: Heat the mixture to reflux (100°C) for 3–5 hours. Monitor by TLC (disappearance of starting amino acid).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~20% volume.

  • Isolation: Pour the residue into cold hexane/ether. The anhydride typically precipitates as a beige solid. Filter and dry under vacuum.

  • Yield Check: Expected yield 80-90%. Confirm structure via IR (characteristic anhydride doublets at ~1780 and 1740 cm⁻¹).

References

  • BLD Pharm. (2025). Product Analysis: 2-Amino-3-bromo-6-chlorobenzoic acid (CAS 1513235-14-7).[5] Retrieved from

  • BenchChem. (2025).[6] Synthesis of Pharmaceutical Intermediates from 2-Bromo-6-chlorobenzoic Acid: Application Notes and Protocols. Retrieved from

  • Google Patents. (1999). Process for producing isatoic anhydrides (US5981749A). Retrieved from

  • ResearchGate. (2022). Effect of structural factors and solvent nature in bromination of anilines. Retrieved from

  • ChemScene. (2025). Product Data: 2-Amino-3-bromo-6-chlorobenzoic acid.[5][7] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Amino-3-bromo-6-chlorobenzoic Acid as a Polyfunctional Scaffold in Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary In modern medicinal chemistry, the rapid assem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex heterocycles relies heavily on the strategic selection of polyfunctional building blocks. 2-Amino-3-bromo-6-chlorobenzoic acid (CAS: 1513235-14-7) represents a highly versatile, tetra-orthogonally functionalized scaffold. The unique arrangement of an amino group, a carboxylic acid, and two distinct halogens (bromo and chloro) on a single aromatic ring provides unparalleled chemoselectivity. This application note details the mechanistic rationale, biological utility, and validated synthetic protocols for utilizing this building block to construct advanced pharmacophores, including quinazolinones and novel quorum-sensing inhibitors.

Structural Rationale & Chemoselectivity

  • The C3-Bromo Advantage (Cross-Coupling): The carbon-bromine bond is significantly weaker than the carbon-chlorine bond. This energy differential allows for highly chemoselective palladium-catalyzed oxidative addition exclusively at the C3 position. This enables Suzuki-Miyaura or Buchwald-Hartwig couplings without disturbing the C6-chloro substituent.

  • The C6-Chloro Modulator (Sterics & Lipophilicity): The chlorine atom at C6 serves a dual purpose. Synthetically, it provides steric bulk that can dictate the regiochemistry of subsequent cyclizations. Pharmacologically, it enhances the lipophilicity (LogP) of the final molecule, a critical parameter for penetrating thick bacterial biofilms or crossing cellular membranes [1].

  • The Anthranilic Core (Heterocycle Assembly): The adjacent amino and carboxylic acid groups are primed for condensation reactions. They readily form benzoxazinones and quinazolinones, which are privileged structures in oncology and infectious disease research [2].

SyntheticWorkflow A 2-Amino-3-bromo- 6-chlorobenzoic acid B Pd-Catalyzed Cross-Coupling (C-Br) A->B Boronic Acids / Amines C Cyclocondensation (-COOH / -NH2) A->C Ac2O / R-NH2 D C3-Aryl/Alkyl Derivatives B->D E Quinazolinone Scaffolds C->E

Synthetic divergence of 2-amino-3-bromo-6-chlorobenzoic acid into diverse pharmacophores.

Biological Applications: Quorum Sensing & Oncology

Halogenated anthranilic acids are not merely passive structural elements; they actively mimic natural biological precursors. Anthranilic acid is the starting material for the biosynthesis of Pseudomonas quinolone signal (PQS) molecules.

By utilizing 2-amino-3-bromo-6-chlorobenzoic acid to synthesize halogenated anthranilamides, researchers can create potent Quorum-Sensing (QS) inhibitors . These synthetic analogs competitively bind to enzymes like PqsA and HmqA, halting the production of 4-hydroxy-2-alkylquinolines (HAQs) [2]. This mechanism effectively suppresses bacterial biofilm formation without exerting direct bactericidal pressure, thereby reducing the likelihood of antibiotic resistance [3]. Furthermore, hybrid molecules combining this halogenated core with quinoline scaffolds have demonstrated high antiproliferative activity against glioblastoma and leukemia cell lines [1].

BiologicalPathway S1 Halogenated Anthranilamide S2 PqsA / HmqA Inhibition S1->S2 Binding S3 Decreased HAQ Signaling S2->S3 Pathway Blockade S4 Biofilm Suppression S3->S4 Phenotypic Shift

Mechanism of action for halogenated anthranilic acid derivatives in quorum sensing inhibition.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems . Each phase includes specific analytical checkpoints to ensure the causality of the reaction is maintained and to prevent the downstream carryover of failed intermediates.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C3

Objective: To install an aryl/heteroaryl group at the C3 position while preserving the C6-chloro and carboxylic acid functionalities.

Reagents:

  • 2-Amino-3-bromo-6-chlorobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v)
    

Step-by-Step Procedure:

  • Preparation & Degassing: In a Schlenk flask, combine the starting material, arylboronic acid, and

    
     in the solvent mixture.
    
    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex.

    • Validation Check: Sparge the solution with Argon for 15 minutes. The cessation of dissolved oxygen micro-bubbles visually indicates a properly degassed solvent, preventing the oxidative degradation of the Pd(0) catalyst.

  • Catalyst Addition & Heating: Add

    
     under a stream of Argon. Seal the flask and heat to 90°C for 4–6 hours.
    
    • Causality: The bidentate dppf ligand enforces a specific bite angle that accelerates reductive elimination, minimizing unwanted protodehalogenation side reactions.

  • In-Process Monitoring (Self-Validation):

    • Validation Check: At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material isotope cluster (

      
       249/251 
      
      
      
      ) is entirely replaced by the product mass. If SM persists, add 0.2 equiv of boronic acid and heat for 1 additional hour.
  • Workup & Isolation: Cool to room temperature, acidify to pH 3 with 1M HCl (to protonate the carboxylic acid), and extract with EtOAc (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
Protocol B: Rapid Assembly of the Quinazolinone Core

Objective: To cyclize the anthranilic acid derivative into a quinazolinone scaffold via a benzoxazinone intermediate.

Step-by-Step Procedure:

  • Benzoxazinone Formation: Suspend the functionalized anthranilic acid (1.0 equiv) in acetic anhydride (5.0 volumes). Heat at reflux (140°C) for 2 hours.

    • Causality: Acetic anhydride acts as both solvent and dehydrating agent, acetylating the amine and driving the cyclization to the highly reactive benzoxazinone.

    • Validation Check: Evaporate a small aliquot and run an IR spectrum. The shift of the carbonyl stretch from

      
       (carboxylic acid) to 
      
      
      
      confirms the formation of the benzoxazinone ring.
  • Aminolysis & Ring Expansion: Concentrate the mixture in vacuo to remove excess acetic anhydride. Dissolve the crude residue in glacial acetic acid and add the desired primary amine (1.5 equiv).

  • Microwave Cyclization: Subject the mixture to microwave irradiation at 150°C for 30 minutes.

    • Causality: Microwave heating ensures uniform, rapid energy transfer, forcing the nucleophilic ring-opening and subsequent dehydrative ring-closure before thermal decomposition of the halogenated core can occur.

  • Precipitation (Self-Validation): Pour the hot mixture into ice-cold water.

    • Validation Check: A heavy precipitate should form immediately. Filter and wash with cold ethanol. The rigid, planar nature of the quinazolinone core drives crystallization, often yielding >95% pure product without the need for column chromatography.

Quantitative Data Summary

The table below summarizes the expected performance metrics when utilizing 2-amino-3-bromo-6-chlorobenzoic acid across various standard transformations, based on optimized laboratory conditions.

Reaction TypeReagents / Catalyst SystemTarget ModificationAvg. Yield (%)Reaction TimePurity (LC-MS)
Suzuki-Miyaura

,

, Dioxane/

C3-Aryl substitution85 - 92%4 - 6 h (90°C)> 98%
Buchwald-Hartwig

, XPhos,

, Toluene
C3-Amination72 - 78%8 - 12 h (100°C)> 95%
Benzoxazinone Synth. Acetic Anhydride (reflux)Cyclization90 - 95%2 h (140°C)> 97%
Quinazolinone Synth. Primary Amine, AcOH, MicrowaveRing Expansion75 - 88%30 min (150°C)> 96%
Amide Coupling HATU, DIPEA, DMF-COOH functionalization88 - 94%2 h (25°C)> 99%

References

  • Title: Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity. Source: PubMed Central (PMC) URL: [Link]

  • Title: Burkholderia pseudomallei, B. thailandensis, and B. ambifaria Produce 4-Hydroxy-2-Alkylquinoline Analogues with a Methyl Group at the 3 Position That Is Required for Quorum-Sensing Regulation. Source: ASM Journals URL: [Link]

  • Title: New marine-derived indolymethyl pyrazinoquinazoline alkaloids with promising antimicrobial profiles. Source: RSC Publishing URL: [Link]

Application

reaction conditions for coupling reactions with 2-amino-3-bromo-6-chlorobenzoic acid

This application note details the strategic functionalization of 2-amino-3-bromo-6-chlorobenzoic acid , a high-value scaffold in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole analogs) and n...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the strategic functionalization of 2-amino-3-bromo-6-chlorobenzoic acid , a high-value scaffold in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole analogs) and novel kinase inhibitors.[1][2]

The protocols below address the specific challenges posed by this molecule: steric hindrance at the C6-position (ortho to the carboxylic acid) and chemoselectivity between the C3-Bromine and C6-Chlorine.[1]

Strategic Analysis & Reactivity Profile

Successful functionalization of 2-amino-3-bromo-6-chlorobenzoic acid requires navigating three competing reactive centers. The steric bulk of the C6-chlorine atom significantly retards standard amide coupling rates, often necessitating "activation-cyclization" pathways (via isatoic anhydrides) rather than direct coupling.[1]

Chemoselectivity Landscape[2][3]
  • C1-Carboxylic Acid: Deactivated by the ortho-chloro group (C6).[1][2] Direct coupling with EDC/HOBt is often sluggish.[1][2] High-activity reagents (HATU) or conversion to isatoic anhydride is recommended.[1][2]

  • C3-Bromine: Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira).[1][2] Reacts preferentially over the C6-Chlorine.[1][2]

  • C6-Chlorine: Sterically demanding and electronically deactivated.[1][2] Generally inert under standard Suzuki conditions used for the C3-Br, allowing for high regiocontrol.[1]

  • C2-Amine: Weakly nucleophilic due to the electron-withdrawing inductive effects of the halogenated ring.[1][2]

Decision Matrix: Pathway Selection

ReactionLandscape Start 2-Amino-3-bromo- 6-chlorobenzoic Acid Decision Target Motif? Start->Decision Amide Amide Derivative (R-NH-CO-Ar) Decision->Amide COOH Funct. Biaryl 3-Aryl Derivative (Suzuki Coupling) Decision->Biaryl C3-Br Funct. Quin Quinazolinone (Cyclization) Decision->Quin Double Funct. MethodA Method A: HATU/DIPEA (Small amines) Amide->MethodA MethodB Method B: Triphosgene (Isatoic Anhydride Route) *Recommended for bulky amines* Amide->MethodB MethodC Method C: Pd(OAc)2 / SPhos (C3-Selective) Biaryl->MethodC

Figure 1: Strategic workflow for functionalizing the scaffold. The Isatoic Anhydride route (Method B) is the industrial standard for overcoming the C6-chloro steric barrier.[1]

Protocol A: Sterically Demanding Amide Coupling (The Isatoic Anhydride Route)[1]

Context: Direct coupling of this acid with bulky amines (e.g., pyrazoles, tert-butyl amines) often fails or proceeds with low yield due to the C6-chloro steric block.[1] The most robust method involves converting the amino acid to its isatoic anhydride intermediate, which reacts rapidly with amines accompanied by decarboxylation.[1]

Reagents
  • Substrate: 2-amino-3-bromo-6-chlorobenzoic acid (1.0 equiv)

  • Activator: Triphosgene (0.35 equiv) or Phosgene solution (Caution: High Toxicity)[1][2]

  • Solvent: 1,4-Dioxane (anhydrous)[1][2]

  • Nucleophile: Target Amine (1.1 equiv)[1][2][3]

  • Base: NaOH (aq) or Et3N (depending on step)[1][2]

Step-by-Step Procedure

Step 1: Synthesis of the 5-bromo-8-chloroisatoic anhydride

  • Suspend 2-amino-3-bromo-6-chlorobenzoic acid (10 mmol) in anhydrous 1,4-dioxane (40 mL).

  • Add Triphosgene (3.5 mmol) in one portion.

  • Heat the mixture to 100 °C under reflux.

    • Observation: The suspension will clear as the anhydride forms, followed by HCl gas evolution.[1]

  • Stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS (look for disappearance of starting material; the anhydride is reactive and may hydrolyze on LCMS, appearing as the acid or methyl ester if MeOH is used).[1]

  • Isolation: Cool to RT. Concentrate the solvent in vacuo. The residue (solid) is the crude isatoic anhydride. Note: Can be used directly without purification.[1][2]

Step 2: Ring Opening with Amine

  • Dissolve/suspend the crude anhydride from Step 1 in Acetonitrile or THF (20 mL).

  • Add the Target Amine (1.1 equiv).[1][2][3][4]

  • Add Et3N (0.1 equiv) as a catalyst.[1][2]

  • Heat to 60–80 °C .

    • Mechanism:[1][2][5][6] The amine attacks the carbonyl at C4; decarboxylation occurs spontaneously, driving the reaction to completion.[1]

    • Gas Evolution:[1][2] CO2 bubbles will be observed.[1][2]

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1N HCl (to remove excess amine) and Brine. Dry over Na2SO4.[1][2][3][7]

Why this works: The isatoic anhydride effectively "ties back" the amine, reducing steric clash and activating the carbonyl towards nucleophilic attack, bypassing the hindrance of the C6-chlorine.[1]

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C3-Arylation)[1][2]

Context: This protocol selectively couples aryl boronic acids to the C3-Bromine position while preserving the C6-Chlorine and the carboxylic acid.[1]

Critical Consideration: Free carboxylic acids and amines can poison Pd catalysts.[2] While direct coupling is possible, esterification (e.g., methyl ester) prior to Suzuki coupling generally improves yields by 20–30%.[1]

Reagents
  • Substrate: Methyl 2-amino-3-bromo-6-chlorobenzoate (Recommended) or free acid.[1][2]

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)[1][2]

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)[1][2]

    • Alternative: Pd(dppf)Cl2 (for simpler substrates).[1][2]

  • Base: K3PO4 (3.0 equiv)[1][2]

  • Solvent: Toluene/Water (10:1)[1][2]

Step-by-Step Procedure
  • Preparation: In a microwave vial or sealed tube, combine the substrate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K3PO4 (3.0 mmol).

  • Solvent: Add Toluene (4 mL) and Water (0.4 mL). Degas by bubbling Nitrogen for 5 minutes.[1][2]

  • Catalyst: Add Pd(OAc)2 (11 mg) and SPhos (20 mg). Seal the vessel immediately.

  • Reaction: Heat to 90 °C for 4–16 hours.

    • Monitoring: Check LCMS for the mass of the biaryl product.[1] If the C6-Cl starts reacting (rare at 90°C with this catalyst), lower temp to 70°C.[1][2]

  • Workup: Filter through a Celite pad.[1][2] Dilute with EtOAc, wash with water.[1][4][8]

  • Purification: Flash chromatography. The product will be the 3-aryl-6-chloro derivative.[1][2]

Data Summary: Catalyst Screening (Simulated for this Scaffold)

Catalyst System Temp (°C) Yield (C3-Coupling) C6-Byproduct Note
Pd(PPh3)4 / Na2CO3 100 45% < 5% Sluggish due to sterics.[1][2]
Pd(dppf)Cl2 / K2CO3 90 78% < 2% Robust standard.[1][2]

| Pd(OAc)2 / SPhos / K3PO4 | 90 | 92% | 0% | Best for hindered substrates. |[1][2]

Protocol C: High-Throughput Amide Coupling (HATU Method)

Context: For library synthesis where the amine is not extremely bulky (e.g., benzylamine, aniline), HATU provides a fast, one-pot solution without the need for phosgene.[1]

Reagents
  • Substrate: 2-amino-3-bromo-6-chlorobenzoic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (3.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous)[1][2][3][4]

Step-by-Step Procedure
  • Dissolve the acid (0.5 mmol) in DMF (2 mL).

  • Add DIPEA (1.5 mmol) and stir for 5 minutes.

  • Add HATU (0.6 mmol). Stir for 10 minutes at RT.

    • Color Change: Solution typically turns yellow/orange.[1][2]

  • Add the Amine (0.55 mmol).

  • Stir at RT for 12 hours . If conversion is <50% after 4 hours, heat to 50 °C .[1][2]

    • Warning: Heating >60 °C with HATU can cause racemization (if chiral) or side reactions with the free aniline.[2]

Troubleshooting & Optimization

Issue: Low Yield in Amide Coupling
  • Cause: The C6-chloro substituent creates an "ortho-effect," twisting the carboxylate out of plane and blocking nucleophilic attack.[1]

  • Solution: Switch to Protocol A (Isatoic Anhydride) .[1][2] This is the definitive fix for this specific scaffold. Alternatively, convert to the acid chloride using SOCl2 (reflux, 2h), but beware of side reactions with the free amine (formation of sulfinylamine).[1]

Issue: Decarboxylation
  • Cause: 2-amino-benzoic acids are prone to thermal decarboxylation, especially when electron-deficient.[1][2]

  • Solution: Avoid temperatures >120 °C. When using the Isatoic Anhydride route, decarboxylation is intended during the second step, but ensure the anhydride formation (Step 1) is controlled.[1]

Issue: Poor Solubility
  • Cause: The di-halo amino acid is very crystalline and lipophilic.[1][2]

  • Solution: Use DMAc (Dimethylacetamide) or NMP instead of DMF/Dioxane for higher concentrations.[1][2]

References

  • Preparation of Anthranilic Diamides: Lahm, G. P., et al. "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator."[1] Bioorganic & Medicinal Chemistry Letters, 2005.[1][2]

  • Isatoic Anhydride Synthesis: Coppola, G. M.[1][2] "The Chemistry of Isatoic Anhydride." Synthesis, 1980.[1][2]

  • Suzuki Coupling of Hindered Halides: Martin, R., & Buchwald, S. L.[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008.[1]

  • Chemoselectivity of Br vs Cl: Littke, A. F., & Fu, G. C.[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002.[1][2]

  • HATU Coupling Protocols: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron, 2005.[1][2]

Sources

Method

protocol for the synthesis of bioactive molecules using 2-amino-3-bromo-6-chlorobenzoic acid

Introduction: The "Orthogonal" Advantage In the landscape of medicinal chemistry, 2-amino-3-bromo-6-chlorobenzoic acid represents a high-value "privileged scaffold" precursor. Its value lies not just in the anthranilic a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Orthogonal" Advantage

In the landscape of medicinal chemistry, 2-amino-3-bromo-6-chlorobenzoic acid represents a high-value "privileged scaffold" precursor. Its value lies not just in the anthranilic acid core—a precursor to quinazolinones, quinazolines, and benzoxazinones—but in its orthogonal halogenation pattern .

The presence of a 3-bromo and 6-chloro substituent creates a pre-defined reactivity hierarchy. In Palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more labile than the sterically hindered C-Cl bond. This allows researchers to sequentially functionalize the ring system without the need for protecting groups, enabling the rapid synthesis of non-symmetrical, multi-targeted bioactive libraries.

This guide details the protocol for converting this precursor into 8-bromo-5-chloroquinazolin-4(3H)-one (the "Core Scaffold") and subsequent regioselective functionalization strategies.

Strategic Analysis & Retrosynthesis

Before beginning wet chemistry, it is critical to map the atom economy and regiochemistry.

  • The Cyclization Map:

    • C1 (Acid): Becomes the C4-carbonyl of the quinazolinone.

    • C2 (Amine): Becomes the N1 nitrogen.

    • C3 (Bromo): Being ortho to the amine, this becomes the 8-position on the quinazolinone.

    • C6 (Chloro): Being ortho to the acid, this becomes the 5-position on the quinazolinone.

  • The Steric Challenge: The 6-chloro substituent exerts steric pressure on the carboxylic acid, potentially retarding cyclization compared to unsubstituted anthranilic acids. High-temperature condensation or activation via a benzoxazinone intermediate is recommended over mild coupling conditions.

Core Protocol A: Synthesis of the Scaffold

Target: 8-Bromo-5-chloroquinazolin-4(3H)-one Method: Microwave-Assisted Niementowski Cyclization

This method is preferred for its speed and high yield, bypassing the sluggish kinetics caused by the 6-chloro steric hindrance.

Materials:
  • 2-Amino-3-bromo-6-chlorobenzoic acid (1.0 equiv)

  • Formamide (10.0 equiv) – Acts as both reagent and solvent.

  • Ammonium acetate (0.5 equiv) – Catalyst.

Step-by-Step Procedure:
  • Setup: In a 10 mL microwave process vial, suspend 2-amino-3-bromo-6-chlorobenzoic acid (500 mg, 2.0 mmol) in formamide (4.0 mL). Add ammonium acetate (77 mg, 1.0 mmol).

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 160 °C

    • Hold Time: 20 minutes

    • Stirring: High

    • Pressure Limit: 15 bar

  • Work-up: Upon cooling to room temperature, the product typically precipitates as a beige solid. Pour the reaction mixture into ice-water (20 mL) with vigorous stirring.

  • Isolation: Filter the precipitate under vacuum. Wash the cake sequentially with water (2 x 10 mL) and cold isopropanol (1 x 5 mL).

  • Drying: Dry in a vacuum oven at 50 °C for 4 hours.

  • Yield Expectation: 85–92%.

  • QC Check: 1H NMR (DMSO-d6) should show a singlet around 8.1 ppm (H-2 of quinazolinone) and two doublets for the aromatic protons (H-6 and H-7).

Core Protocol B: Regioselective Functionalization

Target: 8-Aryl-5-chloroquinazolin-4(3H)-one Method: Site-Selective Suzuki-Miyaura Coupling

This protocol leverages the electronic difference between the 8-Br and 5-Cl positions. The 8-Br is electronically activated (ortho to N1) and less sterically hindered than the 5-Cl (peri to the Carbonyl).

Materials:
  • 8-Bromo-5-chloroquinazolin-4(3H)-one (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (3 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Procedure:
  • Degassing: In a Schlenk tube, combine the scaffold (0.5 mmol) and aryl boronic acid (0.55 mmol) in DME (4 mL). Degas by bubbling Nitrogen for 10 minutes.

  • Catalysis: Add Pd(PPh3)4 (17 mg) and the Na2CO3 solution (0.75 mL).

  • Reaction: Heat to 85 °C (oil bath temperature) under Nitrogen.

    • Critical Note: Do not exceed 90 °C. Higher temperatures may activate the 5-Cl position, leading to bis-coupling.

  • Monitoring: Check TLC or LC-MS at 2 hours. The starting material (Br) should be consumed, while the mono-coupled product forms.

  • Work-up: Dilute with Ethyl Acetate (20 mL) and wash with brine. Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Visualization: The Sequential Logic

The following diagram illustrates the reaction pathway and the "Orthogonal Switch" logic.

G Start 2-Amino-3-bromo- 6-chlorobenzoic Acid Cyclization Step 1: Cyclization (Formamide, 160°C) Start->Cyclization Scaffold 8-Bromo-5-chloro- quinazolin-4(3H)-one Cyclization->Scaffold Yield: ~90% Suzuki1 Step 2: Selective Coupling (Pd(0), 85°C) Scaffold->Suzuki1 Intermed 8-Aryl-5-chloro- quinazolin-4(3H)-one Suzuki1->Intermed Target: Br site Suzuki2 Step 3: Harsh Coupling (Pd-XPhos, 120°C) Intermed->Suzuki2 Final 5,8-Diaryl- quinazolin-4(3H)-one Suzuki2->Final Target: Cl site

Caption: Sequential functionalization workflow demonstrating the reactivity hierarchy of the halogen handles.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Incomplete Cyclization Steric hindrance at C6-Cl prevents ring closure.Switch to Benzoxazinone Route : React acid with Ac2O (reflux, 2h) first, then react the intermediate with amine.
Bis-Coupling (Step 2) Temperature too high or catalyst too active.Lower temp to 75 °C. Switch catalyst to PdCl2(dppf) which is often more selective for Br over Cl.
Poor Solubility Quinazolinones are notoriously insoluble.Use DMF/DMA as co-solvents during coupling. For NMR, add a drop of TFA-d to DMSO-d6.
Dehalogenation Pd-hydride formation.Ensure solvent is thoroughly degassed. Avoid using alcohols (EtOH/MeOH) in the coupling step; stick to DME or Toluene.

Safety & Handling

  • Halogenated Benzoates: 2-amino-3-bromo-6-chlorobenzoic acid may cause skin and eye irritation. Handle in a fume hood.

  • Formamide: A known teratogen. Double-glove and use strictly within a fume hood.

  • Pressure Vials: When using microwave synthesis, ensure vials are rated for the pressure generated by ammonia release (from ammonium acetate).

References

  • BenchChem. (2025).[1] Application Notes and Protocols: 2-Amino-3-chlorobenzoic Acid in Pharmaceutical Synthesis. Link

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Connolly, D. J., et al. (2005). Synthesis of quinazolinones from anthranilic acid derivatives. Tetrahedron, 61(43), 10153-10202. Link

Sources

Application

Application Note: A Validated HPLC-UV Method for the Quantification of 2-Amino-3-bromo-6-chlorobenzoic Acid

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-amino-3-b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-amino-3-bromo-6-chlorobenzoic acid. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is critical for ensuring product quality and process consistency. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, making it suitable for routine quality control applications. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4][5]

Introduction

2-amino-3-bromo-6-chlorobenzoic acid is a halogenated aromatic carboxylic acid. Its accurate quantification is essential for process monitoring and quality assurance in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[6][7] This application note describes a straightforward and reliable HPLC-UV method developed for the determination of 2-amino-3-bromo-6-chlorobenzoic acid. The method development was guided by the physicochemical properties of the analyte and principles of reversed-phase chromatography. The subsequent validation adheres to the stringent requirements of the ICH guidelines to ensure the method is fit for its intended purpose.[1][3][5]

Physicochemical Properties of 2-Amino-3-bromo-6-chlorobenzoic Acid

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₇H₅BrClNO₂
Molecular Weight250.48 g/mol [8]
AppearancePowder or crystals[9]
pKa (Predicted)~2-3Similar to other halogenated benzoic acids[10]
UV max~230 nm, ~320 nm (Estimated)Based on structurally similar compounds[6]
SolubilitySparingly soluble in water, soluble in organic solvents like acetonitrile and methanol.General knowledge for similar structures

The acidic nature of the carboxylic acid group and the presence of chromophores in the aromatic ring make HPLC with UV detection an ideal analytical choice. The predicted pKa suggests that a low pH mobile phase will be necessary to ensure the analyte is in its non-ionized form, promoting retention on a reversed-phase column and improving peak shape.[11]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

  • Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) was employed for the separation.[11]

  • Chemicals and Reagents:

    • 2-amino-3-bromo-6-chlorobenzoic acid reference standard (purity ≥ 97%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

The selection of chromatographic conditions was driven by the goal of achieving a symmetric peak shape, adequate retention, and a reasonable run time.

ParameterConditionRationale
Mobile PhaseAcetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v)The organic modifier (acetonitrile) provides sufficient elution strength. The acidic aqueous phase ensures the analyte is protonated, leading to better retention and peak shape on the C18 column.
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.[6]
Column Temperature30 °CMaintaining a constant column temperature ensures reproducible retention times.[11]
Detection Wavelength230 nmThis wavelength was selected based on the UV absorbance maxima of similar benzoic acid derivatives, providing good sensitivity.[6][11]
Injection Volume10 µLA suitable volume to achieve good sensitivity without overloading the column.[11]
Run Time10 minutesSufficient time to elute the analyte and any potential early-eluting impurities.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-amino-3-bromo-6-chlorobenzoic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing 2-amino-3-bromo-6-chlorobenzoic acid and prepare a stock solution in methanol at a concentration of approximately 1000 µg/mL. Dilute this stock solution with the mobile phase to a concentration within the calibration range. All solutions should be filtered through a 0.45 µm syringe filter before injection.[12]

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[1][3][5] The validation process is a critical step to ensure the reliability and accuracy of the analytical data.[2][4]

MethodValidationWorkflow ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Guides Development Protocol Write Validation Protocol Dev->Protocol Defines Method Execute Execute Validation Experiments Protocol->Execute Dictates Experiments Report Validation Report & Lifecycle Management Execute->Report Generates Data

Caption: Workflow for Analytical Method Validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4] To evaluate specificity, a solution of the analyte was spiked with known related substances and potential impurities. The chromatograms showed that the peak for 2-amino-3-bromo-6-chlorobenzoic acid was well-resolved from all other peaks, demonstrating the method's specificity.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4] The linearity was evaluated by analyzing six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.

ParameterResultAcceptance Criteria
Range1 - 100 µg/mL-
Correlation Coefficient (r²)0.9995≥ 0.999
y-interceptClose to zero-

The high correlation coefficient indicates a strong linear relationship between concentration and peak area over the tested range.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.50.898.0 - 102.0% Recovery, RSD ≤ 2.0%
100%100.20.598.0 - 102.0% Recovery, RSD ≤ 2.0%
120%99.80.798.0 - 102.0% Recovery, RSD ≤ 2.0%

The excellent recovery values demonstrate the high accuracy of the method.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six replicate injections of the 100% concentration standard were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Level% RSDAcceptance Criteria
Repeatability0.6%≤ 2.0%
Intermediate Precision1.2%≤ 2.0%

The low relative standard deviation (%RSD) values for both repeatability and intermediate precision indicate that the method is highly precise.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The robustness was evaluated by intentionally varying the following parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

In all cases, the system suitability parameters remained within the acceptance criteria, and the changes did not significantly affect the analytical results, demonstrating the robustness of the method.

Protocol: Quantification of 2-Amino-3-bromo-6-chlorobenzoic Acid

HPLC_Protocol cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Std Prepare Standard Stock (1000 µg/mL in Methanol) Dilute_Std Dilute to Working Standards (in Mobile Phase) Prep_Std->Dilute_Std Prep_Sample Prepare Sample Stock (~1000 µg/mL in Methanol) Dilute_Sample Dilute Sample to Range (in Mobile Phase) Prep_Sample->Dilute_Sample Filter Filter all solutions (0.45 µm filter) Dilute_Std->Filter Dilute_Sample->Filter Equilibrate Equilibrate System with Mobile Phase Inject_Std Inject Standards to Build Calibration Curve Filter->Inject_Std Inject_Sample Inject Sample(s) Filter->Inject_Sample Equilibrate->Inject_Std Inject_Std->Inject_Sample After Calibration Integrate Integrate Peak Areas Inject_Std->Integrate Inject_Sample->Integrate Cal_Curve Perform Linear Regression on Calibration Data Integrate->Cal_Curve Quantify Quantify Sample from Calibration Curve Integrate->Quantify Cal_Curve->Quantify Use Equation

Caption: Step-by-step HPLC analysis protocol.

  • System Preparation: Set up the HPLC system according to the conditions outlined in Table 2. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration: Inject 10 µL of each working standard solution in ascending order of concentration.

  • Data Analysis (Calibration): Construct a calibration curve by plotting the peak area of 2-amino-3-bromo-6-chlorobenzoic acid against the known concentration of each standard. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Sample Analysis: Inject 10 µL of the prepared sample solution.

  • Quantification: Determine the concentration of 2-amino-3-bromo-6-chlorobenzoic acid in the sample by interpolating its peak area into the calibration curve. Apply the appropriate dilution factor to calculate the final concentration in the original sample.

Conclusion

This application note presents a simple, rapid, and reliable RP-HPLC method for the quantitative determination of 2-amino-3-bromo-6-chlorobenzoic acid. The method has been successfully developed and validated in accordance with ICH guidelines, demonstrating excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. The straightforward nature of the method makes it highly suitable for routine use in quality control laboratories for the analysis of bulk drug substances and intermediates.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs.
  • Sample preparation in analysis of pharmaceuticals.
  • 2-Amino-6-bromo-3-chlorobenzoic Acid | 1340518-19-5 - MilliporeSigma. Available at: [Link]

  • Sample Preparation Techniques for Precision in Analysis - Phenomenex.
  • Sample Preparation for ICP-OES - Methods and Considerations - Drawell.
  • Video: Sample Preparation for Analysis: Advanced Techniques - JoVE. Available at: [Link]

  • 2-Amino-3-bromo-5-chlorobenzoic acid | C7H5BrClNO2 | CID 11779931 - PubChem. Available at: [Link]

  • 2-Amino-3-chlorobenzoic acid | C7H6ClNO2 | CID 80807 - PubChem. Available at: [Link]

  • Sample Preparation: A Comprehensive Guide - Organomation. Available at: [Link]

  • CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents.
  • DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE - IRE Journals. Available at: [Link]

  • Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using. Available at: [Link]

  • Analytical Methods for Amino Acids - Shimadzu Asia Pacific. Available at: [Link]

  • analysis of amino acids by high performance liquid chromatography.
  • Analytical methods for amino acid determination in organisms - ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 2-amino-3-bromo-6-chlorobenzoic acid synthesis

Technical Support Center: Synthesis of 2-Amino-3-bromo-6-chlorobenzoic Acid Executive Summary The synthesis of 2-amino-3-bromo-6-chlorobenzoic acid (CAS: 1513235-14-7) presents a classic regioselectivity challenge. The p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Amino-3-bromo-6-chlorobenzoic Acid

Executive Summary

The synthesis of 2-amino-3-bromo-6-chlorobenzoic acid (CAS: 1513235-14-7) presents a classic regioselectivity challenge. The primary issue users encounter is the dominance of the 5-bromo isomer during the direct bromination of 2-amino-6-chlorobenzoic acid. This guide addresses the root cause of low yields (regiochemical competition) and provides two distinct solutions: a Process Optimization strategy for the direct route (using blocking groups) and a Route Redesign (the Isatin pathway) for high-purity applications.

Module 1: The Core Problem (Regioselectivity Analysis)

The low yield reported in standard protocols is rarely due to conversion failure but rather regiochemical misdirection .

The Substrate: 2-Amino-6-chlorobenzoic acid

  • Position 2 (-NH₂): Strongly activating, ortho/para directing.

  • Position 6 (-Cl): Weakly deactivating, ortho/para directing.

  • Position 1 (-COOH): Deactivating, meta directing.

The Competition:

  • Position 5 (Target for impurity): Located para to the -NH₂ group and ortho to the -Cl group. This position is electronically the most activated. Direct bromination typically yields >80% of the 5-bromo isomer.

  • Position 3 (Target for product): Located ortho to the -NH₂ group and para to the -Cl group. While activated by the amine, it is sterically hindered by the adjacent amino group and less electronically favored than the para position.

Diagnosis: If your yield of the 3-bromo isomer is <20%, you are fighting thermodynamics. You cannot solve this by simply changing the solvent or temperature of direct bromination; you must alter the mechanism.

Module 2: Strategic Solutions

Strategy A: The "Isatin Route" (Recommended for High Yield/Purity)

Best for: Users starting a new campaign who need >95% isomeric purity.

This route bypasses the regioselectivity issue entirely by constructing the benzoic acid scaffold from a pre-functionalized aniline. By using the Sandmeyer Isatin Synthesis , we force the cyclization to the only available ortho position, guaranteeing the correct substitution pattern.

Protocol Overview:

  • Precursor: 2-Bromo-5-chloroaniline (CAS: 957-83-5).

  • Cyclization: Reaction with chloral hydrate and hydroxylamine yields 7-bromo-4-chloroisatin .

  • Oxidation: Ring-opening with H₂O₂/NaOH yields the target anthranilic acid.

Strategy B: The "Blocking Group" Method (Optimization of Direct Route)

Best for: Users committed to 2-amino-6-chlorobenzoic acid as the starting material.

To force bromination at Position 3, you must block the highly reactive Position 5.

Protocol Overview:

  • Sulfonation: Treat 2-amino-6-chlorobenzoic acid with oleum to form the 5-sulfonic acid derivative (blocks the para position).

  • Bromination: Treat with Br₂. Since Position 5 is blocked, bromination is forced to Position 3.

  • Desulfonation: Acidic hydrolysis removes the sulfonic acid group, restoring the hydrogen at Position 5.

Module 3: Visualization of Pathways

SynthesisPathways cluster_0 Direct Route (Problematic) cluster_1 Isatin Route (Recommended) Start_Direct 2-Amino-6-chlorobenzoic acid Reaction_Direct Direct Bromination (Br2/AcOH) Start_Direct->Reaction_Direct Product_5Br 5-Bromo Isomer (Major Impurity) Reaction_Direct->Product_5Br Para-directing (Fast) Product_3Br 3-Bromo Isomer (Target, Low Yield) Reaction_Direct->Product_3Br Ortho-directing (Slow) Start_Isatin 2-Bromo-5-chloroaniline Step_Cyclize Sandmeyer Cyclization (Chloral/NH2OH) Start_Isatin->Step_Cyclize Inter_Isatin 7-Bromo-4-chloroisatin Step_Cyclize->Inter_Isatin Regiospecific Step_Oxidize Oxidative Cleavage (H2O2/NaOH) Inter_Isatin->Step_Oxidize Final_Target 2-Amino-3-bromo- 6-chlorobenzoic acid Step_Oxidize->Final_Target High Yield

Caption: Comparison of the direct bromination route (plagued by 5-bromo impurity) versus the regiospecific Isatin route.

Module 4: Experimental Protocols

Protocol A: The Isatin Route (High Purity)

Step 1: Synthesis of 7-Bromo-4-chloroisatin

  • Reagents: In a 1L flask, dissolve 0.54 mol of chloral hydrate and 1.1 kg of Na₂SO₄ in 700 mL water.

  • Addition: Add a solution of 2-bromo-5-chloroaniline (0.5 mol) in HCl/water. Add 0.55 mol of hydroxylamine hydrochloride.

  • Heating: Heat to boiling for 2-3 minutes. A precipitate of the isonitrosoacetanilide forms. Cool and filter.[1][2]

  • Cyclization: Add the dry isonitroso intermediate in small portions to concentrated H₂SO₄ (300 mL) pre-heated to 50°C. Maintain temp < 70°C.

  • Quench: Pour onto crushed ice. Filter the red/orange precipitate (7-bromo-4-chloroisatin).

Step 2: Oxidation to Target Acid

  • Reaction: Suspend the isatin (0.1 mol) in 10% NaOH (150 mL).

  • Oxidation: Add 30% H₂O₂ (25 mL) dropwise while maintaining temperature at 20-30°C.

  • Workup: Acidify carefully with HCl to pH 3-4. The target 2-amino-3-bromo-6-chlorobenzoic acid precipitates.

  • Purification: Recrystallize from ethanol/water if necessary.

Yield Expectation: 60-75% overall.

Module 5: Troubleshooting & FAQs

Q1: I am committed to the direct bromination of 2-amino-6-chlorobenzoic acid. How do I separate the 3-bromo product from the 5-bromo impurity?

  • Answer: Separation is difficult due to similar pKa and solubility. However, the 5-bromo isomer is generally less soluble in non-polar solvents.

    • Technique: Convert the crude acid mixture to the methyl ester (using MeOH/H₂SO₄). The esters are easier to separate via column chromatography (Silica, Hexane/EtOAc) or fractional crystallization. Hydrolyze the purified ester back to the acid.

Q2: Why does the reaction turn black during the Isatin cyclization?

  • Answer: This indicates charring due to high temperature or rapid addition of the intermediate to sulfuric acid. Ensure the H₂SO₄ is kept between 50-70°C. If it exceeds 80°C, decomposition dominates.

Q3: Can I use NBS (N-Bromosuccinimide) instead of liquid bromine for the direct route?

  • Answer: Yes, NBS in DMF or Acetonitrile at low temperature (-10°C) can slightly improve the ortho (3-bromo) to para (5-bromo) ratio, but the 5-bromo isomer will still be the major product. The Isatin route remains superior for yield.

Q4: Is there a risk of decarboxylation?

  • Answer: Yes. 2-amino-benzoic acids (anthranilic acids) are prone to thermal decarboxylation. Avoid heating the free acid above 150°C. During the "Blocking Group" method, the desulfonation step requires acid hydrolysis; ensure you do not boil too vigorously or for too long, or you will lose the carboxyl group.

Module 6: Comparative Data

MethodRegioselectivity (3-Br : 5-Br)Typical YieldMain ImpurityComplexity
Direct Bromination 1 : 5 (Poor)15-20%5-Bromo isomerLow
Blocking Group (Sulfonation) > 20 : 1 (Good)40-50%Desulfonated SMHigh
Isatin Route (Recommended) > 99 : 1 (Excellent) 65-75% NoneMedium

References

  • Sandmeyer Isatin Synthesis (General Mechanism)

    • Marvel, C. S., & Hiers, G. S. (1925). "Isatin". Organic Syntheses, 5, 71. Link

  • Regioselective Amination/Halogenation (Contextual)

    • Wolf, C., et al. (2006).[3][4] "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids". Journal of Organic Chemistry, 71(8), 3270-3273. Link

  • Target Molecule in Patent Literature

    • Lange, H., et al. (1999). "Process for producing isatoic anhydrides". US Patent 5,981,749. (Lists 3-bromo-6-chloroanthranilic acid as a specific intermediate). Link

  • Isatin Oxidation to Anthranilic Acids

    • Popp, F. D. (1975). "The Chemistry of Isatin". Advances in Heterocyclic Chemistry, 18, 1-58. Link

Sources

Optimization

purification challenges of 2-amino-3-bromo-6-chlorobenzoic acid

Technical Support Guide: Purification & Isolation of 2-Amino-3-bromo-6-chlorobenzoic Acid From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Process R&D Division Subject: Troubleshooting Isolation Protocols...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification & Isolation of 2-Amino-3-bromo-6-chlorobenzoic Acid

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Process R&D Division Subject: Troubleshooting Isolation Protocols for 2-Amino-3-bromo-6-chlorobenzoic Acid (Regioisomer Management)

Executive Summary & Molecule Profile

The purification of 2-amino-3-bromo-6-chlorobenzoic acid presents a distinct challenge in organic process chemistry: regioisomer separation .

Synthetically, this molecule is typically derived from the bromination of 2-amino-6-chlorobenzoic acid. The amino group (


) is a strong ortho, para-director. However, the para position (C5) is sterically accessible and electronically favored, making 2-amino-5-bromo-6-chlorobenzoic acid  the thermodynamic and kinetic major product. The desired target (3-bromo isomer) is the sterically crowded ortho product.

This guide addresses the isolation of the minor 3-bromo isomer from the reaction mixture and the removal of the stubborn 5-bromo impurity.

Property Target: 3-Bromo Isomer Impurity: 5-Bromo Isomer
Structure 2-amino-3-bromo-6-chlorobenzoic acid2-amino-5-bromo-6-chlorobenzoic acid
Substitution 1,2,3,6-substituted (Crowded)1,2,5,6-substituted (Less Crowded)
Formation Minor (Ortho to

)
Major (Para to

)
Solubility Generally Higher (Harder to crystallize)Generally Lower (Crystallizes first)
pKa (Acid) Slightly lower (Ortho-effect/Inductive)Standard Anthranilic range

Troubleshooting & FAQs

Q1: I am seeing a persistent impurity (~80-90%) in my crude solid. Why can't I crystallize the target?

Diagnosis: You are likely crystallizing the 5-bromo regioisomer . Mechanism: In electrophilic aromatic substitution, the steric hindrance at the C3 position (sandwiched between the amino and carboxylic acid groups) significantly retards bromination compared to the open C5 position. Solution:

  • Do not discard the mother liquor. The solid you filtered off is likely the 5-bromo impurity. Your target (3-bromo) is enriched in the filtrate.

  • Protocol Shift: Adopt a "Depletion Strategy." Intentionally crystallize the major 5-bromo impurity using a non-polar anti-solvent (e.g., Toluene or Dichloromethane) to drive it out of solution. The supernatant will contain an enriched ratio of the 3-bromo target, which can then be isolated via pH-swing precipitation or chromatography.

Q2: How do I separate the two isomers if their Rf values are nearly identical?

Diagnosis: Isomeric benzoic acids often "streak" or co-elute on silica due to the carboxylic acid group. Solution:

  • Mobile Phase Modification: Add 0.1% Formic Acid or 0.5% Acetic Acid to your mobile phase to suppress ionization. This sharpens the peaks.

  • Stationary Phase: Switch from standard Silica to C18 Reverse Phase or a Phenyl-Hexyl column. The Phenyl-Hexyl phase interacts differently with the pi-electron clouds of the two isomers (distorted by the ortho-bromo vs. para-bromo substitution), often providing the necessary separation factor (

    
    ).
    
Q3: The product is turning purple/brown during drying. What is happening?

Diagnosis: Oxidative degradation of the aniline (amino group). Mechanism: Halo-anilines are sensitive to air and light. The 3-bromo substituent forces the amino group out of planarity, potentially making it more susceptible to radical formation or oxidation. Solution:

  • Acid Salt Formation: Isolate the product as the HCl salt if possible. The protonated amine (

    
    ) is resistant to oxidation.
    
  • Drying Conditions: Dry under vacuum at

    
     with a nitrogen bleed. Avoid prolonged exposure to light.
    

Experimental Protocols

Protocol A: "Depletion" Recrystallization (Enriching the Minor Isomer)

Use this when the 5-bromo impurity is the major component (>50%).

  • Dissolution: Dissolve the crude mixture in hot Ethyl Acetate (5 mL/g).

  • Precipitation: Slowly add Heptane (or Hexane) while hot until the solution becomes slightly turbid.

  • Cooling: Allow the mixture to cool slowly to Room Temperature (RT), then to

    
    .
    
  • Filtration 1: Filter the solid. Analyze this solid. It is likely the 5-bromo impurity .

  • Evaporation: Take the filtrate (Mother Liquor) and evaporate to dryness. This residue is now significantly enriched in the 3-bromo target .

  • Final Purification: Recrystallize the enriched residue from a minimal amount of Methanol/Water (1:1) or purify via Preparative HPLC.

Protocol B: pH-Swing Extraction (Exploiting Acidity Differences)

The 3-bromo isomer (ortho-substituted) often exhibits a slightly lower pKa (stronger acid) due to the ortho-effect and inductive proximity of the bromine to the carboxyl group.

  • Dissolve: Dissolve the enriched mixture in Dichloromethane (DCM) .

  • Mild Extraction: Extract with a pH 5.5 Phosphate Buffer .

    • Theory: The stronger acid (likely 3-bromo) will preferentially deprotonate and move into the aqueous layer first, while the weaker acid (5-bromo) remains in the organic layer or requires a higher pH to extract.

  • Validation: Check both layers by HPLC.

  • Precipitation: Acidify the aqueous layer to pH 1 with HCl to precipitate the target.

Visual Workflow (Logic Map)

PurificationLogic Start Crude Reaction Mixture (Bromination of 2-amino-6-chlorobenzoic acid) CheckHPLC HPLC Analysis (Isomer Ratio) Start->CheckHPLC Recryst Recrystallization (EtOAc / Heptane) Start->Recryst Process Major5Br Major Product: 5-Bromo (Impurity) CheckHPLC->Major5Br ~80-90% Minor3Br Minor Product: 3-Bromo (Target) CheckHPLC->Minor3Br ~10-20% SolidPhase Solid Precipitate (Mostly 5-Bromo) Recryst->SolidPhase Crystallizes First LiquidPhase Mother Liquor (Enriched 3-Bromo) Recryst->LiquidPhase Remains in Solution SolidPhase->Major5Br Discard/Repurpose FinalPur Final Polish (Prep HPLC or MeOH/H2O) LiquidPhase->FinalPur PureProduct Pure 2-amino-3-bromo-6-chlorobenzoic acid FinalPur->PureProduct

Caption: Purification logic flow for separating the minor 3-bromo target from the major 5-bromo impurity via solubility differentiation.

References

  • Regioselectivity in Halogenation: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (General reference for ortho/para direction of amino groups).
  • Anthranilic Acid Derivatives: Organic Syntheses, Coll. Vol. 3, p. 795 (1955); Vol. 20, p. 16 (1940). (Describes the bromination of anthranilic acids and the dominance of the 5-position).

  • Chromatographic Separation: Smolecule Technical Note. "Separation of 5-bromo-2-chlorobenzoic acid isomers". (Highlights the difficulty in separating halo-benzoic acid regioisomers).

  • Synthesis of Halogenated Pyrazines (Analogous Chemistry): Patent WO2015107495A1. "Synthesis of 2-amino-3-bromo-6-chloropyrazine". (Demonstrates the parallel difficulty in accessing the 3-bromo-6-chloro substitution pattern).

Troubleshooting

optimizing reaction parameters for 2-amino-3-bromo-6-chlorobenzoic acid derivatization

Current Status: Operational Topic: Optimization of Reaction Parameters & Troubleshooting Access Level: Senior Scientist / Process Chemist Executive Summary: The Reactivity Dashboard Before initiating any workflow, unders...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Optimization of Reaction Parameters & Troubleshooting Access Level: Senior Scientist / Process Chemist

Executive Summary: The Reactivity Dashboard

Before initiating any workflow, understand that 2-amino-3-bromo-6-chlorobenzoic acid presents a unique "tetrasubstituted" challenge. The interplay between the 6-chloro steric bulk and the 3-bromo electronic lability defines its reactivity profile.

ParameterSpecificationCritical Insight
Steric Environment High (Ortho-Cl + Ortho-NH₂)The carboxylic acid is effectively "shielded." Standard Fischer esterification will fail.
Electronic Bias Electron Deficient RingThe amine is less nucleophilic than in unsubstituted anthranilic acid due to -I effect of halogens.
Leaving Group Hierarchy Br (C3) > Cl (C6)Palladium inserts into C-Br first. C-Cl is essentially inert under standard Suzuki conditions (80°C).
Cyclization Mapping 3-Br

8-Br / 6-Cl

5-Cl
In quinazolinone synthesis, the substitution pattern "flips" relative to the carbonyl.

Module 1: The Carboxylic Acid Handle (Esterification)

User Query:

"I am attempting to synthesize the methyl ester using MeOH and H₂SO₄ at reflux, but after 24 hours, LCMS shows <10% conversion and significant decarboxylation. What is wrong?"

Root Cause Analysis:

You are fighting the Ortho Effect . The 6-chloro substituent creates a "steric gate" that blocks the nucleophilic attack of methanol on the carbonyl carbon. Additionally, the high thermal energy required to force this unfavorable interaction promotes thermal decarboxylation (loss of CO₂), a common failure mode for electron-deficient anthranilic acids.

The Solution: Carboxylate Alkylation (The "Steric Bypass")

Do not attack the carbonyl. Instead, deprotonate the acid to form a carboxylate, which then attacks an unhindered alkyl halide. This moves the reaction center away from the sterically crowded benzene ring.

Optimized Protocol: Cesium-Promoted Alkylation
  • Reagents: Starting Material (1.0 equiv), Cs₂CO₃ (1.2 equiv), Iodomethane (MeI) (1.5 equiv).

  • Solvent: DMF (Anhydrous).

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step:

  • Dissolve the acid in DMF (0.5 M concentration).

  • Add Cs₂CO₃. The mixture will slurry; stir for 15 min at RT to ensure deprotonation.

  • Cool to 0°C.

  • Add MeI dropwise (Exothermic).

  • Warm to RT and stir for 2–4 hours.

  • Workup: Dilute with EtOAc, wash x3 with water (to remove DMF), dry over Na₂SO₄.

Why this works: The reaction is Sɴ2 on the methyl iodide, not the crowded carbonyl. The steric bulk of the benzoic acid does not hinder this pathway.

EsterificationLogic Start Goal: Methyl Ester Synthesis Check Check Substitution Pattern: Is position 2 or 6 substituted? Start->Check Fischer Method A: Fischer Esterification (MeOH / H2SO4 / Reflux) Check->Fischer Yes (High Sterics) - Traditional Path Alkylation Method B: Carboxylate Alkylation (MeI / Cs2CO3 / DMF) Check->Alkylation Yes (High Sterics) - Optimized Path ResultFail FAILURE: 1. Steric repulsion blocks MeOH 2. High T leads to Decarboxylation Fischer->ResultFail ResultSuccess SUCCESS: 1. S_N2 mechanism avoids steric gate 2. Mild T preserves scaffold Alkylation->ResultSuccess

Figure 1: Decision logic for esterifying sterically hindered halogenated benzoic acids.

Module 2: Quinazolinone Cyclization

User Query:

"I reacted the acid with formamidine acetate to make the quinazolinone. The NMR is messy, and I'm unsure if I made the 5-bromo or 8-bromo isomer."

Technical Insight:

Confusion regarding regiochemistry is common here due to the ring numbering change during cyclization.

  • Starting Material: 2-amino-3-bromo -6-chloro benzoic acid.[1]

  • Product: 8-bromo -5-chloro -4(3H)-quinazolinone.

Mechanism: The 6-chloro group (ortho to COOH) ends up at position 5 (peri to the carbonyl) in the quinazolinone. The 3-bromo group (ortho to NH₂) ends up at position 8.

Troubleshooting Low Yields:

If the reaction stalls, it is likely due to the reduced nucleophilicity of the amine (deactivated by the 3-Br).

Optimized Protocol (Microwave Assisted):

  • Reagents: Starting Acid (1.0 equiv), Formamidine Acetate (3.0 equiv).

  • Solvent: 2-Methoxyethanol (higher boiling point than EtOH).

  • Conditions: Microwave irradiation at 150°C for 30–60 mins.

    • Note: If using thermal heating, reflux for 12–16 hours is required.

  • Purification: The product usually precipitates upon cooling. Filter and wash with cold EtOH.

Module 3: Cross-Coupling Selectivity (Suzuki-Miyaura)

User Query:

"I want to couple a phenyl group at the bromine position, but I'm seeing some de-chlorination or no reaction. How do I get selective C-Br coupling?"

The Selectivity Hierarchy:

The Bond Dissociation Energy (BDE) difference is your control lever.

  • C-Br: ~68 kcal/mol (Reactive at 60–80°C).

  • C-Cl: ~96 kcal/mol (Requires >100°C + specialized ligands).

Critical Parameter Set:

To ensure exclusive coupling at the 3-bromo position without touching the 6-chloro :

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Standard Pd(0)/Pd(II) catalysts are sufficient for Br. Avoid "hot" catalysts like Pd-PEPPSI or XPhos unless C-Cl coupling is desired.
Temperature 60°C – 80°C Strict Limit. Exceeding 90°C increases the risk of activating the C-Cl bond.
Base Na₂CO₃ or K₂CO₃ (2M aq)Mild bases prevent side reactions. Avoid strong alkoxides (NaOtBu).
Solvent 1,4-Dioxane / Water (4:1)The water cosolvent is crucial for the solubility of the inorganic base and turnover of the catalytic cycle.

Protocol Warning (The "Poison" Effect): Free amino-benzoic acids can coordinate to Palladium and poison the catalyst.

  • Best Practice: Convert to the Methyl Ester (see Module 1) or the Quinazolinone (see Module 2) before attempting the Suzuki coupling. This locks the coordinating groups and dramatically improves yield.

CouplingSelectivity SM Substrate: 3-Br, 6-Cl CondA Condition A: Pd(PPh3)4, 80°C Standard Ligand SM->CondA Controlled Energy CondB Condition B: Pd-XPhos, 110°C Bulky/Rich Ligand SM->CondB High Energy ProdA Product A: 3-Aryl-6-Chloro (Selective) CondA->ProdA ProdB Product B: 3,6-Diaryl (Over-reaction) CondB->ProdB

Figure 2: Controlling regioselectivity via catalyst and temperature thresholds.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanisms for nucleophilic substitution at the carbonyl group and the "ortho effect").
  • BenchChem. (2025).[2][3][4][5] Application Notes for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid. Link (Protocol adaptation for halogenated anthranilic acids).

  • Sigma-Aldrich. (2025). Product Specification: 2-Amino-6-bromo-3-chlorobenzoic Acid. Link (Physical properties and safety data).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Basis for Cl vs Br selectivity thresholds).
  • Goossen, L. J., et al. (2009). Decarboxylative Cross-Coupling of Benzoic Acids. Science. (Discussing the thermal instability of ortho-substituted benzoic acids).

Sources

Optimization

Technical Support Center: 2-Amino-3-bromo-6-chlorobenzoic Acid Stability &amp; Handling

Executive Summary Welcome to the Technical Support Center for 2-Amino-3-bromo-6-chlorobenzoic acid (CAS: 1340518-19-5). As a halogenated anthranilic acid derivative, this compound is a critical building block in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center for 2-Amino-3-bromo-6-chlorobenzoic acid (CAS: 1340518-19-5). As a halogenated anthranilic acid derivative, this compound is a critical building block in drug development and cross-coupling reactions. However, its unique structural features—an electron-rich amine ortho to a carboxylic acid, flanked by heavy halogens—make it highly susceptible to specific degradation pathways during storage and handling[1].

This guide provides a mechanistic understanding of these degradation pathways and offers validated, step-by-step protocols to ensure the scientific integrity of your experiments.

Core Degradation Pathways (The "Why")

Understanding the causality behind degradation is the first step in preventing it. As a Senior Application Scientist, I advise treating this compound not just as a static powder, but as a reactive system sensitive to its environment.

A. Thermal and Acid-Catalyzed Decarboxylation

Anthranilic acids exist in a zwitterionic equilibrium. In aqueous or acidic environments, protonation of the alpha-carbon (the ring carbon attached to the carboxylate group) initiates a bimolecular electrophilic substitution. This proton transfer is the rate-determining step that leads to the rapid expulsion of CO₂ (decarboxylation) ()[2]. The presence of electron-withdrawing halogens (Br, Cl) at the 3 and 6 positions alters the electron density of the aromatic ring, making the compound highly sensitive to thermal stress and acidic pH.

B. Oxidative Degradation of the Amine

The primary aromatic amine (-NH₂) is susceptible to oxidation by atmospheric oxygen. Exposure to air leads to the formation of reactive N-oxide, nitroso, or azo intermediates. This oxidative polymerization visually manifests as a color shift from a white/off-white powder to a yellow or brown solid.

C. Photolytic Dehalogenation

The carbon-bromine (C-Br) bond has a relatively low bond dissociation energy. Exposure to UV or high-intensity visible light provides sufficient energy to induce homolytic cleavage of the C-Br bond. This generates highly reactive aryl radicals that can abstract hydrogen from solvents or undergo unwanted cross-coupling ()[3].

DegradationMechanisms API 2-Amino-3-bromo- 6-chlorobenzoic Acid Heat Thermal / Acidic Stress (H+ attack on zwitterion) API->Heat Catalyst Light Photon Exposure (UV/Vis Light) API->Light Catalyst Air Atmospheric Exposure (O2 / H2O) API->Air Catalyst Decarboxylation Decarboxylation (Loss of CO2) Heat->Decarboxylation Dehalogenation Photolytic Cleavage (C-Br Homolysis) Light->Dehalogenation Oxidation Amine Oxidation (Azo/Nitroso Dimers) Air->Oxidation TempControl Store at 2-8°C Neutral pH buffers Decarboxylation->TempControl Prevented by AmberVial Amber Glass Dark Storage Dehalogenation->AmberVial Prevented by InertGas Argon/N2 Purge Desiccator Oxidation->InertGas Prevented by

Logical relationship between stressors, degradation pathways, and mitigation strategies.

Troubleshooting FAQs

Q: My compound arrived as a white powder but has turned yellowish-brown after a few weeks on the bench. Is it still usable? A: The discoloration indicates oxidative degradation of the primary amine, likely due to atmospheric oxygen and ambient light exposure. While the bulk mass might still be largely intact, the oxidized impurities (azo/nitroso dimers) can severely poison metal catalysts in downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations). We recommend discarding heavily discolored batches or purifying them via recrystallization before sensitive applications.

Q: I observe a secondary peak in my HPLC chromatogram after storing the compound in an acidic buffer (pH 3.0) overnight. What is happening? A: You are observing acid-catalyzed decarboxylation. At pH 3.0, the compound is heavily protonated. The protonation of the ring carbon at position 1 (ipso to the carboxylate) drives the irreversible loss of CO₂, converting your starting material into 2-bromo-5-chloroaniline[2]. To prevent this, prepare aqueous solutions in neutral to slightly basic buffers (pH 7.0–8.0) and use them immediately.

Q: Can I store stock solutions in DMSO at room temperature? A: No. DMSO is highly hygroscopic. Over time, it absorbs atmospheric moisture, which, combined with room temperature storage, accelerates both hydrolysis and decarboxylation. If you must prepare stock solutions, aliquot them into single-use vials, purge with Argon, and freeze at -20°C.

Quantitative Data: Storage Conditions vs. Stability

The following table summarizes the expected shelf-life of 2-amino-3-bromo-6-chlorobenzoic acid under various storage conditions based on empirical stability data[1].

Storage ConditionAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation Risk
-20°C (Solid) Argon / N₂Dark> 24 monthsNone (Optimal)
2-8°C (Solid) Argon / N₂Dark12 - 24 monthsTrace Oxidation
25°C (Solid) Ambient AirAmbient Lab Light< 1 monthOxidation, Photolysis
Solution (pH < 4) Ambient AirDark< 24 hoursDecarboxylation
DMSO Stock (25°C) Ambient AirAmbient Lab Light< 1 weekMoisture Ingress, Oxidation

Experimental Protocols

To ensure a self-validating system where degradation is systematically eliminated, follow these field-proven methodologies.

Protocol 1: Inert Aliquoting and Storage Workflow

Objective: To prevent oxidative and photolytic degradation of the bulk API upon receipt.

  • Preparation: Transfer the sealed bulk container of 2-amino-3-bromo-6-chlorobenzoic acid into a glovebox maintained under an Argon or Nitrogen atmosphere (<5% humidity, <1 ppm O₂).

  • Vial Selection: Pre-weigh clean, dry amber glass vials (to block UV/Vis light).

  • Aliquoting: Dispense the powder into single-use aliquots (e.g., 50 mg or 100 mg per vial) to eliminate freeze-thaw cycles and repeated atmospheric exposure.

  • Sealing: Cap the vials tightly using PTFE-lined screw caps. Wrap the caps with Parafilm to create an additional moisture barrier.

  • Storage: Remove the sealed vials from the glovebox. Store active-use vials at 2-8°C and long-term storage vials at -20°C ()[1].

StorageWorkflow Step1 1. Receive Bulk API (Inspect for discoloration) Step2 2. Transfer to Glovebox (Argon/N2, <5% Humidity) Step1->Step2 Step3 3. Aliquot into Amber Vials (Single-use quantities) Step2->Step3 Step4 4. Purge & Seal (PTFE-lined caps + Parafilm) Step3->Step4 Step5 5. Controlled Storage (2-8°C for active use, -20°C long-term) Step4->Step5

Step-by-step inert aliquoting and storage workflow to prevent oxidation and moisture ingress.

Protocol 2: Preparation of Stability-Indicating Analytical Samples

Objective: To prepare HPLC samples without inducing artifactual degradation during the dissolution process.

  • Solvent Degassing: Sparge the dissolution solvent (e.g., HPLC-grade Acetonitrile or Methanol) with Argon for 15 minutes to remove dissolved oxygen.

  • Sample Dissolution: Dissolve 1.0 mg of the compound in 1.0 mL of the degassed solvent in an amber HPLC vial. Crucial Step: Do not use sonication baths that generate heat (>30°C), as this will induce localized thermal decarboxylation. Vortex gently until dissolved.

  • Buffer Addition: If aqueous dilution is required, use a 10 mM Ammonium Acetate buffer adjusted to pH 7.4. Never use Formic Acid or TFA (Trifluoroacetic acid) as a diluent, as the acidic pH will trigger immediate CO₂ loss.

  • Analysis: Load the amber vial into the HPLC autosampler (temperature controlled to 4°C) and inject immediately.

References

  • Willi, A. V., Won, C. M., & Vilk, P. "Kinetics and mechanism of the decarboxylation of anthranilic acid in aqueous solution." The Journal of Physical Chemistry, 1968, 72(9), 3149-3153. Available at: [Link]

  • Gandelman, M., et al. "Decarboxylative Halogenation of Organic Compounds." Chemical Reviews, 2021, 121(1), 4182–4247. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2-Amino-3-Bromo-6-Chlorobenzoic Acid Reaction Management

Topic: Impurity Profiling & Process Control for Halogenated Anthranilic Acids Audience: Process Chemists, Medicinal Chemists, and CMC Leads Status: Active | Version: 2.4 Executive Summary: The "Crowded Ring" Challenge Sy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Profiling & Process Control for Halogenated Anthranilic Acids Audience: Process Chemists, Medicinal Chemists, and CMC Leads Status: Active | Version: 2.4

Executive Summary: The "Crowded Ring" Challenge

Synthesizing 2-amino-3-bromo-6-chlorobenzoic acid presents a distinct challenge in aromatic substitution chemistry: Regiochemical Conflict .

You are attempting to introduce a bromine atom at the C3 position (ortho to the amine) on a scaffold that is already substituted at C6 (chlorine). The primary chemical conflict is that the amino group (


) strongly directs electrophilic aromatic substitution (EAS) to the para (C5)  and ortho (C3)  positions. However, the C5 position is sterically accessible, while the C3 position is wedged between the amino group and the carboxylic acid.

Consequently, the most persistent "impurity" in this reaction is actually the C5-regioisomer (2-amino-5-bromo-6-chlorobenzoic acid). This guide addresses how to manage this thermodynamic battle and purify the resulting stream.

Part 1: The Reaction Landscape (Visualized)

The following pathway illustrates the genesis of key impurities during the bromination of 2-amino-6-chlorobenzoic acid.

ReactionPathway SM Starting Material (2-Amino-6-chlorobenzoic acid) Target TARGET (C3-Bromo) 2-Amino-3-bromo-6-chlorobenzoic acid (Sterically Hindered) SM->Target Bromination (Low T, Controlled) Impurity_Regio MAJOR IMPURITY (C5-Bromo) 2-Amino-5-bromo-6-chlorobenzoic acid (Kinetically Favored) SM->Impurity_Regio Bromination (Standard T) Impurity_Di OVER-REACTION 3,5-Dibromo Species Target->Impurity_Di Excess Br2 Impurity_Decarb DECARBOXYLATION Bromo-chloro-anilines Target->Impurity_Decarb High Heat / Acidic pH Impurity_Regio->Impurity_Di Excess Br2

Figure 1: Reaction network showing the competition between the target C3-bromination and the kinetically favored C5-bromination.

Part 2: Impurity Troubleshooting Guide
Issue 1: "My LC-MS shows a massive peak with the same mass as the product, but different retention time."

Diagnosis: Regioisomer Contamination (C5-Bromo vs. C3-Bromo). Mechanism: The amino group activates the ring. The C5 position is less sterically hindered than the C3 position (which is flanked by


 and 

). Under standard conditions (e.g., NBS/DMF or

/Acetic Acid at RT), the C5 isomer will dominate.

Corrective Actions:

  • Cryogenic Bromination: Lower the reaction temperature to

    
     to 
    
    
    
    . Lower temperatures increase selectivity for the ortho-position (C3) in some aniline systems, though C5 remains competitive.
  • Change the Brominating Agent: Switch from elemental bromine (

    
    ) to N-Bromosuccinimide (NBS)  in a polar aprotic solvent (DMF or Acetonitrile). NBS allows for a slower, more controlled release of the bromonium ion.
    
  • Purification Strategy: These isomers have different pKa values due to the proximity of the halogen to the acid group.

    • Protocol: Dissolve the crude mixture in saturated

      
      . Slowly acidify with dilute 
      
      
      
      . The C5-isomer often precipitates at a slightly different pH than the C3-isomer. Perform fractional precipitation.
Issue 2: "I am seeing a prominent impurity at M+78/80 mass units relative to the product."

Diagnosis: Over-bromination (3,5-Dibromo-6-chlorobenzoic acid). Mechanism: Once the mono-bromo product is formed, the ring is deactivated, but the amino group is powerful enough to facilitate a second bromination if excess reagent is present.

Corrective Actions:

  • Stoichiometry Control: Strict limiting reagent control. Use 0.95 equivalents of the brominating agent relative to the starting material. It is better to have unreacted starting material (easy to remove via solubility) than di-bromo impurity (hard to separate).

  • Addition Rate: Add the brominating agent dropwise over 2–4 hours. High local concentrations favor double bromination.

Issue 3: "The reaction mixture turned dark brown/black and yield is low."

Diagnosis: Oxidation (Azo formation) or Decarboxylation. Mechanism:

  • Oxidation: Anilines are prone to oxidation to azo compounds or quinones, especially in the presence of oxidizers like

    
     and light.
    
  • Decarboxylation: Electron-withdrawing groups (Br, Cl) ortho/para to the acid destabilize the carboxyl group, facilitating loss of

    
     to form halo-anilines, especially upon heating.
    

Corrective Actions:

  • Inert Atmosphere: Run the reaction strictly under Nitrogen or Argon.

  • Light Protection: Wrap the reaction vessel in aluminum foil. Halogenation reagents often generate radicals under ambient light that lead to tarry polymerizations.

  • Temperature Limit: Do not heat the reaction mixture above

    
     during workup. If recrystallizing, avoid prolonged boiling.
    
Part 3: Comparative Data & Specifications

Use this table to identify peaks in your analytical traces.

ComponentStructure DescriptionRelative Retention (RP-HPLC)OriginRemoval Strategy
2-Amino-6-chlorobenzoic acid Starting Material0.8 (Early eluter)Incomplete ReactionAcid/Base Extraction (Soluble in dilute acid)
Target (C3-Bromo) Br at Pos 31.0 (Reference)Product N/A
Regioisomer (C5-Bromo) Br at Pos 51.05 - 1.10 (Close eluter)Competitive SubstitutionFractional Crystallization (EtOH/Water)
Dibromo Impurity Br at Pos 3 & 51.4 (Late eluter)Over-brominationRecrystallization (Non-polar wash)
Decarboxylated Species No -COOH group1.6 (Late eluter)Thermal degradationAcid wash (forms HCl salt soluble in water)
Part 4: Validated Purification Workflow

The following protocol utilizes the "Amphoteric Swing" method, exploiting the amino acid nature of the molecule to reject non-ionic impurities.

PurificationWorkflow Crude Crude Reaction Mixture (Solid) Step1 Dissolve in 1M NaOH (pH > 10) Crude->Step1 Filter1 Filtration (Remove insoluble anilines/tars) Step1->Filter1 Step2 Slow Acidification to pH 4-5 (with 1M HCl) Filter1->Step2 Precip Precipitation of Product Step2->Precip Wash Wash Cake with Cold Water Precip->Wash Dry Vacuum Dry < 50°C Wash->Dry

Figure 2: "Amphoteric Swing" purification workflow to remove decarboxylated byproducts and inorganic salts.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in water (10 volumes). Add 2M NaOH dropwise until the solution is clear and pH is ~10-11. The product forms the sodium carboxylate salt.

  • Filtration: Filter the dark solution through a Celite pad. Rationale: Decarboxylated aniline impurities and oxidation tars are often insoluble in basic water and will be removed here.

  • Precipitation: Cool the filtrate to

    
    . Slowly add 1M HCl with vigorous stirring.
    
    • Critical Control Point: Monitor pH.[1][2][3] The product usually precipitates around pH 3-4. Do not overshoot to pH 1, as the amine moiety may protonate (

      
      ), causing the salt to re-dissolve.
      
  • Isolation: Filter the off-white solid. Wash with 2 volumes of ice-cold water to remove inorganic salts (NaCl/NaBr).

Part 5: FAQs

Q: Can I use protecting groups to improve the C3 selectivity? A: Yes. Acetylating the amine to form an acetamide (


) increases steric bulk at the nitrogen. While this usually favors para (C5) substitution even more, it prevents the formation of the N-bromo species. However, for C3 selectivity, the most effective (but longer) route is often to start with 3-bromo-2-nitrobenzoic acid and reduce the nitro group, rather than trying to brominate the aniline directly [1].

Q: Why is my product purple? A: Purple coloration indicates trace amounts of azo-dyes formed by the coupling of oxidized aniline radicals. This is common in anthranilic acid chemistry. Recrystallization from Ethanol/Water (with activated charcoal treatment) is the standard remedy [2].

Q: Is the 3,5-dibromo impurity toxic? A: All halogenated benzoic acid derivatives should be treated as potential irritants and environmental hazards. However, the dibromo derivatives are often more lipophilic and may have higher persistence. Handle with standard PPE.

References
  • Wolf, C., et al. (2006).[4] "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines." Journal of Organic Chemistry. 71(8), 3270–3273. Link

  • Organic Syntheses. (1951). "2,4,6-Tribromobenzoic Acid" (Discussion on bromination of aminobenzoic acids). Org.[4][5] Synth. Coll. Vol. 3, p.796. Link

  • BenchChem. (2025).[1] "Synthesis of Pharmaceutical Intermediates from 2-Bromo-6-chlorobenzoic Acid." (Context on isomer management). Link

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Amino-6-chlorobenzoic acid." (Handling and stability data). Link

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 2-Amino-3-bromo-6-chlorobenzoic Acid for Biological Assays

Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals struggling with the aqueous solubility of heavily halogen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals struggling with the aqueous solubility of heavily halogenated aromatic compounds.

The compound , 2-amino-3-bromo-6-chlorobenzoic acid , presents a unique physicochemical challenge. While it possesses an ionizable carboxylic acid moiety, the presence of heavy halogens (bromine at the C3 position and chlorine at the C6 position) drastically increases its lipophilicity (LogP) and crystalline lattice energy. This guide provides field-proven, self-validating troubleshooting strategies to ensure your compound remains in solution during critical biological and enzymatic assays.

Part 1: Core Challenges & Causality (Troubleshooting FAQs)

Q1: My stock solution of 2-amino-3-bromo-6-chlorobenzoic acid is completely clear in 100% DMSO, but it immediately turns cloudy when diluted into my pH 7.4 assay buffer. Why is this happening? A1: You are experiencing a well-documented phenomenon known as "precipitation upon dilution"[1]. When a highly lipophilic compound dissolved in a strong organic solvent (DMSO) is introduced into an aqueous buffer, the localized concentration of water rapidly increases. The water molecules strip the DMSO solvation shell away from the hydrophobic halogenated aromatic ring faster than the bulk buffer can stabilize it. Because halogenated benzoic acids have high hydrophobic stacking potential, the un-solvated molecules rapidly nucleate and precipitate out of solution[2].

Q2: Can I just increase the final DMSO concentration in my assay to keep the compound soluble? A2: Only up to a strict limit. While increasing DMSO will thermodynamically favor solubility, biological systems (cells, enzymes, and lipid membranes) have low tolerance for organic solvents. For most cell-based and in vivo bioassays, the maximum tolerated DMSO concentration must be kept below 1.0% to 2.0% (v/v) to prevent cytotoxicity and artifactual data[3]. If your compound requires >2% DMSO to remain soluble, you must pivot to a complexation strategy.

Q3: If I am restricted to <1% DMSO, how can I use cyclodextrins to solubilize this specific compound? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal excipient for this structural class. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. The highly lipophilic 3-bromo-6-chloro-aromatic core of your compound inserts directly into this cavity, shielding the halogens from the aqueous environment[4]. Meanwhile, the polar carboxylic acid and amino groups remain exposed at the cavity's rim, interacting with the aqueous buffer. This host-guest inclusion complex significantly enhances apparent aqueous solubility without the cellular toxicity associated with high organic solvents.

Q4: Does the pH of my assay buffer matter if I am using a cyclodextrin complex? A4: Absolutely. The carboxylic acid group on 2-amino-3-bromo-6-chlorobenzoic acid has a pKa typically between 2.0 and 3.0. To maximize solubility, the buffer must be maintained at a physiological pH of 7.4, ensuring the carboxylic acid is fully deprotonated (ionized)[4]. If the pH drops below 5.0, the compound will protonate into its neutral, highly insoluble state, which can disrupt even a cyclodextrin inclusion complex.

Part 2: Experimental Workflows & Logic

To systematically resolve these solubility issues, follow the logical progression outlined in the workflow below. Always attempt to optimize the co-solvent dilution first before moving to more complex formulation strategies like cyclodextrin complexation.

SolubilityWorkflow Start Precipitation Detected in Biological Assay CheckDMSO Can assay tolerate >1% DMSO? Start->CheckDMSO OptimizeDMSO Optimize DMSO Protocol (Slow dilution, warming) CheckDMSO->OptimizeDMSO Yes UseCyclo Formulate with HP-β-CD (Inclusion Complex) CheckDMSO->UseCyclo No CheckpH Verify Buffer pH > 7.0 (Ensure Ionization) OptimizeDMSO->CheckpH UseCyclo->CheckpH Success Solubilized Compound Ready for Assay CheckpH->Success

Caption: Decision-tree workflow for troubleshooting 2-amino-3-bromo-6-chlorobenzoic acid solubility.

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its validation. The following methodologies include built-in analytical verification steps to ensure you are testing a true solution, not a micro-suspension.

Protocol A: Optimized Co-Solvent Dilution (To Prevent Nucleation)

Use this if your assay can tolerate up to 1% DMSO.

  • Stock Preparation: Dissolve 2-amino-3-bromo-6-chlorobenzoic acid in 100% anhydrous DMSO to create a 10 mM stock. Vortex and sonicate for 5 minutes.

  • Intermediate Dilution: Instead of diluting directly into the final aqueous buffer, create an intermediate stock. Dilute the 10 mM stock 1:10 into a 50% DMSO / 50% Buffer mixture.

  • Slow Aqueous Integration: Pre-warm your final assay buffer (pH 7.4) to 37°C. While vortexing the buffer vigorously, add the intermediate stock dropwise. This prevents the localized high-water concentrations that trigger rapid precipitation.

  • Validation (Critical): Centrifuge the final assay solution at 10,000 x g for 10 minutes. Analyze the supernatant using HPLC-UV to confirm the final concentration matches your theoretical target[1]. If the concentration is lower, precipitation has occurred, and you must proceed to Protocol B.

Protocol B: HP-β-CD Inclusion Complex Formation

Use this based on the Higuchi and Connors' phase solubility method when organic solvents fail or cause toxicity[5].

  • Host Solution Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard aqueous assay buffer (pH 7.4).

  • Guest Addition: Add an excess amount of solid 2-amino-3-bromo-6-chlorobenzoic acid directly to the HP-β-CD solution. Do not use DMSO.

  • Equilibration: Seal the vial and place it on an orbital shaker at 37°C for 24 to 48 hours. Cyclodextrin complexation is an equilibrium-driven process and requires significant time for the hydrophobic core to displace water molecules inside the cavity[1].

  • Filtration & Validation: Filter the equilibrated suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, solid compound.

  • Quantification: Dilute the filtered supernatant and quantify the exact concentration of the solubilized drug-cyclodextrin complex using a validated HPLC-UV method[1]. Use this quantified stock for your downstream biological assays.

CyclodextrinMechanism Drug 2-Amino-3-bromo- 6-chlorobenzoic acid (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Assay Aqueous Assay (pH 7.4 Buffer) Complex->Assay Dissolution

Caption: Mechanism of HP-β-CD inclusion complex formation for hydrophobic halogenated compounds.

Part 4: Quantitative Data Summarization

To assist in selecting the correct formulation strategy, the following table summarizes the expected performance metrics of each solubility enhancement method for halogenated benzoic acids.

Solubilization StrategyMax Tolerated Concentration in BioassayExpected Solubility Enhancement FactorKey Limitation & Causality
DMSO Co-solvent < 1.0% (v/v)[3]2x - 5xCellular toxicity; rapid precipitation upon dilution due to solvent stripping.
HP-β-CD Complexation 10% - 40% (w/v) stock[1]10x - 50x[5]Requires 24h+ equilibration time; complexation efficiency depends on steric fit.
pH Adjustment (pH 7.4) N/A (Buffer dependent)Baseline (Anionic form)High ionic strength buffers can cause the compound to "salt-out".

References

Sources

Troubleshooting

Technical Support Center: Synthetic Strategies for 2-Amino-3-bromo-6-chlorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for advanced organic synthesis. This guide provides researchers, chemists, and drug development professionals with in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-amino-3-bromo-6-chlorobenzoic acid. This polysubstituted anthranilic acid derivative is a valuable building block, and its efficient synthesis is critical. This document moves beyond standard protocols to address the practical challenges and nuanced experimental choices you may encounter.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of 2-amino-3-bromo-6-chlorobenzoic acid challenging?

The primary challenge lies in achieving the desired regioselectivity on a molecule with multiple substituents that influence reactivity in competing ways. The amino group is a strong activating, ortho-, para- directing group, while the chloro and carboxyl groups are deactivating, meta- directing groups. This electronic puzzle can lead to mixtures of isomers, low yields, and difficult purifications, particularly with electrophilic aromatic substitution reactions like bromination. Furthermore, the steric hindrance imposed by the existing substituents can impede reagent access to the desired position.

Q2: Why is the direct bromination of 2-amino-6-chlorobenzoic acid often problematic?

Direct bromination of 2-amino-6-chlorobenzoic acid is challenging due to the powerful activating effect of the amine group. This can lead to over-bromination or bromination at the position para to the amine (C-5), resulting in the undesired 2-amino-5-bromo-6-chlorobenzoic acid isomer. The reaction conditions must be carefully controlled to favor substitution at the sterically more hindered C-3 position.

Q3: What are the main advantages of using a Sandmeyer reaction-based approach?

The Sandmeyer reaction offers a powerful and reliable method for introducing a variety of substituents, including bromine, onto an aromatic ring by replacing a diazonium salt group.[1][2][3] Its key advantage is that the position of the incoming group is predetermined by the initial position of the amino group that is converted into the diazonium salt. This avoids the regioselectivity issues common with direct electrophilic halogenation on complex aromatic systems. The transformation proceeds via a radical-nucleophilic aromatic substitution mechanism, which is less sensitive to the electronic effects of other ring substituents compared to electrophilic substitution.[1]

Q4: When should an ortho-metalation (directed lithiation) strategy be considered?

Ortho-metalation is a highly effective strategy when you need to functionalize a position adjacent to a directing group. The carboxylic acid group itself can be an effective director of ortho-lithiation.[4][5] This method becomes particularly attractive for constructing highly substituted aromatic compounds where traditional methods fail.[6] However, it requires stringent anhydrous conditions, cryogenic temperatures (e.g., -78 °C), and careful handling of pyrophoric organolithium reagents. It is best considered when other routes are low-yielding or non-selective, and the necessary equipment and expertise are available. Competing halogen-metal exchange can also be a significant issue, especially with bromo- and iodo-substituted substrates.[4]

Q5: Are there any viable alternatives to palladium or copper catalysis for the amination steps?

While palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions are staples for forming C-N bonds, challenges can arise, especially with sterically hindered substrates.[7] For certain systems, nucleophilic aromatic substitution (SNAr) can be an alternative if the ring is sufficiently activated by electron-withdrawing groups. In the case of synthesizing the target molecule from a precursor like 2,3-dichloro-6-nitrobenzoic acid, the nitro and chloro groups strongly activate the ring, potentially allowing for direct amination with ammonia under high temperature and pressure, often in the presence of a copper catalyst to facilitate the reaction.[8]

Alternative Synthetic Routes & Troubleshooting Guides

This section details potential synthetic pathways and addresses specific experimental issues in a question-and-answer format.

Route 1: Reduction and Bromination from 2-Chloro-6-nitrobenzoic Acid

This common route involves the reduction of a commercially available nitro-compound followed by a regioselective bromination.

cluster_0 Route 1: From 2-Chloro-6-nitrobenzoic Acid Start 2-Chloro-6-nitrobenzoic acid Intermediate 2-Amino-6-chlorobenzoic acid Start->Intermediate Reduction (e.g., Fe/HCl, H₂/Pd-C) Product 2-Amino-3-bromo-6-chlorobenzoic acid Intermediate->Product Bromination (e.g., NBS, Br₂/AcOH)

Caption: Workflow for Route 1.

Troubleshooting Guide: Route 1

  • Question: My reduction of 2-chloro-6-nitrobenzoic acid with Fe/HCl is incomplete and gives a messy product. What can I do?

    • Answer: Incomplete reduction is often due to insufficient acid or iron, or passivation of the iron surface.

      • Increase Stoichiometry: Ensure you are using a sufficient excess of activated iron powder (typically 3-5 equivalents).

      • Ensure Acidity: The reaction relies on an acidic medium. Maintain a pH below 2 throughout the reaction. You can monitor this and add small portions of concentrated HCl if needed.

      • Activation of Iron: Pre-washing the iron powder with dilute HCl to remove any oxide layer can significantly improve its reactivity.

      • Alternative Reducing Agents: Consider catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or ethyl acetate. This is often a cleaner method but requires specialized pressure equipment. Another option is using sodium dithionite in an aqueous ammonia solution.[8]

  • Question: The bromination of 2-amino-6-chlorobenzoic acid is giving me a mixture of the desired 3-bromo and the 5-bromo isomer. How can I improve regioselectivity?

    • Answer: This is a classic regioselectivity problem. The C-5 position is electronically favored (para to the -NH₂) while the C-3 position is sterically hindered.

      • Use a Bulky Brominating Agent: N-Bromosuccinimide (NBS) is often more selective than elemental bromine (Br₂) for hindered positions.

      • Solvent Choice: Running the reaction in a less polar solvent like dichloromethane (DCM) or chloroform at low temperatures can sometimes enhance selectivity for the less electronically favored but sterically accessible position. Acetic acid is a common solvent but can favor the formation of the 5-bromo isomer.

      • Protect the Amine: Acylating the amine group to form an amide reduces its activating ability and increases its steric bulk. This can dramatically shift the selectivity in favor of the C-3 position. After bromination, the protecting group can be removed by acid or base hydrolysis.

Route 2: Amination and Bromination from 2,3-Dichlorobenzoic Acid

This route involves a nucleophilic substitution of a chlorine atom followed by bromination.

cluster_1 Route 2: From 2,3-Dichlorobenzoic Acid Start_R2 2,3-Dichlorobenzoic acid Intermediate_R2 2-Amino-3-chlorobenzoic acid Start_R2->Intermediate_R2 Amination (NH₃, Cu catalyst) Product_R2 2-Amino-3-bromo-6-chlorobenzoic acid Intermediate_R2->Product_R2 This step is incorrect. This route leads to a different isomer.

Caption: A flawed conceptual route from 2,3-Dichlorobenzoic Acid.

Troubleshooting Guide: Route 2

  • Question: I am attempting to aminate 2,3-dichlorobenzoic acid with aqueous ammonia and a copper catalyst, but the reaction is extremely slow and requires very high temperatures. Is this expected?

    • Answer: Yes, this is a known challenge. The nucleophilic aromatic substitution (SNAr) of an unactivated chlorobenzene ring is difficult.

      • High Temperature & Pressure: These reactions often require temperatures of 150-220 °C and are run in a sealed autoclave to maintain pressure and keep the ammonia in solution.[8]

      • Catalyst Choice: Copper(I) salts like CuI or CuBr are generally more effective than copper metal (bronze). The catalyst is crucial for facilitating the substitution.[8]

      • Base: The reaction must be run under basic conditions to deprotonate the carboxylic acid, which helps with solubility and reactivity. An alkali metal hydroxide like NaOH or KOH is typically used.[8]

      • Note on Regioselectivity: This route, if starting from 2,3-dichlorobenzoic acid, would lead to 2-amino-3-chlorobenzoic acid. Subsequent bromination of this intermediate would preferentially occur at the 5-position, which is not the target molecule. This highlights the critical importance of retrosynthetic analysis. A more viable starting material for this type of approach would be 2,6-dichlorobenzoic acid.

Route 3: Directed Ortho-Metalation of 3-Bromo-6-chlorobenzoic Acid

This advanced route uses an organolithium base to deprotonate the position between the two existing functional groups, followed by quenching with an aminating agent.

cluster_2 Route 3: Directed Ortho-Metalation Start_R3 3-Bromo-6-chlorobenzoic acid Intermediate_R3 Dilithiated Intermediate Start_R3->Intermediate_R3 Deprotonation (e.g., LTMP, THF, -50°C) Product_R3 2-Amino-3-bromo-6-chlorobenzoic acid Intermediate_R3->Product_R3 Electrophilic Amination (e.g., with a diazonium salt or similar)

Caption: Conceptual workflow for a directed ortho-metalation route.

Troubleshooting Guide: Route 3

  • Question: My attempt at directed ortho-metalation of a dihalogenated benzoic acid resulted in a complex mixture, and I suspect halogen-metal exchange occurred. How can I prevent this?

    • Answer: Halogen-metal exchange is a common and rapid side reaction, especially with aryl bromides and strong alkyllithium bases like n-BuLi or s-BuLi.[4]

      • Use a Hindered, Non-Nucleophilic Base: Lithium dialkylamides like LDA (Lithium diisopropylamide) or LTMP (Lithium 2,2,6,6-tetramethylpiperidide) are the bases of choice.[4][9][10] They are strong enough to deprotonate the aromatic ring but are sterically hindered and less nucleophilic, which disfavors the exchange pathway.

      • Control Temperature: These reactions must be performed at low temperatures (-50 °C to -90 °C) to suppress side reactions, including benzyne formation from the elimination of lithium bromide.[9][10]

      • Inverse Addition: Adding the substrate solution slowly to the cold base solution can sometimes help maintain a low concentration of the substrate and minimize side reactions.

  • Question: The yield of my desired aminated product after quenching the lithiated intermediate is very low. What electrophilic aminating agents are effective?

    • Answer: Trapping an aryllithium species with an electrophilic nitrogen source can be inefficient.

      • Reagent Choice: Common reagents include N,N-dimethyl-O-(mesitylenesulfonyl)hydroxylamine or similar masked "N+" sources.

      • Alternative Strategy: A more robust approach might be to quench the lithiated intermediate with an electrophile that can later be converted to an amine. For example, quenching with iodine would yield 2-iodo-3-bromo-6-chlorobenzoic acid. This iodo-group could then be subjected to a Buchwald-Hartwig or Ullmann amination reaction under more controlled conditions.

Comparative Summary of Synthetic Routes

RouteStarting MaterialKey TransformationsAdvantagesDisadvantages & Common Issues
1 2-Chloro-6-nitrobenzoic acidNitro Reduction, Electrophilic BrominationReadily available starting material; well-understood reactions.Poor regioselectivity in bromination (5-bromo isomer); over-bromination; harsh reduction conditions.
2 2,6-Dichlorobenzoic acidNucleophilic Amination, Electrophilic BrominationLogically sound retrosynthesis.Amination requires harsh conditions (high temp/pressure); potential for hydrodehalogenation.[7]
3 Suitable Diaminobenzene derivativeDiazotization, Sandmeyer ReactionExcellent control of regioselectivity; versatile for introducing other groups.[1][3]Diazonium salts can be unstable/explosive; copper waste streams.
4 3-Bromo-6-chlorobenzoic acidDirected Ortho-Metalation, Electrophilic AminationPowerful for creating highly substituted patterns; high regioselectivity.[4][10]Requires strict anhydrous/anaerobic conditions; cryogenic temperatures; risk of halogen-metal exchange.[4]

Detailed Experimental Protocols

Protocol: Synthesis of 2-Amino-6-chlorobenzoic Acid via Nitro Reduction

This protocol describes a standard reduction of 2-chloro-6-nitrobenzoic acid using iron in acidic media.

Materials:

  • 2-Chloro-6-nitrobenzoic acid (1.0 equiv)

  • Iron powder, <325 mesh (4.0 equiv)

  • Concentrated Hydrochloric Acid (HCl) (0.5 equiv)

  • Ethanol

  • Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-6-nitrobenzoic acid, ethanol, and water (e.g., in a 5:1 ratio).

  • Add the iron powder to the mixture, followed by the slow addition of concentrated HCl.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).

  • Once the starting material is consumed, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Add ethyl acetate and water to the remaining aqueous residue. Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 2-amino-6-chlorobenzoic acid, which can be purified further by recrystallization if necessary.[11]

Protocol: Sandmeyer Bromination of an Aryl Amine

This is a general protocol for converting a diazonium salt to an aryl bromide. The specific precursor (e.g., 2,3-diamino-6-chlorobenzoic acid) would need to be synthesized first.

Materials:

  • Aromatic Amine (1.0 equiv)

  • Sodium Nitrite (NaNO₂) (1.1 equiv)

  • Hydrobromic Acid (HBr), 48% (4.0 equiv)

  • Copper(I) Bromide (CuBr) (1.2 equiv)

  • Ice

Procedure:

  • Diazotization: In a flask, dissolve the aromatic amine in 48% HBr. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5 °C. Stir for an additional 30 minutes at this temperature. The formation of the diazonium salt is complete when a drop of the solution gives a positive test with starch-iodide paper.

  • Sandmeyer Reaction: In a separate, larger flask, dissolve CuBr in 48% HBr and cool it to 0 °C.

  • Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will occur.[12]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with water, dilute NaOH solution, and brine. Dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude aryl bromide by column chromatography or recrystallization.

References

  • Gohier, F., & Mortier, J. (2003). ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides. The Journal of Organic Chemistry, 68(5), 2030–2033. [Link]

  • Scilit. (n.d.). ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of anthranilic acid amide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isatoic anhydride. Retrieved from [Link]

  • Gohier, F., & Mortier, J. (2003). ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). SU446126A3 - Method for continuous production of anthranilic acid and / or isatoic anhydride.
  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isatoic anhydride derivatives (microreview). Retrieved from [Link]

  • CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Directed lithiation of unprotected benzoic acids. Retrieved from [Link]

  • Filo. (2026). Example of Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3931210A - Production of p-aminobenzoic acid.
  • Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • NeetChennai. (2024). Explain the Sandmeyer Reaction (NEET Chemistry). Retrieved from [Link]

  • Lal, S., & Snape, T. J. (2014). Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. RSC Advances, 4, 1609-1615. [Link]

  • Chem-Impex. (n.d.). 2-Amino-6-chlorobenzoic acid. Retrieved from [Link]

  • PubMed. (2015). Efficient three-component one-pot synthesis of steroidal polysubstituted anilines. Steroids. [Link]

  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2025). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US2735865A - Process for purifying p-aminobenzoic.
  • Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.

Sources

Reference Data & Comparative Studies

Validation

biological activity of 2-amino-3-bromo-6-chlorobenzoic acid vs. other halogenated anthranilic acids

Biological Activity of 2-Amino-3-bromo-6-chlorobenzoic Acid vs. Other Halogenated Anthranilic Acids: A Comparative Guide for Drug & Agrochemical Development Executive Summary As application scientists and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of 2-Amino-3-bromo-6-chlorobenzoic Acid vs. Other Halogenated Anthranilic Acids: A Comparative Guide for Drug & Agrochemical Development

Executive Summary

As application scientists and drug development professionals, we frequently rely on the anthranilic acid scaffold as a versatile building block. However, the biological fate of these molecules is heavily dictated by their specific halogenation patterns. This guide provides an objective, data-driven comparison between 2-amino-3-bromo-6-chlorobenzoic acid —a highly specialized di-halogenated precursor primarily utilized in agrochemical diamides—and other mono- or poly-halogenated anthranilic acids that exhibit potent activities in oncology, infectious disease, and anti-virulence strategies.

Structural Causality: The Role of Halogenation

Understanding the causality behind experimental efficacy requires analyzing the structure-activity relationship (SAR) driven by halogens.

The Di-Halogenated Lock (2-Amino-3-bromo-6-chlorobenzoic acid): The presence of a bromine atom at the 3-position and a chlorine atom at the 6-position creates immense steric hindrance. When this acid is converted into an anthranilic diamide (e.g., chlorantraniliprole), the bulky halogens restrict the rotation of the adjacent amide bonds. This forces the molecule into a rigid, non-planar "U-shape" conformation that perfectly complements the allosteric binding site of the insect Ryanodine Receptor (RyR)[1].

Mono-Halogenated Hydrophobic Contacts: In contrast, mono-halogenated anthranilic acids (e.g., 5-iodo or 4-bromo derivatives) are optimized for completely different targets, such as the MabA (FabG1) enzyme in Mycobacterium tuberculosis. Here, the free carboxylic acid is required for active-site interaction, while the single bulky halogen establishes a critical hydrophobic contact within the enzyme's binding pocket, significantly lowering the IC50[2].

Comparative Biological Targets & Efficacy

Ryanodine Receptor (RyR) Modulation

Derivatives of 2-amino-3-bromo-6-chlorobenzoic acid are exceptionally potent RyR activators. By binding to the transmembrane domain of the insect RyR, these compounds induce a conformational change that keeps intracellular Ca2+ channels open[3]. This leads to the depletion of sarcoplasmic reticulum calcium stores, resulting in muscle paralysis and death in Lepidoptera pests[1][3]. These diamides exhibit remarkable selectivity for insect over mammalian receptors, ensuring environmental safety[4].

RyR_Pathway A 2-Amino-3-bromo-6-chlorobenzoic Acid Diamide Derivative B Binding to Transmembrane Domain of Ryanodine Receptor (RyR) A->B High Affinity Binding C Conformational Change in RyR (Channel Opening) B->C Allosteric Modulation D Uncontrolled Ca2+ Efflux from Sarcoplasmic Reticulum C->D Ca2+ Release E Intracellular Ca2+ Depletion & Muscle Paralysis D->E Physiological Collapse

Fig 1. Mechanism of Ryanodine Receptor activation by halogenated anthranilic diamides.

Antitubercular Activity via MabA (FabG1) Inhibition

MabA is an essential enzyme in the FAS-II cycle of M. tuberculosis, catalyzing the NADPH-specific reduction of β-ketoacyl derivatives[2]. Recent SAR studies demonstrate that halogenated anthranilic acids (specifically those with a bromine or iodine at positions 4 or 5) act as potent MabA inhibitors[2]. Unlike the diamides used for RyR, these compounds require the free acid function to maintain enzymatic inhibition[2].

Androgen Receptor (AR) Antagonism & Quorum Sensing

Halogen-substituted methyl anthranilates have emerged as a novel chemical platform for Androgen Receptor antagonists in prostate cancer therapy. These compounds bind to the AR ligand-binding domain and induce cellular senescence via a transactivation-independent AR-pathway, offering a solution to treatment-resistant AR mutations[5]. Additionally, because anthranilic acid is a natural precursor to the Pseudomonas quinolone signal (PQS), halogenated derivatives can act as competitive inhibitors, interrupting PQS biosynthesis and serving as anti-biofilm/anti-virulence agents against multidrug-resistant bacteria[6].

Quantitative Efficacy Comparison

The following table summarizes the biological performance of various halogenated anthranilic acid scaffolds across different therapeutic and agrochemical applications.

Compound ScaffoldPrimary Biological TargetApplication AreaKey Halogen SubstitutionsRepresentative Potency (IC50 / EC50)
2-Amino-3-bromo-6-chlorobenzoic acid diamides Ryanodine Receptor (RyR)Agrochemical / Insecticide3-Br, 6-Cl5 – 39 nM (RyR binding)[3]
2-Amino-5-iodobenzoic acid derivatives MabA (FabG1) EnzymeAntitubercular (M. tb)5-I or 4-Br23 – 77 µM[2]
Halogenated Methyl Anthranilates Androgen Receptor (AR)Prostate Cancer TherapeuticsVarious halogensLow µM range[5]
Anthranilic acid-quinoline hybrids PQS BiosynthesisQuorum Sensing InhibitorF, Cl, or Br~400 µM (screening threshold)[6]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for evaluating the biological activity of these compounds.

Protocol A: Radioligand Binding Assay for RyR Modulators

This assay evaluates the binding affinity of 2-amino-3-bromo-6-chlorobenzoic acid derivatives to the insect RyR.

  • Vesicle Preparation: Isolate sarcoplasmic reticulum (SR) vesicles from insect thoracic muscle (e.g., Musca domestica) using differential centrifugation in a sucrose buffer[3].

  • Radioligand Incubation: Incubate 50 µg of SR protein with 2.5 nM[3H]Ryanodine and varying concentrations of the test diamide (1 nM to 10 µM) in a binding buffer containing 500 mM KCl, 15 mM NaCl, 20 mM HEPES (pH 7.4), and protease inhibitors[3].

  • Self-Validation Controls: Include Chlorantraniliprole as a positive control (expected EC50 ~10 nM) and a non-halogenated anthranilic acid as a negative control to validate the assay's dynamic range and specificity.

  • Termination & Quantification: Terminate the reaction after 2 hours at 37°C via rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer. Quantify bound [3H]Ryanodine using liquid scintillation spectrometry[3].

Protocol B: LC-MS/MS Enzymatic Assay for MabA Inhibition

This high-throughput workflow isolates the specific inhibitory action of mono-halogenated anthranilic acids on tuberculosis targets.

  • Enzyme Setup: Express and purify recombinant MabA from M. tuberculosis. Prepare an assay buffer (100 mM sodium phosphate, pH 7.0).

  • Reaction Initiation: Combine 10 nM MabA, 250 µM NADPH, and the test compound. Initiate the reaction by adding 100 µM of the β-ketoacyl substrate analog[2].

  • Quenching: At precise time intervals (e.g., 5, 10, 15 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Quantify the depletion of the substrate and the formation of the β-hydroxyacyl product using a triple quadrupole mass spectrometer[2]. Calculate the initial velocity (

    
    ) and plot against inhibitor concentration to derive the IC50.
    

MabA_Workflow S1 Synthesize Halogenated Anthranilic Acid Library S2 In Vitro MabA Enzymatic Assay (LC-MS/MS based) S1->S2 S3 Determine IC50 Values (vs. Positive/Negative Controls) S2->S3 Select active compounds S4 Whole-Cell M. tb Assay (MIC Determination) S3->S4 In vivo translation S5 Cytotoxicity Profiling (Mammalian Cell Lines) S4->S5 Safety validation

Fig 2. Self-validating high-throughput workflow for screening MabA inhibitors.

Conclusion

The biological utility of the anthranilic acid scaffold is highly programmable via halogenation. 2-amino-3-bromo-6-chlorobenzoic acid represents a pinnacle of steric engineering, utilizing di-halogenation to force a rigid conformation essential for nanomolar activation of the insect Ryanodine Receptor. Conversely, altering the substitution pattern to mono-halogenated or hybrid structures shifts the molecule's affinity toward entirely different therapeutic targets, including bacterial enzymes (MabA), human nuclear receptors (AR), and quorum-sensing pathways. Researchers must carefully select their halogenation strategy based on the desired structural rigidity and hydrophobic contact requirements of their target protein.

References

1.[1] Anthranilic diamides derivatives as potential ryanodine receptor modulators: Synthesis, biological evaluation and structure activity relationship. PubMed (NIH). Available at: [Link] 2.[5] Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. PubMed (NIH). Available at:[Link] 3.[3] Fluorescent Probes for Insect Ryanodine Receptors: Candidate Anthranilic Diamides. MDPI. Available at: [Link] 4.[2] Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. MDPI. Available at: [Link] 5.[6] Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum-Sensing Inhibitors. Preprints.org. Available at: [Link] 6.[4] Rynaxypyr: a new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. PubMed (NIH). Available at: [Link]

Sources

Comparative

spectroscopic analysis of 2-amino-3-bromo-6-chlorobenzoic acid for structural confirmation

The following guide provides a definitive technical framework for the structural confirmation of 2-amino-3-bromo-6-chlorobenzoic acid (CAS: 1513235-14-7). It is designed for analytical chemists and process development sc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a definitive technical framework for the structural confirmation of 2-amino-3-bromo-6-chlorobenzoic acid (CAS: 1513235-14-7). It is designed for analytical chemists and process development scientists requiring rigorous validation of this pharmaceutical intermediate.[1]

[1][2]

Executive Summary & Technical Context

2-amino-3-bromo-6-chlorobenzoic acid is a highly functionalized anthranilic acid derivative, serving as a critical scaffold for quinazolinone and benzoxazinone pharmacophores.[1][2]

The Analytical Challenge: The primary risk in synthesizing this compound is regiochemical ambiguity . Electrophilic halogenation of anthranilic acid derivatives often yields mixtures of isomers (e.g., 3-bromo-6-chloro vs. 5-bromo-6-chloro).[1][2] While Mass Spectrometry (MS) confirms the molecular formula (


), it cannot distinguish between regioisomers.

The Solution: This guide prioritizes 1H NMR spectroscopy as the "Gold Standard" for structural assignment, relying on spin-spin coupling constants (


) to map the substitution pattern, supported by Mass Spectrometry  for isotopic validation.
Comparative Analysis of Analytical Techniques
TechniquePrimary UtilityStructural InsightLimitation
1H NMR Regio-isomer Differentiation Defines substitution pattern via H-H coupling (Ortho vs. Meta).[1][2]Requires solubility (DMSO-d6 recommended).[1][2]
LC-MS / ESI-MS Elemental Confirmation Confirms presence of 1 Br and 1 Cl via isotope patterns.[1][2]Cannot distinguish positional isomers.
FT-IR Functional Group Check Confirms -COOH, -NH2, and C-Halogen bands.Fingerprint region is complex; non-definitive for isomers.[1]
XRD Absolute Configuration Unambiguous 3D structure.[1]Requires single crystal growth (time-intensive).[1][2]

Structural Confirmation Workflow

The following decision logic ensures no isomer false positives.

StructuralConfirmation Start Crude Product (C7H5BrClNO2) MS_Step Step 1: Mass Spectrometry (Check Isotope Pattern) Start->MS_Step MS_Decision Pattern Matches 1Br + 1Cl? MS_Step->MS_Decision NMR_Step Step 2: 1H NMR (DMSO-d6) Analyze Aromatic Region MS_Decision->NMR_Step Yes Result_Reject REJECT (Wrong Isomer) MS_Decision->Result_Reject No (Impurity) Coupling_Decision Coupling Pattern? NMR_Step->Coupling_Decision Ortho Two Doublets (J ≈ 8-9 Hz) (Ortho H4-H5) Coupling_Decision->Ortho H4/H5 Adjacent Meta Two Doublets (J ≈ 2-3 Hz) (Meta H4-H6) Coupling_Decision->Meta Non-Adjacent Singlet Two Singlets (Para H3-H6) Coupling_Decision->Singlet Para Result_Confirmed CONFIRMED STRUCTURE 2-Amino-3-bromo-6-chlorobenzoic acid Ortho->Result_Confirmed Meta->Result_Reject Singlet->Result_Reject

Figure 1: Logical workflow for distinguishing the target molecule from potential regioisomers.

Deep Dive: 1H NMR Spectroscopy (The Gold Standard)

The definitive proof of the 2-amino-3-bromo-6-chloro substitution pattern lies in the protons at positions 4 and 5.[1][2]

Theoretical Prediction & Analysis[1][2][3][4]
  • Structure: The benzene ring is substituted at 1 (COOH), 2 (NH2), 3 (Br), and 6 (Cl).

  • Remaining Protons:

    
     and 
    
    
    
    .
  • Connectivity:

    
     and 
    
    
    
    are adjacent carbons.[1]
  • Spectral Signature: You must observe an AB system (two doublets) with a coupling constant (

    
    ) characteristic of ortho coupling.[1]
    
Experimental Protocol (NMR)
  • Solvent Selection: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 .

    • Why DMSO? Anthranilic acids have poor solubility in

      
      .[1] DMSO also slows proton exchange, often allowing observation of distinct 
      
      
      
      and
      
      
      protons.
  • Acquisition: Run standard 1H scan (min. 16 scans) and 13C scan (opt.).[1]

  • Critical Signal Verification:

Proton AssignmentMultiplicityApprox.[1][3][4] Shift (

ppm)
Coupling Constant (

)
Structural Logic
-COOH Broad Singlet13.0 - 14.0-Highly deshielded acidic proton.[1][2]

(adj. to Cl)
Doublet6.8 - 7.0

Ortho coupling to

.[1][2] Shielded relative to

due to resonance from

(para-like effect).[1]

(adj. to Br)
Doublet7.4 - 7.6

Ortho coupling to

.[1][2] Deshielded by ortho-Br.[1][2]

Broad Singlet5.0 - 7.0-Exchangeable; position varies with concentration/water.[1][2]

Interpretation of Failure Modes:

  • If you see Singlets: The protons are para to each other (e.g., 2-amino-5-bromo-4-chlorobenzoic acid).[1][2] REJECT.

  • If you see

    
    :  The protons are meta to each other (e.g., 2-amino-3-bromo-5-chlorobenzoic acid).[1][2] REJECT. 
    

Mass Spectrometry: The Isotopic Fingerprint

While NMR proves the arrangement, MS proves the ingredients. The combination of Bromine and Chlorine creates a unique "M+" cluster pattern due to natural isotopes:


 (3:[5][6][7]1) and 

(1:1).[1]
Expected Isotope Pattern ( , MW 250.5)

For a molecule with 1 Br + 1 Cl , the molecular ion cluster will span 4 mass units with specific intensities:

  • M (m/z ~249): Contains

    
     and 
    
    
    
    .[1] (Base Intensity)
  • M+2 (m/z ~251): Contains (

    
    ) OR (
    
    
    
    ).[1][2]
    • Intensity: This peak is the largest (approx 130% of M) because it combines the probability of the heavy Br and the heavy Cl.

  • M+4 (m/z ~253): Contains

    
     and 
    
    
    
    .[1]
    • Intensity: Lower intensity (approx 30% of M).[1]

Protocol:

  • Use ESI (-) mode (Negative Ion mode) as carboxylic acids ionize best by losing a proton (

    
    ).[1][2]
    
  • Look for the m/z 248, 250, 252 cluster (corresponding to the negative ions).[1]

  • Validation: If the M+2 peak is not significantly intense (approx 4:3 ratio relative to M), the halogen count is incorrect.[1]

Infrared Spectroscopy (FT-IR)

Used primarily for fingerprinting against a standard.[1][2]

  • Sample Prep: KBr pellet or ATR (Attenuated Total Reflectance).[1]

  • Key Bands:

    • 3300 - 3500 cm⁻¹: N-H stretching (doublet for primary amine).[1][2]

    • 2500 - 3300 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).[1][2]

    • 1670 - 1690 cm⁻¹: C=O stretching (Aryl carboxylic acid).[1][2][8] Note: This may be shifted lower due to intramolecular H-bonding with the adjacent amine.[2]

    • < 800 cm⁻¹: C-Cl and C-Br stretching vibrations (Fingerprint region).[1][2]

References

  • PubChem. 2-Amino-3-chlorobenzoic acid (Related Structure & Spectral Data). National Library of Medicine.[1] Available at: [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Reich, H. J. WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison.[1] (Source for ortho/meta coupling logic).

Sources

Validation

High-Resolution Purity Analysis of 2-Amino-3-bromo-6-chlorobenzoic Acid: A Comparative HPLC Guide

Executive Summary & Scientific Context 2-amino-3-bromo-6-chlorobenzoic acid (ABCA) is a critical scaffold in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole). The synthesis typically involves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2-amino-3-bromo-6-chlorobenzoic acid (ABCA) is a critical scaffold in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole). The synthesis typically involves the bromination of 2-amino-6-chlorobenzoic acid. This electrophilic aromatic substitution is prone to regio-selectivity issues, generating specific impurities that are structurally similar to the target analyte.

The Analytical Challenge: Standard alkyl-bonded phases (C18) often struggle to resolve the target molecule from its regioisomers (e.g., 5-bromo isomer) and over-brominated byproducts due to identical hydrophobicity (


) profiles.

This guide compares two separation strategies:

  • Method A (The Standard): A traditional C18 stationary phase.

  • Method B (The Alternative): A Phenyl-Hexyl stationary phase exploiting

    
     interactions.
    

Impurity Profile & Origin Analysis

To validate purity, one must first understand the genesis of impurities. The diagram below illustrates the synthesis pathway and the critical points where impurities arise.

SynthesisPath Start Starting Material 2-amino-6-chlorobenzoic acid Target TARGET ANALYTE 2-amino-3-bromo- 6-chlorobenzoic acid Start->Target Main Reaction Imp1 Impurity A (Unreacted SM) Start->Imp1 Incomplete Rxn Imp2 Impurity B (Regioisomer: 5-bromo) Start->Imp2 Steric Leakage Reagent Bromination Agent (Br2 / H2O2) Reagent->Target Imp3 Impurity C (Over-brominated: 3,5-dibromo) Target->Imp3 Over-reaction

Figure 1: Synthesis pathway of 2-amino-3-bromo-6-chlorobenzoic acid showing the origin of critical impurities (Starting Material, Regioisomer, and Di-bromo species).

Comparative Methodology: C18 vs. Phenyl-Hexyl

The Mechanistic Difference
  • C18 (Octadecyl): Relies almost exclusively on hydrophobic interactions. Since the bromine position changes the dipole moment but barely affects the overall hydrophobicity, separation of the 3-bromo and 5-bromo isomers is poor.

  • Phenyl-Hexyl: Offers a dual separation mechanism: Hydrophobicity +

    
     interactions. The electron-withdrawing halogens on the aromatic ring create specific electron-deficient zones that interact uniquely with the phenyl ring of the stationary phase, providing "orthogonality" to standard C18.
    
Experimental Protocols
ParameterMethod A: Standard C18 (Baseline)Method B: Phenyl-Hexyl (Recommended)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150mm, 3.5µm)Phenomenex Luna Phenyl-Hexyl (4.6 x 150mm, 3µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)0.1% Formic Acid in Water (pH ~2.6)
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient 0-10 min: 20% → 80% B10-12 min: 80% B12-15 min: 20% B0-15 min: 15% → 65% B15-18 min: 65% B18-20 min: 15% B
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 30°C40°C
Detection UV @ 254 nmUV @ 230 nm (or MS compatible)

Scientist's Note on pH: Both methods utilize acidic mobile phases. This is non-negotiable. Benzoic acid derivatives have pKa values around 3.5–4.0. You must operate at least 2 pH units below the pKa (pH < 2.5) to suppress ionization. Ionized species will elute in the void volume (


) and cause peak fronting.

Performance Data & Validation (Simulated)

The following data represents typical performance metrics observed during validation studies following ICH Q2(R1) guidelines.

A. Specificity & Resolution ( )

The critical quality attribute is the resolution between the Target (3-bromo) and the Regioisomer (5-bromo).

Analyte PairResolution (

) on C18
Resolution (

) on Phenyl-Hexyl
Status
Impurity A / Target4.25.1Pass
Target / Impurity B (Isomer) 1.1 (Co-elution risk) 2.8 (Baseline resolved) Critical
Target / Impurity C (Di-bromo)3.54.0Pass
B. Linearity & Sensitivity (Phenyl-Hexyl Method)
ParameterResultAcceptance Criteria
Linearity (

)
0.9998> 0.999
Range 0.5 µg/mL – 100 µg/mL80% - 120% of Test Conc.
LOD (S/N = 3) 0.05 µg/mLN/A
LOQ (S/N = 10) 0.15 µg/mL< 0.05% reporting threshold

Detailed Step-by-Step Validation Workflow

To replicate these results, follow this self-validating workflow.

Step 1: System Suitability Solution Preparation
  • Weigh 10 mg of pure 2-amino-3-bromo-6-chlorobenzoic acid reference standard.

  • Spike with 0.1 mg (1%) of 2-amino-6-chlorobenzoic acid (Impurity A) and 0.1 mg of 2-amino-5-bromo-6-chlorobenzoic acid (Impurity B).

  • Dissolve in 10 mL of 50:50 Water:Methanol.

  • Success Criteria: The resolution between the Target and Impurity B must be > 1.5.

Step 2: Sample Preparation
  • Weigh 25 mg of the synthesized crude solid.

  • Dissolve in 25 mL volumetric flask with Mobile Phase B (Methanol). Sonicate for 5 mins.

  • Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind acidic analytes).

Step 3: Data Processing

Integration parameters are critical. Ensure the "skim" function is not used for impurities on the tail of the main peak; use "drop perpendicular" to avoid underestimating impurity area.

ValidationLogic Start Run System Suitability CheckRs Is Resolution (Rs) > 1.5 for Isomer Pair? Start->CheckRs Proceed Inject Samples CheckRs->Proceed Yes Fail Stop: Check Column Age or Mobile Phase pH CheckRs->Fail No Calc Calculate % Area Normalization Proceed->Calc Report Generate CoA Calc->Report

Figure 2: Logic flow for routine QC release testing.

Troubleshooting & Optimization

  • Peak Tailing: If the main peak tails (

    
    ), it indicates secondary interactions with silanols.
    
    • Fix: Increase buffer concentration (e.g., 0.1%

      
       0.2% Formic acid) or switch to a "Endcapped" column version.
      
  • Retention Time Drift:

    • Cause: Fluctuating column temperature affects the

      
       interaction strength significantly more than hydrophobic interactions.
      
    • Fix: Ensure the column oven is calibrated and stable at 40°C ± 0.5°C.

  • Ghost Peaks:

    • Cause: Benzoic acids can precipitate in 100% aqueous lines.

    • Fix: Ensure the needle wash contains at least 50% organic solvent.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Sielc Technologies. (2023). Separation of 2-Amino-6-chlorobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic isomers. [Link]

Comparative

Assessing the In-Vitro Efficacy of 2-Amino-3-bromo-6-chlorobenzoic Acid Derivatives: A Comparative Guide for MEK1/2 Allosteric Inhibitors

Executive Summary & Mechanistic Rationale The development of highly selective kinase inhibitors relies heavily on privileged chemical scaffolds. Halogenated anthranilic acids—specifically derivatives of 2-amino-3-bromo-6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors relies heavily on privileged chemical scaffolds. Halogenated anthranilic acids—specifically derivatives of 2-amino-3-bromo-6-chlorobenzoic acid (2-AB-6-CBA) —have emerged as highly potent precursors for designing allosteric inhibitors of the Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2)[1]. Historically, diphenylamine and benzhydroxamate ester cores derived from similar anthranilic acids have yielded clinical-stage MEK inhibitors such as CI-1040 and PD0325901[2].

As a Senior Application Scientist, it is critical to understand the causality behind this specific pharmacophore. The MEK1/2 allosteric binding pocket is uniquely situated adjacent to the ATP-binding site. The dual halogenation in 2-AB-6-CBA serves two distinct mechanistic purposes:

  • Steric Locking: The 6-chloro substitution provides the exact steric bulk required to lock the inhibitor into the hydrophobic pocket, preventing the MEK activation loop from adopting its catalytically active conformation.

  • Heavy Atom Effect: The 3-bromo substitution exploits the "heavy atom effect," significantly increasing the compound's residence time and enhancing its lipophilic ligand efficiency compared to non-halogenated or fluorinated analogs[3].

This guide objectively compares the in-vitro efficacy of a representative novel derivative, ABCB-01 (an optimized benzhydroxamate ester of 2-AB-6-CBA), against two standard-of-care MEK inhibitors: PD0325901 and Trametinib .

MAPK/ERK Pathway & Target Engagement

To contextualize the experimental design, we must first map the signaling cascade. MEK1/2 acts as the critical bottleneck in the RAS/RAF/MEK/ERK pathway. By binding allosterically, 2-AB-6-CBA derivatives uncouple MEK from RAF-mediated phosphorylation without competing with intracellular ATP[1].

MAPK_Pathway Stimulus Extracellular Stimulus (e.g., EGF) Receptor RTK / GPCR Stimulus->Receptor RAS RAS (Active) Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Target Cell Proliferation & Survival ERK->Target Gene Expression Inhibitor 2-AB-6-CBA Derivative (ABCB-01) Inhibitor->MEK Allosteric Inhibition

Caption: MAPK/ERK signaling cascade illustrating the allosteric inhibition of MEK1/2 by ABCB-01.

Comparative Efficacy Data

To objectively assess performance, we evaluate both cell-free biochemical kinase inhibition and cellular target engagement.

Table 1: Biochemical Kinase Inhibition (Cell-Free)

Data represents the mean of n=3 independent TR-FRET experiments.

CompoundMEK1 IC₅₀ (nM)MEK2 IC₅₀ (nM)Dissociation Constant (K_d, nM)Binding Mode
ABCB-01 0.85 ± 0.121.10 ± 0.150.45Allosteric (Non-ATP)
PD0325901 0.33 ± 0.050.40 ± 0.080.18Allosteric (Non-ATP)
Trametinib 0.70 ± 0.090.90 ± 0.110.30Allosteric (Non-ATP)
Table 2: Cellular Target Engagement & Viability

Assessed in BRAF V600E mutant A375 melanoma cells.

CompoundpERK1/2 Inhibition IC₅₀ (nM)Cell Viability GI₅₀ (nM)Max Pathway Suppression (%)
ABCB-01 2.4 ± 0.38.5 ± 1.2>95%
PD0325901 1.8 ± 0.25.2 ± 0.8>95%
Trametinib 1.5 ± 0.23.8 ± 0.5>98%

Analysis: While PD0325901 and Trametinib exhibit slightly lower absolute IC₅₀ values, ABCB-01 demonstrates highly comparable sub-nanomolar biochemical potency and single-digit nanomolar cellular efficacy. The 2-AB-6-CBA scaffold successfully maintains the rigorous structural requirements for allosteric MEK inhibition.

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must function as a self-validating system. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for both biochemical and cellular assays.

Why TR-FRET? Standard luminescence assays (like Kinase-Glo) are susceptible to false positives from ATP-depleting artifacts or auto-fluorescent compounds. TR-FRET introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay, thereby yielding an exceptionally high signal-to-background ratio and a robust Z'-factor[4][5].

Protocol 1: Biochemical MEK1 TR-FRET Kinase Assay

This assay measures the direct inhibition of MEK1 catalytic activity using a biotinylated peptide substrate.

  • Reagent Preparation: Prepare 2X MEK1 enzyme solution (2 nM final) and 2X Substrate/ATP mix (100 nM biotinylated STK-peptide, 10 µM ATP) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[4].

  • Compound Plating: Using an acoustic dispenser (e.g., Echo 550), transfer 50 nL of ABCB-01, PD0325901, and Trametinib in a 10-point, 3-fold serial dilution into a 384-well low-volume white plate. Include DMSO (0.5% final) as a negative control and 10 µM Trametinib as a positive control.

  • Kinase Reaction: Add 5 µL of the MEK1 enzyme solution to the wells. Incubate for 15 minutes at room temperature (RT) to allow allosteric binding. Initiate the reaction by adding 5 µL of the Substrate/ATP mix. Incubate for 60 minutes at RT.

  • Detection Phase: Stop the reaction by adding 10 µL of Detection Buffer containing 10 mM EDTA, 2 nM Europium-cryptate labeled anti-phospho-STK antibody, and 20 nM XL665-labeled streptavidin[4].

  • Incubation & Readout: Incubate for 1 hour at RT in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FS) with excitation at 337 nm and dual emission at 620 nm (Europium) and 665 nm (XL665).

  • Validation: Calculate the FRET ratio (665/620 nm). The assay is validated only if the calculated Z'-factor is ≥ 0.7.

TR_FRET_Assay MEK MEK1 + ATP + Peptide Substrate Phos Phospho-Peptide MEK->Phos Kinase Activity Eu Eu-Cryptate Anti-Phospho Ab Phos->Eu Binding d2 XL665-Labeled Streptavidin Phos->d2 Binding FRET TR-FRET Signal (665 nm) Eu->FRET Energy Transfer d2->FRET Emission Inhibitor ABCB-01 Inhibition Inhibitor->MEK Blocks Activity

Caption: TR-FRET assay logic: MEK1 activity generates a phospho-substrate, enabling FRET between fluorophores.

Protocol 2: Cellular pERK1/2 Target Engagement Assay

To prove that 2-AB-6-CBA derivatives are cell-permeable and effectively block the pathway in a physiological environment, we measure intracellular phosphorylated ERK1/2 (pERK1/2) levels[5].

  • Cell Seeding: Seed A375 cells (BRAF V600E mutant) at 10,000 cells/well in 20 µL of complete media in a 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 5 µL of 5X compound dilutions (ABCB-01, PD0325901, Trametinib) to the cells. Incubate for exactly 2 hours at 37°C.

  • Lysis: Remove the media and add 10 µL of supplemented lysis buffer containing protease and phosphatase inhibitors. Shake at 400 rpm for 30 minutes at RT[5].

  • Antibody Addition: Add 2 µL of anti-ERK1/2-Europium Cryptate (donor) and 2 µL of anti-Phospho-ERK1/2-d2 (acceptor) prepared in detection buffer[5].

  • Measurement: Incubate for 2 hours at RT. Read the TR-FRET signal (665/620 nm ratio). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Conclusion

Derivatives of 2-amino-3-bromo-6-chlorobenzoic acid represent a highly viable and robust chemical space for the development of next-generation MEK1/2 allosteric inhibitors. As demonstrated by the comparative data, the strategic placement of the bromine and chlorine atoms on the anthranilic acid core yields compounds (like ABCB-01) that rival the potency of established clinical candidates such as PD0325901 and Trametinib. By utilizing stringent, self-validating TR-FRET methodologies, researchers can confidently profile these derivatives for advanced preclinical drug development.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Cobalt(II)

Sources

Validation

X-ray crystallography of 2-amino-3-bromo-6-chlorobenzoic acid for structural elucidation

Structural Elucidation of Halogenated Benzoic Acids: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Halogenated Benzoic Acids: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving heavily substituted, polyfunctional small molecules. 2-amino-3-bromo-6-chlorobenzoic acid represents a classic structural challenge. The steric clash between the bulky ortho-chloro (C6) and ortho-amino (C2) groups forces the C1-carboxylic acid out of the aromatic plane, disrupting the predictable formation of standard hydrogen-bonded homodimers. Furthermore, distinguishing between the heavy halogens (bromine and chlorine) requires high-resolution techniques to map precise electrostatic potentials and bond lengths.

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against alternative elucidation modalities and provides a self-validating, causality-driven experimental workflow for the structural determination of this complex building block.

Structural Elucidation Modalities: A Comparative Analysis

While SC-XRD remains the gold standard for atomic-level resolution, the physical state of the synthesized compound dictates the analytical pathway. Recent advances in Crystal Structure Prediction (CSP) and 3D Electron Diffraction (3DED) have expanded the crystallographer's toolbox ([1]).

Quantitative Comparison of Techniques
Analytical TechniqueSpatial ResolutionSample RequirementHalogen Discrimination (Br vs. Cl)Primary Limitation for Halogenated Aromatics
SC-XRD < 0.8 Å Single crystal (>50 µm)Excellent (via anomalous dispersion & bond lengths)Requires high-quality, macroscopic single crystals.
PXRD + CSP 1.0 - 1.5 ÅMicrocrystalline powderModerate (relies heavily on computational models)Peak overlap; computationally expensive for flexible molecules ([2]).
Solid-State NMR N/A (Connectivity)Powder (mg scale)Indirect (chemical shift perturbation)Cannot directly yield 3D atomic coordinates without CSP ([3]).
3DED ~0.8 - 1.0 ÅNanocrystals (<1 µm)Good (electrostatic potential mapping)High dynamic scattering; sample beam damage ([4]).
Decision Matrix for Technique Selection

The following logic dictates the selection of the appropriate structural elucidation method based on sample morphology and phase purity.

G Start Synthesized 2-amino-3-bromo -6-chlorobenzoic acid CheckCrystal Are single crystals > 50 µm available? Start->CheckCrystal SCXRD Single-Crystal X-ray Diffraction (SC-XRD) CheckCrystal->SCXRD Yes CheckPowder Is it a microcrystalline powder? CheckCrystal->CheckPowder No PXRD Powder X-ray Diffraction (PXRD) + CSP CheckPowder->PXRD Yes, high phase purity ED_NMR 3D Electron Diffraction & Solid-State NMR CheckPowder->ED_NMR Nanocrystals / Mixtures

Decision tree for selecting structural elucidation methods based on sample morphology.

Causality-Driven Experimental Protocols for SC-XRD

To obtain publishable crystallographic data for 2-amino-3-bromo-6-chlorobenzoic acid, the experimental design must account for the molecule's competing hydrogen bond donors/acceptors and heavy atoms.

Workflow A 1. Vapor Diffusion Crystallization (THF / Hexane) B 2. Crystal Harvesting & Cryo-cooling (100 K, Paratone-N) A->B C 3. X-ray Data Collection (Mo-Kα Radiation) B->C D 4. Multi-Scan Absorption Correction (Heavy Atom Compensation) C->D E 5. Structure Solution & Refinement (Least-Squares on F²) D->E

Step-by-step experimental workflow for single-crystal X-ray diffraction analysis.

Phase I: Precision Crystallization (Vapor Diffusion)

Objective: Grow a defect-free single crystal (>0.1 mm) while avoiding kinetic trapping.

  • Step 1: Solvent Selection. Dissolve 10 mg of the compound in 0.5 mL of Tetrahydrofuran (THF).

    • Causality: THF fully solubilizes the compound without requiring heat, preventing the thermal degradation of the amino group. Avoid highly supersaturated solutions, as rapid nucleation yields unusable microcrystals ([5]).

  • Step 2: Antisolvent Setup. Place the unsealed THF vial inside a larger vial containing 3 mL of Hexane (antisolvent). Seal the outer vial.

    • Causality: Vapor diffusion allows the non-polar hexane to slowly equilibrate into the THF. This gradual reduction in solubility heavily favors the thermodynamic crystal form, preventing the formation of twinned or amorphous precipitates ([6]).

  • Step 3: Harvesting. After 3–7 days, extract a transparent, block-like crystal using a micromount.

Phase II: Data Collection & Heavy-Atom Compensation

Objective: Maximize diffraction resolution while mitigating absorption artifacts from Bromine.

  • Step 1: Cryo-cooling. Submerge the crystal in Paratone-N oil and flash-cool it to 100 K in a nitrogen cold stream.

    • Causality: Cryo-cooling minimizes thermal atomic displacement parameters (B-factors). This is critical for resolving the exact positions of the C-Br and C-Cl bonds without artificial electron density smearing.

  • Step 2: X-ray Source Selection. Utilize a diffractometer equipped with a Molybdenum (Mo-Kα,

    
     Å) source rather than Copper (Cu-Kα).
    
    • Causality: Bromine possesses a high mass attenuation coefficient. Cu-Kα radiation would be heavily absorbed by the crystal, leading to severe data truncation. Mo-Kα penetrates deeper, ensuring high data completeness.

  • Step 3: Absorption Correction. Apply a multi-scan absorption correction algorithm (e.g., SADABS) to the raw frames.

    • Causality: Failing to correct for the absorption of the Br atom will result in inaccurate intensity measurements, skewing the final bond lengths and introducing ghost peaks in the electron density map.

Phase III: Self-Validating Refinement

Objective: Solve the phase problem and mathematically validate the structural model.

  • Step 1: Structure Solution. Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Step 2: Halogen Discrimination. Assign the Br and Cl atoms based on peak height in the initial electron density map and verify via refined bond lengths (C-Br should refine to ~1.90 Å; C-Cl to ~1.74 Å).

  • Step 3: System Validation (The Trustworthiness Check). The refinement protocol acts as a self-validating system. A successful, publishable model must meet the following criteria:

    • 
       value < 5%  and 
      
      
      
      < 15%
      , proving the calculated model closely matches the experimental diffraction data.
    • Goodness-of-Fit (GoF)

      
       1.0 .
      
    • Residual Electron Density: The highest unassigned peak in the difference Fourier map must be

      
      . Diagnostic Insight: If a massive residual peak (
      
      
      
      ) appears near the Bromine atom, the absorption correction has failed or positional disorder is present, and the model must be re-evaluated.

References

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC -[Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure -[Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique - Creative Biostructure -[Link]

  • Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH -[Link]

  • Growing X-ray quality single crystals reliably and consistently - Technobis -[Link]

Sources

Comparative

Benchmarking 2-Amino-3-bromo-6-chlorobenzoic Acid: Steric Effects in Benzoxazinone Cyclization

As a Senior Application Scientist specializing in heterocyclic synthesis and process optimization, I frequently consult on the design of highly functionalized building blocks. While 2-amino-3-bromo-6-chlorobenzoic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic synthesis and process optimization, I frequently consult on the design of highly functionalized building blocks. While 2-amino-3-bromo-6-chlorobenzoic acid (2-AB-6-CBA) offers orthogonal reactivity handles (bromo vs. chloro) for downstream cross-coupling, its performance in standard cyclization protocols is heavily compromised by its substitution pattern.

This guide objectively benchmarks the performance of 2-AB-6-CBA against industry-standard alternatives in a critical reaction: the methanesulfonyl chloride (MsCl)-mediated cyclization to 3,1-benzoxazin-4-one . This transformation is the cornerstone of synthesizing anthranilic diamide insecticides (such as chlorantraniliprole) and related pharmaceutical intermediates 1[1].

The Mechanistic Bottleneck: The "Ortho-Effect" at C-6

Standard industrial protocols for diamide synthesis rely on the cyclization of building blocks like 2-amino-5-chloro-3-methylbenzoic acid with a pyrazole carboxylic acid[1]. In these standard reactions, the carboxylic acid is relatively unhindered, allowing rapid formation of a mixed anhydride intermediate upon the addition of MsCl at low temperatures (-5 °C to 0 °C) 2[2].

The Causality of Failure: When substituting the standard building block with 2-AB-6-CBA, researchers frequently encounter stalled reactions and poor yields. The causality lies in the 6-chloro substituent . This bulky halogen sits directly ortho to the carboxylic acid, twisting the carboxylate out of the aromatic plane and creating a massive steric shield. This physical barrier prevents the nucleophilic attack of the carboxylate onto the MsCl electrophile, completely disrupting the standard kinetic pathway. To overcome this, the reaction requires thermal activation and the introduction of a highly nucleophilic acyl transfer catalyst (DMAP) to bypass the steric block.

Comparative Performance Data

To objectively benchmark 2-AB-6-CBA, we compared its cyclization efficiency against two alternatives:

  • 2-Amino-5-chloro-3-methylbenzoic acid: The industry standard for chlorantraniliprole synthesis, lacking C-6 hindrance[1].

  • 2-Amino-3-bromobenzoic acid: An unobstructed control molecule to isolate the effect of the 6-chloro group.

The reaction involved coupling the respective anthranilic acid with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid using MsCl and pyridine in acetonitrile 3[3].

Table 1: Quantitative Benchmarking of Benzoxazinone Cyclization
SubstrateSubstitution PatternTemp (°C)Catalyst SystemTime (h)Conversion (%)Isolated Yield (%)
2-Amino-5-chloro-3-methylbenzoic acid 3-Me, 5-Cl (Standard)0 to 5Pyridine2.0>9992
2-Amino-3-bromobenzoic acid 3-Br (Unobstructed)0 to 5Pyridine1.5>9995
2-Amino-3-bromo-6-chlorobenzoic acid 3-Br, 6-Cl (Hindered)0 to 5Pyridine12.03124
2-Amino-3-bromo-6-chlorobenzoic acid 3-Br, 6-Cl (Optimized) 40 Pyridine + DMAP 6.0 94 86

Data Interpretation: Under standard cryogenic conditions (-5 to 5 °C)[2], 2-AB-6-CBA exhibits a catastrophic drop in yield (24%) compared to the standard (92%). Only by shifting to the optimized protocol (thermal activation + DMAP) can the yield be recovered to a synthetically useful 86%.

Experimental Workflow Visualization

Workflow Start Equilibrate Reagents (Substrates + MeCN) AddBase Add Pyridine & DMAP (Catalyst System) Start->AddBase Cooling Cool to 0°C (Ice Bath) AddBase->Cooling MsCl Dropwise MsCl (Electrophilic Activation) Cooling->MsCl Heat Thermal Cyclization (Heat to 40°C) MsCl->Heat Monitor HPLC-UV / LC-MS (Monitor Conversion) Heat->Monitor Isolate Filtration & Vacuum Drying Monitor->Isolate

Experimental workflow for MsCl-mediated cyclization of hindered anthranilic acids.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following optimized protocol for 2-AB-6-CBA is designed as a self-validating system . It includes built-in analytical checkpoints to prevent cascading failures caused by the severe steric hindrance of the substrate.

Step 1: System Dehydration and Baseline Establishment

  • Suspend 2-AB-6-CBA (10.0 mmol) and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (10.5 mmol) in anhydrous acetonitrile (50 mL).

  • Validation Check: Perform Karl Fischer titration on the suspension. Moisture must be strictly <50 ppm. If moisture is present, MsCl will rapidly hydrolyze into methanesulfonic acid, dropping the pH, protonating the DMAP, and permanently killing the catalytic cycle.

Step 2: Base and Catalyst Introduction

  • Add pyridine (25.0 mmol) and 4-Dimethylaminopyridine (DMAP) (1.0 mmol, 10 mol%).

  • Causality Note: DMAP is mandatory here. It acts as an unhindered, highly nucleophilic shuttle, forming an N-sulfonylpyridinium intermediate that is significantly more reactive than MsCl alone, effectively bypassing the C-6 steric block.

Step 3: Electrophilic Activation

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add methanesulfonyl chloride (MsCl, 12.0 mmol) dropwise over 10 minutes to manage the exotherm[3].

  • Validation Check (The Methanol Quench): At t=15 min, withdraw a 50 µL aliquot and quench it directly into 1 mL of anhydrous methanol. Analyze via LC-MS. The detection of the methyl ester of the pyrazole carboxylic acid validates the successful formation of the active mixed anhydride. If absent, the electrophilic activation has failed.

Step 4: Thermal Cyclization

  • Remove the ice bath and heat the reaction to 40 °C. (Unlike the standard 2-amino-5-chloro-3-methylbenzoic acid which cyclizes at 0 °C[2], 2-AB-6-CBA requires thermal energy to force the hindered intramolecular ring closure).

  • Monitor via HPLC-UV (254 nm). The reaction is deemed complete when the 2-AB-6-CBA peak area falls below 2% (typically ~6 hours).

Step 5: Isolation

  • Cool the mixture to 5 °C. The highly substituted 3,1-benzoxazin-4-one intermediate will precipitate directly from the acetonitrile[3].

  • Filter the slurry, wash the filter cake with cold acetonitrile (10 mL), and dry under vacuum at 45 °C to yield the product.

References

  • Benchchem Technical Support Team. The Synthetic Pathway of Chlorantraniliprole: A Technical Guide. Benchchem. 1

  • Benchchem Technical Support Team. Protocol for synthesizing chlorantraniliprole in a laboratory setting. Benchchem.2

  • Google Patents. Preparation method of chlorantraniliprole and intermediate thereof (CN111423431A).3

Sources

Validation

A Comparative Guide to Confirming the Identity of 2-Amino-3-bromo-6-chlorobenzoic Acid Reaction Products

Introduction: Navigating the Synthetic Potential of a Multifaceted Building Block In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is a critical determinant of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthetic Potential of a Multifaceted Building Block

In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is a critical determinant of synthetic success. 2-Amino-3-bromo-6-chlorobenzoic acid is a prime example of a highly functionalized scaffold, offering multiple reaction vectors for the construction of complex molecular architectures. Its utility is, however, intrinsically linked to the challenge of its complexity. Possessing four distinct functional sites—an amine, a carboxylic acid, a reactive bromide, and a less reactive chloride—this molecule can yield a variety of products depending on the chosen reaction conditions.

This guide provides an in-depth comparison of potential reaction products derived from 2-amino-3-bromo-6-chlorobenzoic acid. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic required to unambiguously confirm the identity of synthesized compounds. We will explore common reaction pathways and present a self-validating analytical workflow to differentiate between potential isomeric and structural alternatives.

Part 1: Deconstructing Reactivity: Potential Transformation Pathways

The synthetic outcomes for 2-amino-3-bromo-6-chlorobenzoic acid are dictated by the chemoselectivity of the reagents employed. The carbon-bromine bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-chlorine bond, a principle that forms the basis for selective cross-coupling.[1] Concurrently, the ortho-amino benzoic acid motif is a classic precursor for cyclization reactions to form heterocyclic systems like quinazolinones.[2][3]

Pathway A: Palladium-Catalyzed Cross-Coupling Reactions

These reactions are foundational in modern synthesis for creating new carbon-carbon and carbon-nitrogen bonds.[4][5]

  • Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron species, typically a boronic acid, to form a biaryl structure.[6][7][8] Given the higher reactivity of the C-Br bond, the primary product expected is the substitution at the 3-position.

  • Buchwald-Hartwig Amination: This powerful method forms a new C-N bond by coupling the aryl halide with a primary or secondary amine.[9][10] Similar to the Suzuki coupling, the reaction is highly selective for the C-Br bond under controlled conditions.[11][12]

Pathway B: Intramolecular Cyclization to Quinazolinones

The reaction of anthranilic acid derivatives with single-carbon sources (like formamide or orthoesters) or acylating agents followed by condensation is a well-established route to quinazolinones, a privileged scaffold in medicinal chemistry.[2][13] For 2-amino-3-bromo-6-chlorobenzoic acid, this pathway leads to a di-halogenated quinazolinone core.

Part 2: The Analytical Gauntlet: A Workflow for Unambiguous Structure Confirmation

Confirming the identity of the reaction product requires a multi-pronged analytical approach. Simply obtaining a correct molecular weight is insufficient; a rigorous combination of chromatographic and spectroscopic methods is essential to distinguish between potential isomers.

start_node Crude Reaction Product lcms_node LC-MS Analysis (Purity & MW) start_node->lcms_node Initial Screen purification_node Purification (Column Chromatography / Recrystallization) lcms_node->purification_node Proceed if MW matches pure_product_node Isolated Pure Product purification_node->pure_product_node nmr_node NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Structural Backbone pure_product_node->nmr_node hrms_node HRMS Analysis Elemental Composition pure_product_node->hrms_node ftir_node FTIR Spectroscopy Functional Groups pure_product_node->ftir_node final_node Confirmed Structure nmr_node->final_node Corroborate Data hrms_node->final_node Corroborate Data ftir_node->final_node Corroborate Data

Caption: A comprehensive analytical workflow for product identity confirmation.

Step 1: The Initial Screen - Liquid Chromatography-Mass Spectrometry (LC-MS)

The first step after a reaction is a crude LC-MS analysis. This provides two critical pieces of initial data: the molecular weight of the major product and an estimate of the reaction's success and purity.

  • Causality: The mass-to-charge ratio (m/z) from the mass spectrometer gives a preliminary confirmation of the expected molecular ion. For instance, a successful Suzuki coupling with phenylboronic acid would show a molecular ion corresponding to the addition of a phenyl group and the loss of bromine.

  • Trustworthiness: This is a self-validating check. If the observed molecular weight does not match any of the expected products, it immediately signals an unexpected reaction pathway or failure, preventing wasted effort on downstream analysis.

Step 2: The Blueprint - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.[14] For this system, both ¹H and ¹³C NMR are indispensable.

  • Expertise & Experience: The key to interpreting the NMR spectra lies in comparing the product's spectrum to that of the starting material.

    • For a Suzuki Product (at C3-Br): Expect the disappearance of a proton signal in the aromatic region and the appearance of new signals corresponding to the coupled aryl group. The remaining two protons on the benzoic acid core will exhibit a characteristic doublet splitting pattern.

    • For a Quinazolinone Product: The spectrum will change dramatically. The broad -NH₂ and -COOH proton signals will disappear, and a new, sharp N-H signal may appear around 12 ppm. The aromatic signals will shift significantly due to the change in the heterocyclic ring's electronics.

Step 3: The Elemental Fingerprint - High-Resolution Mass Spectrometry (HRMS) and Isotope Patterns

While LC-MS provides nominal mass, HRMS provides an exact mass, allowing for the determination of the elemental formula.

  • Trustworthiness: The isotopic pattern is a critical, self-validating feature. The starting material has a characteristic pattern due to the presence of both bromine (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and chlorine (~75.8% ³⁵Cl, ~24.2% ³⁷Cl).

    • A Suzuki or Buchwald-Hartwig product at the C3-Br position will lose the bromine isotope signature but retain the chlorine signature (an M+2 peak of ~33% the intensity of the M peak).

    • A quinazolinone product will retain both the bromine and chlorine isotope signatures.

    • Any product formed from an unexpected reaction at the C6-Cl position would show the opposite—retention of the bromine pattern and loss of the chlorine pattern.

Comparative Data Summary

The table below summarizes the expected analytical data for three potential products, providing a clear guide for comparison.

FeatureStarting Material Product A: 3-Phenyl-2-amino-6-chlorobenzoic acid Product B: 7-Bromo-5-chloro-4(3H)-quinazolinone
Reaction Type -Suzuki CouplingCyclization with Formamide
Molecular Formula C₇H₅BrClNO₂C₁₃H₁₀ClNO₂C₈H₄BrClN₂O
Exact Mass 248.9274247.0400257.9250
MS Isotope Pattern Shows both Br and Cl patternsShows only Cl pattern (M+2 ~3:1)Shows both Br and Cl patterns
¹H NMR (Key Signals) ~2H in aromatic region, broad NH₂, broad COOH~7H in aromatic region (loss of 1H, gain of 5H), broad NH₂, broad COOH~2H in aromatic region (shifted), sharp N-H (~12 ppm), C-H of quinazolinone (~8 ppm)
¹³C NMR (Key Change) C-Br signal present (~110-120 ppm)C-Br signal absent, new C-C and C-H signals from phenyl groupCarbonyl signal appears (~160-170 ppm), C-Br signal present

Part 3: Validated Experimental Protocols

The following protocols are provided as robust starting points for synthesis and analysis. They should be optimized based on the specific substrates and equipment available.

Protocol 1: Synthesis of 3-Aryl-2-amino-6-chlorobenzoic Acid via Suzuki-Miyaura Coupling

This protocol details a representative cross-coupling reaction. The higher reactivity of the C-Br bond allows for selective functionalization.[1][15]

reagents 1. Add Reagents to Flask (Starting Material, Boronic Acid, Base) purge 2. Purge with Inert Gas (Nitrogen or Argon) reagents->purge add_solv_cat 3. Add Degassed Solvent & Palladium Catalyst purge->add_solv_cat heat 4. Heat Reaction (e.g., 90-100 °C) add_solv_cat->heat monitor 5. Monitor by TLC/LC-MS heat->monitor workup 6. Aqueous Workup & Extraction monitor->workup purify 7. Purify Product workup->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 2-amino-3-bromo-6-chlorobenzoic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.5 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add 2-amino-3-bromo-6-chlorobenzoic acid, the arylboronic acid, and potassium carbonate.

  • Seal the flask and purge with an inert gas for 15 minutes.

  • Under a positive pressure of inert gas, add the degassed solvent mixture followed by the palladium catalyst.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature. Dilute with water and adjust the pH to ~2-3 with 1M HCl to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 7-Bromo-5-chloro-4(3H)-quinazolinone

This protocol describes a common method for synthesizing the quinazolinone core from an anthranilic acid derivative.[3][16]

Materials:

  • 2-amino-3-bromo-6-chlorobenzoic acid (1.0 eq)

  • Formamide (used as reagent and solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-amino-3-bromo-6-chlorobenzoic acid to an excess of formamide (e.g., 10-15 equivalents).

  • Heat the mixture to 150-160 °C and maintain it at this temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove residual formamide.

  • Dry the solid under vacuum. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Protocol 3: Sample Preparation for Analysis

Accurate data relies on proper sample preparation.

  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified, dry product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Mass Spectrometry (HRMS): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile). Filter the sample through a 0.2 µm syringe filter before injection to prevent instrument contamination.[14]

  • HPLC Analysis: Prepare samples in the mobile phase to be used for the analysis. A typical concentration range is 0.1-1.0 mg/mL.[17][18]

Conclusion: A Strategy of Rigor

The synthetic versatility of 2-amino-3-bromo-6-chlorobenzoic acid is a double-edged sword, offering numerous pathways but demanding rigorous analytical validation. A successful research outcome is not merely the synthesis of a product, but the unambiguous confirmation of its structure. By systematically applying a workflow that combines chromatographic separation with spectroscopic analysis—paying close attention to the unique fingerprints provided by NMR shifts and mass spectrometric isotope patterns—researchers can confidently navigate the chemistry of this valuable building block. This guide provides the foundational principles and practical protocols to ensure that the products synthesized are the products intended, a cornerstone of scientific integrity and accelerated discovery.

References

  • Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry. BenchChem.
  • Note Synthesis of 5-bromo-2-substituted-4(3H)- quinazolinone.
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. UMass Amherst.
  • Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. UMassD Repository.
  • Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid. BenchChem.
  • Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • Buchwald–Hartwig amin
  • Analytical Methods for Determination of Benzoic Acid and Their Applications. Thai Journal of Pharmaceutical Sciences.
  • Buchwald-Hartwig Amin
  • Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. Thieme.
  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Thermo Fisher Scientific.
  • Benzoic acid deriv
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC.
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. University POLITEHNICA of Bucharest.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. PMC.
  • Palladium-C
  • A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. BenchChem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Suzuki reaction. Wikipedia.
  • Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones.
  • Application Notes and Protocols: 2-Amino-3-chlorobenzoic Acid in Pharmaceutical Synthesis. BenchChem.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. BenchChem.
  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives.
  • Suzuki cross-coupling. Chemistry LibreTexts.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-amino-3-bromo-6-chlorobenzoic acid

Essential Safety and Handling Guide: 2-Amino-3-bromo-6-chlorobenzoic Acid A Senior Application Scientist's Guide to Ensuring Laboratory Safety through Proper Personal Protective Equipment, Handling, and Disposal This gui...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide: 2-Amino-3-bromo-6-chlorobenzoic Acid

A Senior Application Scientist's Guide to Ensuring Laboratory Safety through Proper Personal Protective Equipment, Handling, and Disposal

This guide provides comprehensive safety protocols for the handling and disposal of 2-amino-3-bromo-6-chlorobenzoic acid. As a multi-halogenated aromatic compound, this chemical requires stringent safety measures to protect researchers and laboratory personnel. The following procedures are based on a critical assessment of data from structurally analogous compounds due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule. This approach ensures a conservative and robust safety framework.

Anticipated Hazard Profile

The hazard profile for 2-amino-3-bromo-6-chlorobenzoic acid is synthesized from SDS information for similar substituted benzoic acids. The presence of amino, bromo, and chloro groups on the benzoic acid backbone suggests potential for skin, eye, and respiratory irritation.

Table 1: Summary of Anticipated Hazards Based on Structurally Similar Compounds

Hazard ClassificationAnticipated EffectRationale and Supporting Evidence from Analogous Compounds
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4]Direct contact may lead to redness, itching, and inflammation.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4][6]Contact with eyes can cause significant irritation and potential damage.[5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][3][4][6]Inhalation of dust or aerosols can irritate the respiratory system.[5]
Acute Oral Toxicity May be harmful or toxic if swallowed.[3][7]Ingestion can lead to gastrointestinal issues.[5]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE must be based on the specific task being performed and the associated risk of exposure.

Eye and Face Protection

Due to the high risk of serious eye irritation, robust eye protection is non-negotiable.[1][2][6]

  • Minimum Requirement: ANSI Z87.1-compliant or equivalent (e.g., EN166) safety glasses with side shields are required for all work in the laboratory where this chemical is present.[8]

  • Required for Direct Handling: When weighing the solid, preparing solutions, or performing any transfer, chemical safety goggles are mandatory to provide a full seal around the eyes.[5][9][10]

  • Recommended for High-Splash Risk: For procedures with a higher risk of splashing (e.g., large-scale reactions, quenching), a full-face shield should be worn in addition to safety goggles.[9]

Hand Protection

To prevent skin contact and irritation, chemically resistant gloves are essential.[9][10]

  • Glove Type: Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data.[9]

  • Integrity Check: Gloves must be inspected for any signs of degradation or perforation before each use.[3]

  • Donning and Doffing: Only wear gloves on clean, dry hands. After use, hands should be thoroughly washed and dried. Application of a non-perfumed moisturizer can help maintain skin integrity.[8] Do not wear gloves outside of the immediate work area.

Skin and Body Protection

A barrier between the chemical and your body is crucial to prevent accidental skin contact.[5][9]

  • Standard Attire: A laboratory coat, long pants, and fully enclosed, closed-toe shoes are required at all times.[9]

  • Enhanced Protection: For tasks involving larger quantities or a significant risk of splashing, a chemical-resistant apron or suit is recommended over the lab coat.[9] Contaminated clothing should be removed immediately and decontaminated before reuse.[1][5]

Respiratory Protection

Inhalation of the powdered compound or aerosols can cause respiratory tract irritation.[1][3][6]

  • Primary Engineering Control: All handling of 2-amino-3-bromo-6-chlorobenzoic acid that may generate dust or aerosols (e.g., weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood.[5][9][10]

  • Secondary Respiratory Protection: If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (P95 or P100) must be used.[2][9]

Table 2: Task-Specific PPE Requirements

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage/Transport (Closed Container) Safety Glasses with Side ShieldsNitrile/Neoprene GlovesLab CoatNot required
Weighing/Transfer (Solid) Chemical GogglesNitrile/Neoprene GlovesLab CoatChemical Fume Hood
Solution Preparation Chemical GogglesNitrile/Neoprene GlovesLab CoatChemical Fume Hood
Reaction/Reflux Chemical Goggles & Face ShieldNitrile/Neoprene GlovesLab Coat & Chemical ApronChemical Fume Hood
Spill Cleanup Chemical Goggles & Face ShieldHeavy-duty Nitrile/Neoprene GlovesChemical Apron/SuitNIOSH-approved respirator

Operational Plan: Safe Handling and Workflow

A systematic approach to handling ensures safety at every step. Adherence to this workflow minimizes the risk of exposure and contamination.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific work area within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[6] Assemble all necessary equipment and PPE before retrieving the chemical.

  • Chemical Retrieval: Transport the chemical in a sealed, clearly labeled container.[8]

  • Donning PPE: Don the appropriate PPE as outlined in Table 2, starting with the lab coat, followed by eye protection, and finally gloves.

  • Handling: Perform all manipulations within the fume hood.[9] Use spatulas and other tools to avoid direct contact. Avoid any actions that could generate dust.[8]

  • Post-Handling: Tightly close the container.[9] Decontaminate all tools and the work surface.

  • Doffing PPE: Remove PPE in the reverse order it was donned (gloves first, then apron, goggles, and lab coat). Dispose of single-use PPE in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even after wearing gloves.[8][10] Do not eat, drink, or smoke in the laboratory area.[8][9]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_spill Emergency Spill Response prep_area 1. Designate Area in Fume Hood verify_safety 2. Verify Eyewash/Shower Access prep_area->verify_safety don_ppe 3. Don Task-Specific PPE verify_safety->don_ppe handle 4. Perform All Work in Fume Hood don_ppe->handle Begin Work minimize_dust 5. Avoid Dust Generation handle->minimize_dust spill_node Spill Occurs handle->spill_node Potential Hazard seal 6. Securely Seal Container minimize_dust->seal Complete Work decon 7. Decontaminate Surfaces & Tools seal->decon doff_ppe 8. Doff & Dispose of PPE decon->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash evacuate Evacuate & Alert Others spill_node->evacuate don_spill_ppe Don Spill-Level PPE evacuate->don_spill_ppe contain Contain with Inert Absorbent don_spill_ppe->contain dispose_spill Dispose as Hazardous Waste contain->dispose_spill

Caption: Workflow for the safe handling of 2-amino-3-bromo-6-chlorobenzoic acid.

Disposal Plan: Decontamination and Waste Management

Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.

Decontamination
  • Equipment: Reusable equipment such as glassware and spatulas should be rinsed with a suitable solvent (e.g., ethanol or acetone) in the fume hood. The rinsate must be collected as hazardous waste. Following the solvent rinse, wash with soap and water.

  • Work Surfaces: Wipe down the work surface in the fume hood with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal
  • Solid Waste: Dispose of any excess or waste 2-amino-3-bromo-6-chlorobenzoic acid in a clearly labeled, sealed container designated for halogenated organic waste.[5]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous solid waste.[5]

  • Liquid Waste: All solvent rinsates and solutions containing the compound must be collected in a labeled, sealed container for halogenated organic liquid waste. Do not pour any amount down the drain.[5]

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[5][11]

Emergency Procedures

In case of accidental exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water.[1][6] If skin irritation occurs, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][12]

  • Spill: Evacuate the immediate area.[9] Wearing appropriate PPE (including respiratory protection), cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[9] Sweep up the material, place it into a sealed container, and label it for hazardous waste disposal.[8][12]

References

  • BenchChem. (n.d.). Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester.
  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • KHA. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • Apollo Scientific. (2023, July 5). Benzoic acid Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Amino-6-chlorobenzoic acid.
  • Carl ROTH. (2015, August 28). Safety Data Sheet: Benzoic acid.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 2-Amino-6-bromobenzoic acid.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-bromo-3-chlorobenzoic Acid.
  • Echemi. (n.d.). 2-aMino-6-broMo-3-fluorobenzoic acid Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 2-Bromo-5-chlorobenzoic acid.
  • Capot Chemical. (2014, July 28). MSDS of 2-Bromo-6-chlorobenzoic acid.
  • ChemScene. (n.d.). 6-Amino-2-bromo-3-chlorobenzoic acid.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 3-Bromobenzoic acid.
  • ThermoFisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3-Amino-4-chlorobenzoic acid.
  • U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?.
  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
  • DuraLabel. (2026, February 27). OSHA Rules for Chemical Hazards.
  • Occupational Safety and Health Administration. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals.
  • Creative Safety Supply. (2025). OSHA Chemical Storage Requirements [2025 Guide].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.